molecular formula C42H52BrClN2O4 B15555398 MHI-148

MHI-148

カタログ番号: B15555398
分子量: 764.2 g/mol
InChIキー: SBSLCJXMLMGYFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MHI-148 is a useful research compound. Its molecular formula is C42H52BrClN2O4 and its molecular weight is 764.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51ClN2O4.BrH/c1-41(2)32-18-9-11-20-34(32)44(28-13-5-7-22-38(46)47)36(41)26-24-30-16-15-17-31(40(30)43)25-27-37-42(3,4)33-19-10-12-21-35(33)45(37)29-14-6-8-23-39(48)49;/h9-12,18-21,24-27H,5-8,13-17,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSLCJXMLMGYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)Cl)CCCCCC(=O)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)/CCC3)Cl)CCCCCC(=O)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MHI-148: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that exhibits inherent tumor-targeting properties. Its primary mechanism of action in the context of cancer is not as a direct cytotoxic agent but as a vehicle for the selective delivery of therapeutic payloads to tumor cells. This targeted accumulation is primarily mediated by the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of cancer cells, a feature often associated with the hypoxic tumor microenvironment. Once internalized, this compound localizes within the mitochondria and lysosomes of cancer cells. This targeted delivery enhances the efficacy of conjugated anticancer drugs while minimizing systemic toxicity. This guide provides a detailed overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in the action of this compound and its conjugates in cancer cells.

Core Mechanism: Tumor-Specific Accumulation

This compound's utility in oncology stems from its ability to preferentially accumulate in malignant tissues compared to normal tissues[1][2][3][4]. This selective uptake is a multi-factorial process driven by both the physiological characteristics of the tumor microenvironment and the specific molecular machinery of cancer cells.

Key Factors Driving this compound Accumulation:

  • Organic Anion-Transporting Polypeptides (OATPs): OATPs are a family of transmembrane solute carriers that are frequently overexpressed in various cancer types[1]. These transporters facilitate the uptake of a wide range of substrates, including this compound[1][3]. The increased expression of OATPs on cancer cells leads to a higher intracellular concentration of this compound compared to normal cells with basal OATP expression[1].

  • Hypoxic Tumor Microenvironment: The low oxygen tension characteristic of solid tumors is known to upregulate the expression of various genes, including those encoding for OATPs, further enhancing the selective uptake of this compound[1].

  • Subcellular Localization: Following cellular uptake, this compound concentrates in the mitochondria and lysosomes of cancer cells[1]. This specific subcellular compartmentalization can be leveraged for targeted drug delivery to these organelles.

This compound as a Drug Delivery Vehicle

The tumor-homing property of this compound makes it an ideal candidate for conjugation with potent anticancer agents, thereby creating tumor-targeted drug delivery systems. This approach aims to increase the therapeutic index of conventional chemotherapies by concentrating the cytotoxic payload at the tumor site.

Conjugation with Paclitaxel (B517696) (PTX-MHI)

This compound has been successfully conjugated with the microtubule-stabilizing agent paclitaxel[1][5][6]. The resulting conjugate, PTX-MHI, demonstrates enhanced anticancer efficacy compared to paclitaxel alone[1][5].

  • Enhanced Bioavailability: The conjugation improves the solubility and bioavailability of paclitaxel within tumor cells[1].

  • Targeted Cytotoxicity: PTX-MHI exhibits greater cytotoxicity in cancer cells (e.g., HT-29 colon carcinoma) while showing minimal toxicity to normal cells (e.g., NIH3T3 fibroblasts)[1][5][6].

  • Dual Pathway of Cell Death: The accumulation of PTX-MHI in both mitochondria and lysosomes suggests that it may induce cell death through both mitochondrial- and lysosomal-mediated pathways[1].

Conjugation with Palbociclib (B1678290) (MHI-palbociclib)

Conjugation of this compound with the CDK4/6 inhibitor palbociclib has also been explored, revealing an interesting alteration in the drug's mechanism of action[7][8].

  • Increased Potency: MHI-palbociclib showed increased potency in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) compared to palbociclib alone[7].

  • Altered Mechanism: While palbociclib typically induces G1 cell cycle arrest, the MHI-palbociclib conjugate was found to be cytotoxic without causing this specific cell cycle arrest, suggesting a different mechanism of action[7][8].

Signaling Pathways Influencing this compound Uptake

The efficacy of this compound as a targeting agent is intrinsically linked to the expression and regulation of membrane transporters. The β-catenin signaling pathway has been identified as a key regulator of transporters involved in this compound flux.

Role of β-catenin Signaling in Hepatocellular Carcinoma (HCC)

In HCC, the β-catenin signaling pathway plays a crucial role in modulating the expression of OATP2B1 (uptake transporter) and ABCG2 (efflux transporter), which collectively control the intracellular accumulation of this compound[9].

  • Regulation of Transporters: The β-catenin pathway regulates the expression of OATP2B1 and ABCG2[9].

  • Enhanced Imaging: Inhibition of the β-catenin pathway leads to an increased accumulation of this compound in HCC tissues, thereby improving the efficacy of tumor imaging[9].

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound Conjugates

Compound Cell Line Cancer Type IC50 (µM) Reference
PTX-MHI HT-29 Colorectal Adenocarcinoma Data not explicitly quantified in provided text [1]
MHI-palbociclib MCF-7 Breast Cancer (ER+) Potency increased vs. palbociclib [7]

| MHI-palbociclib | MDA-MB-231 | Breast Cancer (Triple-Negative) | Potency increased vs. palbociclib |[7] |

Table 2: Cellular Uptake of this compound and Conjugates

Compound Cell Line (Cancer) Cell Line (Normal) Observation Reference
This compound HT-29 NIH3T3 Markedly greater uptake in cancer cells [1]
PTX-MHI HT-29 NIH3T3 Markedly greater uptake in cancer cells [1]
MHI-HGC-PTX 4T1, SCC7 NIH3T3 High accumulation in cancer cells [10]

| this compound | Canine cancer cells | MDCK, HEK293 | Significant uptake in cancer cells, not in normal cells |[3] |

Experimental Protocols

Cellular Uptake Assay (Qualitative)
  • Cell Seeding: Cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) are seeded in appropriate culture vessels.

  • Treatment: Cells are treated with this compound or its conjugates at a specified concentration (e.g., 20 μM) for a defined period (e.g., 30 minutes) at 37°C[11].

  • Washing: The cells are washed twice with phosphate-buffered saline (PBS) to remove any free dye.

  • Fixation and Staining: Cells are fixed with cold formalin, washed again with PBS, and may be counterstained with a nuclear stain like DAPI[11].

  • Imaging: The intracellular fluorescence of this compound is visualized using a fluorescence microscope equipped with a near-infrared (NIR) filter.

In Vivo Tumor Growth Inhibition Study
  • Tumor Model Establishment: A tumor model is established in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneously injecting cancer cells (e.g., HT-29)[1].

  • Treatment Groups: Mice are randomly assigned to different treatment groups: PBS (control), this compound alone, parent drug alone (e.g., Paclitaxel), and the this compound conjugate (e.g., PTX-MHI)[1].

  • Drug Administration: The respective treatments are administered intravenously at specified dosages (e.g., 2 mg/kg) and intervals (e.g., day 0, 7, and 14)[1].

  • Monitoring: Tumor volumes and mouse body weights are measured regularly (e.g., every other day for 30 days)[1].

  • Data Analysis: Tumor growth curves are plotted to compare the efficacy of the different treatments.

Visualizations

MHI_148_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space MHI_148 This compound MHI_Drug This compound Conjugate MHI_148->MHI_Drug Conjugation Drug Anticancer Drug (e.g., Paclitaxel) Drug->MHI_Drug OATP OATP (Overexpressed) MHI_Drug->OATP Uptake MHI_Drug_Internal This compound Conjugate OATP->MHI_Drug_Internal Mitochondria Mitochondria MHI_Drug_Internal->Mitochondria Accumulation Lysosome Lysosome MHI_Drug_Internal->Lysosome Accumulation Drug_Release Drug Release Mitochondria->Drug_Release Lysosome->Drug_Release Cell_Death Cancer Cell Death Drug_Release->Cell_Death Induces

Caption: this compound conjugate uptake and action in cancer cells.

Beta_Catenin_Regulation Beta_Catenin β-catenin Signaling Pathway OATP2B1 OATP2B1 (Uptake) Beta_Catenin->OATP2B1 Regulates Expression ABCG2 ABCG2 (Efflux) Beta_Catenin->ABCG2 Regulates Expression MHI_148_int Intracellular This compound OATP2B1->MHI_148_int MHI_148_ext Extracellular This compound MHI_148_ext->OATP2B1 Mediates Uptake MHI_148_int->ABCG2 Mediates Efflux Tumor_Imaging Enhanced Tumor Imaging MHI_148_int->Tumor_Imaging Leads to

Caption: Regulation of this compound accumulation by β-catenin signaling.

Experimental_Workflow_In_Vivo start Establish Tumor Xenograft in Mice groups Randomize into Treatment Groups (PBS, this compound, Drug, Conjugate) start->groups treatment Intravenous Administration of Treatment groups->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring analysis Analyze and Compare Tumor Growth Curves monitoring->analysis end Determine Therapeutic Efficacy analysis->end

Caption: Workflow for in vivo tumor growth inhibition studies.

References

MHI-148 Fluorescent Dye: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148, also known as IR-808, is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with intrinsic tumor-targeting properties.[1][2] Its unique ability to preferentially accumulate in cancer cells over normal cells has positioned it as a valuable tool in cancer research, diagnostics, and the development of targeted therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and applications.

Core Properties and Mechanism of Action

This compound's tumor specificity stems from its interaction with the tumor microenvironment and specific cellular transporters. The dye is a lipophilic cation that is preferentially taken up and retained in the mitochondria of tumor cells, which exhibit a higher membrane potential than normal cells.[3] This accumulation is primarily mediated by organic anion-transporting polypeptides (OATPs), a family of transmembrane solute carriers that are often overexpressed in various cancer cells.[4][5] The hypoxic conditions frequently found in the tumor microenvironment can further enhance the uptake of this compound. Once inside the cancer cells, this compound accumulates in both the mitochondria and lysosomes.[1][2][4]

This selective accumulation allows for high-contrast in vivo imaging of tumors and provides a mechanism for the targeted delivery of therapeutic agents.[4]

Quantitative Data

The following tables summarize the key quantitative properties of this compound, compiled from various research applications.

Optical Properties
PropertyValueNotes
Synonym IR-808
Absorption Maximum (λ_abs_) ~774 nmIn solution. May shift to ~794 nm upon conjugation.
Emission Maximum (λ_em_) ~808 nmIn the near-infrared spectrum.
Excitation Range (for imaging) 740–845 nmTypical filter set range used in in vivo imaging systems.[1][3]
Emission Range (for imaging) 740–830 nmTypical filter set range used in in vivo imaging systems.[1][3]
Quantum Yield 5–6.5% (estimated)Based on similar heptamethine cyanine dyes in the NIR-Ib window.[6]
Molar Extinction Coefficient HighDescribed as having a high molar absorption coefficient, though a specific value is not consistently reported.[7]
In Vitro Experimental Parameters
ParameterValueApplication
Concentration for Cellular Uptake 10–20 µMFor fluorescence microscopy.
Incubation Time for Cellular Uptake 30 minutes – 1 hourFor observing intracellular accumulation.
Concentration for Cytotoxicity Assays 0–1.5 µMTo assess the dye's toxicity over several days.
In Vivo Experimental Parameters
ParameterValueAnimal Model
Dosage for Imaging 1.5 µmol/kg – 50 nmol/mouseIntravenous or intraperitoneal injection.
Imaging Timepoint 1 hour – 3 daysPeak tumor accumulation is often observed around 12-24 hours post-injection.[4]

Signaling and Experimental Workflow Diagrams

This compound Tumor-Specific Uptake Pathway

This diagram illustrates the proposed mechanism for the selective accumulation of this compound in cancer cells.

MHI148_Uptake_Pathway This compound Tumor-Specific Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_organelles Organelles MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int Intracellular This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation Hypoxia Tumor Hypoxia Hypoxia->OATP Upregulates

Caption: Mechanism of this compound selective uptake and accumulation in cancer cells.

Experimental Workflow: In Vitro Cellular Uptake Assay

The following diagram outlines a typical workflow for assessing the uptake of this compound in cancer cell lines versus normal cell lines.

Cellular_Uptake_Workflow Workflow for In Vitro Cellular Uptake Assay start Start seed_cells Seed Cancer Cells & Normal Cells in Plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_mhi148 Treat cells with this compound (e.g., 10 µM) incubate_24h->add_mhi148 incubate_30min Incubate for 30 minutes add_mhi148->incubate_30min wash_cells Wash with PBS to remove free dye incubate_30min->wash_cells image_cells Image with Fluorescence Microscope (NIR filter) wash_cells->image_cells analyze Analyze and Compare Fluorescence Intensity image_cells->analyze end End analyze->end

Caption: A typical workflow for an in vitro this compound cellular uptake experiment.

Logical Relationship: this compound as a Theranostic Agent

This diagram illustrates the dual role of this compound as both a diagnostic (imaging) and therapeutic (drug delivery) agent, a concept known as theranostics.

MHI148_Theranostics This compound as a Theranostic Agent cluster_diagnostic Diagnostic Application cluster_therapeutic Therapeutic Application MHI148 This compound Dye Imaging NIR Fluorescence Imaging MHI148->Imaging Conjugation Conjugation to Anticancer Drug (e.g., PTX) MHI148->Conjugation Tumor_Detection Tumor Detection & Localization Imaging->Tumor_Detection Targeted_Delivery Targeted Drug Delivery to Tumor Conjugation->Targeted_Delivery Drug_Release Drug Release & Cancer Cell Killing Targeted_Delivery->Drug_Release

Caption: The dual diagnostic and therapeutic applications of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound on both cancer and normal cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) and normal fibroblasts (e.g., NIH3T3) in 96-well plates at a density of 10,000 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 µM). Include untreated cells as a control.

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • Cell Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vitro Cellular Uptake Assay

Objective: To visualize and compare the uptake of this compound in cancer cells versus normal cells.

  • Cell Seeding: Seed cancer cells and normal cells in confocal dishes or chamber slides and incubate for 24 hours.

  • Treatment: Treat the cells with this compound (e.g., 10 µM in serum-free media).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI.

  • Fixation (Optional): Fix the cells with 4% paraformaldehyde.

  • Imaging: Acquire images using a fluorescence microscope equipped with appropriate near-infrared filters.

In Vivo Tumor Imaging and Biodistribution Study

Objective: To evaluate the tumor-targeting ability and biodistribution of this compound in a tumor-bearing animal model.

  • Animal Model: Establish a tumor model, for example, by subcutaneously injecting human cancer cells (e.g., HT-29) into immunocompromised mice.

  • Dye Administration: Once tumors reach a suitable size (e.g., ~200 mm³), intravenously inject the mice with this compound (e.g., 2 mg/kg).

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48, and 72 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system.

  • Ex Vivo Biodistribution: At a predetermined time point (e.g., 12 hours post-injection), euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).

  • Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to quantify the fluorescence intensity in each tissue.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs to determine the biodistribution profile of this compound.

Conjugation of this compound to Paclitaxel (PTX-MHI)

Objective: To synthesize a paclitaxel-MHI-148 conjugate for targeted chemotherapy.

  • Reaction Setup: The conjugation is typically achieved through an ester formation reaction between the carboxylic acid group on this compound and a hydroxyl group on paclitaxel. This reaction is often facilitated by coupling agents.

  • Purification: After the reaction, the PTX-MHI conjugate is purified to remove unreacted PTX and this compound. Dialysis is a common method for purification, taking advantage of the higher molecular weight of the conjugate.

  • Characterization: Confirm the successful conjugation and purity of PTX-MHI using techniques such as:

    • UV-Vis Spectroscopy: The absorbance spectrum of the conjugate should exhibit peaks characteristic of both PTX and this compound.

    • Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the PTX-MHI conjugate.

Conclusion

This compound is a powerful and versatile near-infrared fluorescent dye with significant potential in oncology research and development. Its inherent tumor-targeting capabilities, coupled with its favorable optical properties, make it an excellent candidate for a wide range of applications, from non-invasive tumor imaging to the targeted delivery of potent anticancer drugs. The protocols and data presented in this guide offer a solid foundation for researchers and scientists looking to incorporate this compound into their studies.

References

MHI-148 Tumor Targeting Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHI-148, a heptamethine cyanine (B1664457) dye, demonstrates significant promise as a tumor-targeting agent for both imaging and therapeutic applications. Its inherent ability to preferentially accumulate in malignant tissues over normal tissues is a critical attribute for enhancing the efficacy and reducing the off-target toxicity of cancer therapies. This technical guide provides an in-depth analysis of the tumor targeting specificity of this compound, detailing the underlying molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

Introduction

The effective delivery of therapeutic agents to solid tumors remains a significant challenge in oncology. The lack of tumor specificity of many conventional chemotherapeutics leads to systemic toxicity and limits the achievable therapeutic index. This compound is a near-infrared (NIR) fluorescent dye that has garnered attention for its intrinsic tumor-homing properties.[1][2] This preferential accumulation in cancerous tissues allows for its use as a contrast agent for in vivo tumor imaging and as a vehicle for the targeted delivery of conjugated anticancer drugs.[1][3] This guide explores the core principles of this compound's tumor targeting specificity, providing a detailed overview of its mechanism of action and the experimental evidence supporting its utility in oncology research and development.

Mechanism of Tumor Targeting Specificity

The tumor-selective accumulation of this compound is a multifactorial process, primarily attributed to two key biological phenomena: the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells and the unique characteristics of the hypoxic tumor microenvironment.[1]

Role of Organic Anion-Transporting Polypeptides (OATPs)

OATPs are a superfamily of transmembrane solute carriers that facilitate the uptake of a wide range of endogenous and xenobiotic compounds, including drugs and hormones.[1] Several OATP subtypes are known to be overexpressed in various cancer types, including colon, lung, breast, and prostate cancer.[1][4][5] this compound is recognized and transported by these overexpressed OATPs, leading to its active uptake and intracellular accumulation in cancer cells.[1] In contrast, normal, healthy cells typically exhibit lower levels of OATP expression, resulting in significantly reduced uptake of this compound.[1] This differential expression of OATPs is a primary determinant of this compound's tumor specificity.

Influence of the Hypoxic Tumor Microenvironment

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen tension, a condition known as hypoxia.[6][7] The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[8] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism.[7] Notably, HIF-1α has been shown to upregulate the expression of certain OATPs.[9][10] This hypoxia-induced increase in OATP expression further enhances the uptake and retention of this compound within the tumor mass, creating a positive feedback loop that concentrates the dye in the most aggressive and often treatment-resistant regions of the tumor.[1][11]

The proposed mechanism of this compound uptake is depicted in the following signaling pathway diagram:

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Tumor Microenvironment MHI148 This compound OATP OATP MHI148->OATP MHI148_intra This compound OATP->MHI148_intra Mitochondria Mitochondria MHI148_intra->Mitochondria Accumulation Lysosomes Lysosomes MHI148_intra->Lysosomes Accumulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->OATP Upregulation

Figure 1: this compound Cellular Uptake Pathway.

Quantitative Data on Tumor Targeting Specificity

The preferential accumulation of this compound in tumor tissues has been demonstrated in various preclinical models. While specific binding affinities (Kd) to OATP subtypes are not extensively reported in the literature, the following tables summarize key quantitative findings from in vitro and in vivo studies that underscore its tumor-targeting capabilities.

Table 1: In Vitro Cellular Uptake
Cell LineCell TypeCompoundConcentrationObservationReference
HT-29Human Colon CarcinomaThis compound10 µMHigh NIRF signal observed[1]
HT-29Human Colon CarcinomaPTX-MHI10 µMHigh NIRF signal observed[1]
NIH3T3Mouse Embryonic FibroblastThis compound10 µMLow NIRF signal observed[1]
NIH3T3Mouse Embryonic FibroblastPTX-MHI10 µMLow NIRF signal observed[1]
4T1Mouse Breast CarcinomaMHI-HGC-PTXNot SpecifiedHigh accumulation[3]
SCC7Mouse Squamous Cell CarcinomaMHI-HGC-PTXNot SpecifiedHigh accumulation[3]
NIH3T3Mouse Embryonic FibroblastMHI-HGC-PTXNot SpecifiedLow accumulation[3]
Table 2: In Vivo Biodistribution of PTX-MHI in HT-29 Tumor-Bearing Mice
Time Point (hours)ObservationReference
2Increasing fluorescence signal in tumor[1]
4Continued increase in tumor fluorescence[1]
6Further increase in tumor fluorescence[1]
12Maximum accumulation of fluorescence in the tumor[1]
24Sustained high fluorescence signal in the tumor[1]
48Persistent fluorescence signal in the tumor[1]

Note: The biodistribution data was reported as fluorescence intensity. For a more standardized comparison, data in the format of percentage of injected dose per gram of tissue (%ID/g) would be beneficial.

Table 3: In Vitro Cytotoxicity of this compound and Conjugates
Cell LineCompoundConcentration Range (µM)EffectReference
HT-29This compound0.01 - 1.5Negligible toxicity[2]
NIH3T3This compound0.01 - 1.5Negligible toxicity[2]
HT-29PTX-MHI0.01 - 1.5Significant, dose-dependent cytotoxicity[2]
NIH3T3PTX-MHI0.01 - 1.5Low toxicity[2]
HT-29Paclitaxel (B517696) (PTX)0.01 - 1.5Dose-dependent cytotoxicity[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the tumor-targeting specificity of this compound and its conjugates.

Synthesis of Paclitaxel-MHI-148 (PTX-MHI) Conjugate

Principle: The conjugation of this compound to paclitaxel is achieved through an esterification reaction between the carboxylic acid group of this compound and the 2'-hydroxyl group of paclitaxel. The reaction is facilitated by the activating agents N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (B28879) (DMAP).[1]

Protocol:

  • Dissolve this compound and paclitaxel in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add DIC and a catalytic amount of DMAP to the reaction mixture.

  • Stir the reaction at room temperature for a specified period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, purify the PTX-MHI conjugate from unreacted starting materials and byproducts. A common purification method is dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 1 kDa) against deionized water for an extended period (e.g., 48 hours).[1]

  • Characterize the purified PTX-MHI conjugate to confirm its identity and purity using techniques such as mass spectrometry (e.g., MALDI-TOF) and UV-Vis spectroscopy.[1]

PTX_MHI_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product PTX Paclitaxel (PTX) (with 2'-OH group) Reaction Esterification Reaction PTX->Reaction MHI148 This compound (with -COOH group) MHI148->Reaction DIC_DMAP DIC / DMAP (Activating Agents) DIC_DMAP->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification PTX_MHI PTX-MHI Conjugate Purification->PTX_MHI

Figure 2: PTX-MHI Synthesis Workflow.
In Vitro Cellular Uptake Assay

Principle: This assay qualitatively or quantitatively assesses the uptake of this compound or its conjugates into cancer cells versus normal cells using fluorescence microscopy or a plate reader.

Protocol:

  • Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in appropriate culture vessels (e.g., confocal dishes or multi-well plates) and allow them to adhere overnight.[1]

  • Prepare a working solution of this compound or PTX-MHI in cell culture medium at the desired concentration (e.g., 10 µM).[1]

  • Remove the existing medium from the cells and add the medium containing the test compound.

  • Incubate the cells for a specific duration (e.g., 1 hour) at 37°C in a humidified incubator with 5% CO₂.[1]

  • After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound compound.[1]

  • For qualitative analysis, visualize the cells using a fluorescence microscope equipped with the appropriate filter set for NIR fluorescence (e.g., Ex/Em ~780/810 nm).[1]

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity using a microplate reader. Normalize the fluorescence intensity to the protein content of each sample.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in 96-well plates at a density of approximately 10,000 cells per well and incubate for 24 hours.[2]

  • Prepare serial dilutions of this compound, PTX-MHI, and a relevant control drug (e.g., paclitaxel) in culture medium. The concentration range should span the expected cytotoxic concentrations (e.g., 0.01 to 1.5 µM).[2]

  • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include untreated control wells.

  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[2]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[2]

  • Calculate the cell viability as a percentage of the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.

In Vivo Biodistribution and Tumor Imaging

Principle: This study evaluates the biodistribution and tumor-targeting ability of this compound or its conjugates in a tumor-bearing animal model using non-invasive in vivo fluorescence imaging.

Protocol:

  • Establish a tumor model by subcutaneously or orthotopically implanting cancer cells (e.g., HT-29) into immunocompromised mice (e.g., BALB/c nude mice).[1]

  • Allow the tumors to grow to a suitable size (e.g., 5-7 mm in diameter).[1]

  • Administer this compound or PTX-MHI to the mice via intravenous injection (e.g., through the tail vein) at a specified dose (e.g., 2 µ g/mouse ).[1]

  • At various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours), anesthetize the mice and perform whole-body in vivo fluorescence imaging using an imaging system equipped with the appropriate excitation and emission filters for NIR fluorescence.[1]

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).

  • Perform ex vivo fluorescence imaging of the excised organs and tumor to confirm the in vivo findings and obtain a more precise localization of the fluorescence signal.[1]

  • Quantify the fluorescence intensity in the tumor and each organ to determine the tumor-to-organ signal ratio.

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to desired size) Tumor_Implantation->Tumor_Growth Compound_Injection Intravenous Injection of this compound/Conjugate Tumor_Growth->Compound_Injection InVivo_Imaging In Vivo Fluorescence Imaging (multiple time points) Compound_Injection->InVivo_Imaging Euthanasia_Dissection Euthanasia and Organ/Tumor Dissection InVivo_Imaging->Euthanasia_Dissection ExVivo_Imaging Ex Vivo Fluorescence Imaging and Quantification Euthanasia_Dissection->ExVivo_Imaging

Figure 3: In Vivo Biodistribution Study Workflow.

Conclusion

This compound exhibits a remarkable and inherent specificity for tumor tissues, a characteristic driven by the interplay between OATP-mediated active transport and the hypoxic tumor microenvironment. This intrinsic targeting capability, demonstrated through robust preclinical in vitro and in vivo data, positions this compound as a highly promising platform for the development of next-generation cancer diagnostics and therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this compound-based strategies in the pursuit of more effective and less toxic cancer treatments. Further research to elucidate the specific OATP subtypes involved and to obtain more granular quantitative biodistribution data will be instrumental in advancing this technology towards clinical translation.

References

Subcellular Localization of MHI-148 In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye that has demonstrated significant potential as a tumor-targeting agent for both imaging and therapeutic applications. A critical aspect of its functionality lies in its selective accumulation within cancer cells while sparing normal, healthy cells. This technical guide provides an in-depth overview of the in vitro subcellular localization of this compound, detailing the experimental methodologies used to determine its distribution and the key signaling pathways involved in its uptake.

Core Findings: Preferential Accumulation in Cancer Cell Organelles

In vitro studies have consistently shown that this compound preferentially accumulates in the mitochondria and lysosomes of cancer cells.[1][2][3][4] This selective uptake is a key feature that makes it a promising candidate for targeted cancer therapy and diagnosis. In contrast, minimal uptake is observed in normal cells, suggesting a high degree of tumor specificity.[1][2][5]

The primary mechanism governing this selective uptake is attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of various cancer cells.[1][3][4] These membrane proteins facilitate the transport of this compound into the cell. The hypoxic microenvironment often found in tumors may also contribute to the enhanced accumulation of this dye.[1]

Quantitative Data Summary

While the qualitative observation of preferential accumulation is well-documented, specific quantitative data from the reviewed literature is not presented in a comparative table. The studies emphasize the significant difference in near-infrared fluorescence (NIRF) signal between cancer and normal cells but do not provide standardized numerical ratios. The uptake is described as time- and concentration-dependent.[3][4] For detailed quantitative analysis, it is recommended to perform cell-specific assays to determine the precise intracellular concentrations and localization ratios.

Parameter Cancer Cells (e.g., HT-29 Colon Carcinoma) Normal Cells (e.g., NIH3T3 Fibroblasts) Reference
This compound Uptake (Qualitative) High Near-Infrared Fluorescent (NIRF) signalLow to negligible NIRF signal[1][5]
Primary Subcellular Localization Mitochondria and LysosomesNot significant[1][2][3][4]
Uptake Mechanism Primarily mediated by Organic Anion-Transporting Polypeptides (OATPs)Low OATP expression results in minimal uptake[1][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the subcellular localization of this compound in vitro.

In Vitro Cellular Uptake Assay

This protocol is designed to compare the uptake of this compound in cancer cells versus normal cells using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., NIH3T3)

  • Complete cell culture medium

  • This compound solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for this compound (Ex/Em ~633/780 nm)

  • Confocal dishes or multi-well imaging plates

Procedure:

  • Cell Seeding: Seed both cancer and normal cells in separate confocal dishes or imaging plates at a density that allows for individual cell visualization after overnight incubation.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • This compound Treatment: Prepare a working solution of this compound in a complete culture medium. Remove the existing medium from the cells and add the this compound containing medium.

  • Incubation: Incubate the cells with this compound for a predetermined time course (e.g., 30 minutes, 1 hour, 2 hours) to assess uptake kinetics.

  • Washing: After incubation, remove the this compound containing medium and wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Imaging: Add fresh PBS or culture medium to the cells and immediately image them using a fluorescence microscope. Capture images of both cell lines using identical imaging parameters (e.g., exposure time, gain).

Subcellular Co-localization Imaging

This protocol determines the specific organelles where this compound accumulates using commercially available organelle-specific fluorescent probes.

Materials:

  • Cells of interest (e.g., HT-29)

  • This compound solution

  • LysoTracker Green (for lysosome staining)

  • MitoTracker Green or Rhodamine 123 (for mitochondria staining)

  • Complete cell culture medium

  • PBS

  • Confocal microscope

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from the Cellular Uptake Assay protocol.

  • This compound Treatment: Treat the cells with this compound as described in step 3 of the previous protocol and incubate for the desired time.

  • Organelle Staining:

    • For lysosomal co-localization, add LysoTracker Green to the culture medium at the manufacturer's recommended concentration and incubate for the specified time (typically 30 minutes).

    • For mitochondrial co-localization, add MitoTracker Green or Rhodamine 123 to the culture medium at the manufacturer's recommended concentration and incubate for the specified time (typically 30 minutes).

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dyes.

  • Imaging: Add fresh medium and image the cells using a confocal microscope. Acquire images in separate channels for this compound and the organelle tracker. Merge the images to observe co-localization, which will appear as an overlay of the two fluorescent signals.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP MHI148->OATP Binding MHI148_intra Intracellular This compound OATP->MHI148_intra Transport Mitochondrion Mitochondrion MHI148_intra->Mitochondrion Accumulation Lysosome Lysosome MHI148_intra->Lysosome Accumulation

Caption: OATP-mediated uptake and subcellular accumulation of this compound.

Experimental_Workflow start Start cell_seeding Seed Cancer and Normal Cells start->cell_seeding cell_culture Incubate (37°C, 5% CO2) cell_seeding->cell_culture mhi148_treatment Treat with this compound cell_culture->mhi148_treatment incubation Incubate for Uptake mhi148_treatment->incubation organelle_staining Co-stain with LysoTracker/MitoTracker incubation->organelle_staining washing Wash with PBS organelle_staining->washing imaging Fluorescence Microscopy washing->imaging analysis Analyze Uptake and Co-localization imaging->analysis end End analysis->end

Caption: Workflow for determining this compound subcellular localization.

References

MHI-148 Dye: A Comprehensive Biophysical and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biophysical properties of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant applications in cancer research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and visualizations of key biological pathways associated with the dye.

Core Biophysical Properties of this compound

This compound, also known as IR-808, is a lipophilic, water-soluble organic dye that exhibits strong fluorescence in the near-infrared spectrum.[1][2] Its unique chemical structure, featuring a rigid cyclohexenyl substitution in the polymethine linker, contributes to its stability and high quantum yield.[2] These characteristics make it an exceptional candidate for in vivo imaging due to the low autofluorescence and deep tissue penetration of NIR light.

Quantitative Spectroscopic Data

The fluorescence properties of this compound are crucial for its application in imaging. While precise values for molar extinction coefficient and quantum yield can vary slightly based on the solvent and measurement conditions, the available data are summarized below.

PropertyValue/RangeCitation
Chemical Formula C₅₁H₆₃ClN₂O₄N/A
Molecular Weight 815.5 g/mol N/A
Synonyms IR-808[3][4]
Excitation Maximum (λex) ~760-780 nm[5]
Emission Maximum (λem) ~820-860 nm[5]
Molar Absorptivity High (exact value not consistently reported)[1]
Fluorescence Quantum Yield Strong (exact value not consistently reported)[1]
Solubility Soluble in DMSO[5]

Mechanism of Action: Tumor-Specific Uptake

A key feature of this compound is its preferential accumulation in tumor cells compared to normal, healthy cells.[2][3] This specificity is not primarily due to the enhanced permeability and retention (EPR) effect, but rather an active uptake mechanism mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells.[5]

The hypoxic microenvironment characteristic of many solid tumors plays a critical role in this process. Hypoxia leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a transcription factor. Stabilized HIF-1α translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including those encoding for OATPs such as OATP1B3 and OATP2B1.[6] The resulting upregulation of OATPs on the cancer cell membrane facilitates the increased influx of this compound.

Signaling Pathway for this compound Uptake in Cancer Cells

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound Dye OATP OATP (e.g., OATP1B3) MHI148_ext->OATP Uptake MHI148_int This compound Dye OATP->MHI148_int HIF1a_p HIF-1α (hydroxylated) Proteasome Proteasome HIF1a_p->Proteasome Degradation HIF1a_s HIF-1α (stabilized) HIF1 HIF-1 Complex HIF1a_s->HIF1 Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1 HIF1_nuc HIF-1 Complex HIF1->HIF1_nuc Translocation HRE HRE (on OATP gene) HIF1_nuc->HRE Binds to OATP_mRNA OATP mRNA HRE->OATP_mRNA Promotes Transcription OATP_mRNA->OATP Translation and Membrane Insertion Hypoxia Tumor Hypoxia (Low Oxygen) Hypoxia->HIF1a_s Inhibits hydroxylation, leading to stabilization

Caption: HIF-1α mediated uptake of this compound in hypoxic cancer cells.

Once inside the cell, this compound has been observed to accumulate in the mitochondria and lysosomes.[7]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Researchers should optimize these protocols for their specific cell lines, animal models, and imaging systems.

In Vitro Staining of Cultured Cells

This protocol outlines the steps for staining adherent cancer cells with this compound for fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • 4% paraformaldehyde in PBS

  • DAPI or another nuclear counterstain (optional)

  • Fluorescence microscope with appropriate filter sets for NIR and DAPI

Procedure:

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., chamber slides, glass-bottom dishes) and culture until they reach the desired confluency (typically 60-80%).

  • Dye Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Immediately before use, dilute the stock solution in cell culture medium to a final working concentration. A common working concentration is 10 µM.[3]

  • Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 1 hour.[3] Incubation time can be optimized (e.g., 30 minutes to 2 hours).

  • Washing: Gently remove the staining solution and wash the cells twice with warm PBS to remove excess dye.

  • Fixation (Optional): If fixation is required, add 4% paraformaldehyde and incubate for 10-15 minutes at room temperature. Wash twice with PBS.

  • Counterstaining (Optional): If a nuclear counterstain is used, incubate the cells with the counterstain solution according to the manufacturer's instructions. Wash twice with PBS.

  • Imaging: Add fresh PBS or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope with filter sets for the near-infrared channel (Excitation: ~770 nm, Emission: ~840 nm) and any other stains used.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using this compound.

Materials:

  • This compound dye

  • Sterile PBS or other appropriate vehicle for injection

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system (IVIS) or similar NIRF imaging equipment

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Establish a tumor model in immunocompromised mice. Allow the tumors to grow to a suitable size for imaging (e.g., 50-100 mm³).

  • Dye Preparation: Prepare a sterile solution of this compound for injection. The dye can be dissolved in a small amount of DMSO and then diluted in sterile PBS. A typical dose is around 0.75-1.5 µmol/kg body weight.[7]

  • Injection: Anesthetize the mouse. Inject the prepared this compound solution, typically via intravenous (tail vein) injection.

  • Imaging Time Course: Image the mouse at various time points post-injection to determine the optimal time for tumor visualization and to track biodistribution. Common imaging time points include 1, 6, 12, 24, and 48 hours.[7] Maximum tumor accumulation is often observed around 12-24 hours post-injection.[7]

  • Imaging Procedure:

    • Anesthetize the mouse for each imaging session.

    • Place the mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate NIR filter set (e.g., excitation ~760 nm, emission ~820 nm).

    • Acquire a brightfield or photographic image for anatomical reference.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging session, the mouse can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution of the dye.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Experimental Workflow for In Vivo Imaging

InVivo_Workflow start Start tumor_model Establish Tumor Model in Mice start->tumor_model dye_prep Prepare Sterile This compound Solution tumor_model->dye_prep injection Intravenous Injection of this compound dye_prep->injection imaging In Vivo NIRF Imaging (Time Course: 1-48h) injection->imaging analysis Image Acquisition and Data Analysis imaging->analysis ex_vivo Ex Vivo Organ Imaging (Optional) analysis->ex_vivo end End analysis->end ex_vivo->end

Caption: General workflow for in vivo NIRF imaging with this compound.

Conclusion

This compound is a powerful tool for cancer research, offering high sensitivity and specificity for tumor imaging. Its unique mechanism of uptake, driven by tumor hypoxia and OATP expression, provides a basis for its selective accumulation in malignant tissues. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in preclinical studies, with the ultimate goal of advancing cancer diagnostics and therapeutic strategies.

References

MHI-148: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye, a class of near-infrared (NIR) fluorescent probes, recognized for its utility in cancer research and diagnostics.[1][2] Its preferential accumulation in malignant cells allows for the specific targeting and imaging of tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for this compound, along with relevant experimental data and methodologies.

Chemical Structure

This compound is a complex organic molecule with the IUPAC name 1-(5-carboxypentyl)-2-((E)-2-((E)-3-(2-((Z)-1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium bromide.[5] The molecule consists of two indolenine rings linked by a polymethine chain containing a chlorine-substituted cyclohexene (B86901) ring. Each indolenine nitrogen is functionalized with a carboxypentyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 172971-76-5[5]
Molecular Formula C42H52BrClN2O4[5]
Molecular Weight 764.25 g/mol [5]
SMILES String O=C(O)CCCCCN1/C(C(C)(C)C2=C1C=CC=C2)=C\C=C3C(Cl)=C(CCC\3)/C=C/C(C(C)4C)=--INVALID-LINK--C5=C4C=CC=C5.[Br-][5]
Appearance Dark green solid[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of an indolenine precursor followed by a condensation reaction to form the final heptamethine cyanine dye.

Synthesis of Precursor: 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium (Compound 2)

The synthesis begins with the alkylation of 2,3,3-trimethylindolenine (B142774) with 6-bromohexanoic acid.

Experimental Protocol:

  • A mixture of 2,3,3-trimethylindolenine (5.00 g, 31.4 mmol) and 6-bromohexanoic acid (12.3 g, 62.8 mmol) is refluxed in 200 mL of acetonitrile (B52724) for 12 hours.

  • After cooling to room temperature, the acetonitrile is removed under reduced pressure.

  • The solid residue is dissolved in 100 mL of dichloromethane (B109758) in an ice bath.

  • The product is precipitated by the addition of 300 mL of diethyl ether.

  • The resulting pink crystals are collected by filtration and washed with diethyl ether to yield 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium.[7]

Synthesis of this compound (Compound 3)

The final step involves the condensation of the sodium salt of the precursor with the Vilsmeier-Haack reagent in the presence of anhydrous sodium acetate (B1210297).

Experimental Protocol:

  • To a 50 mL three-neck round-bottom flask, add the sodium salt of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium (0.80 g, 2.26 mmol), Vilsmeier-Haack reagent (0.36 g, 1 mmol), and anhydrous sodium acetate (0.252 g, 3 mmol) in 20 mL of absolute ethanol.

  • The mixture is refluxed for 8 hours under an argon atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield a brownish-green residue.

  • The crude product is washed with a 1:2 mixture of ethyl acetate and petroleum ether.

  • Purification is achieved by silica (B1680970) gel column chromatography using a 1:2 mixture of methanol (B129727) and ethyl acetate as the eluent to afford this compound as a dark green solid (0.557 g, 85% yield).[6]

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Synthesis Indolenine 2,3,3-trimethylindolenine Reflux Reflux in Acetonitrile (12h) Indolenine->Reflux Bromohexanoic 6-bromohexanoic acid Bromohexanoic->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Precipitation Precipitation with Diethyl Ether Evaporation1->Precipitation Precursor 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium Precipitation->Precursor Precursor_salt Sodium salt of Precursor Precursor->Precursor_salt Condensation Reflux in Ethanol (8h) Precursor_salt->Condensation Vilsmeier Vilsmeier-Haack Reagent Vilsmeier->Condensation NaOAc Anhydrous Sodium Acetate NaOAc->Condensation Evaporation2 Solvent Evaporation Condensation->Evaporation2 Purification Silica Gel Chromatography Evaporation2->Purification MHI148 This compound Purification->MHI148

Caption: Workflow for the synthesis of this compound.

Characterization and Quantitative Data

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Table 2: Characterization Data for this compound

TechniqueDataReference
¹H NMR (300 MHz, DMSO-d6) δ 1.43 (m, 4 H), 1.57 (m, 4 H), δ 1.67 (s, 12 H), 1.77 (m, 4 H), 1.89 (m, 2 H), 2.21 (t, 4 H), 2.73 (t, 4 H), 4.23 (t, 4 H), 6.34 (d, J = 15, 2 H), 7.30 (m, 2 H), 7.46 (m, 4 H), 7.65(d, J = 6, 2 H) 8.28 (d, J = 12, 2 H)[6]
¹³C NMR (300 MHz, DMSO-d6) δ 174.2, 172.3, 148.1, 143.0, 142.1, 141.1, 128.7, 126.2, 125.2, 122.6, 111.6, 101.7, 48.9, 43.7, 33.4, 27.4, 26.8, 25.9, 25.7, 24.1, 21.1, 20.4[6]
LR-MS (m/z) calcd: 683.36, found: 683.32[6]
HPLC Retention Time 32 minutes[1]
UV-Vis Absorption (in PBS) λmax: 654 nm[6]
Fluorescence Emission (in PBS) λmax: 762 nm[6]

Key Experimental Protocols

This compound is utilized in various experimental settings to study its interaction with biological systems, particularly in the context of cancer.

Cellular Uptake and Staining

Protocol for Flow Cytometry:

  • Prepare a single-cell suspension of splenocytes (1x10⁷ cells) in 1 ml of cold PBS.

  • Stain the cells with anti-mouse-Gr-1-FITC and anti-mouse-CD11b-PE antibodies and/or this compound dye (0.5 μM) at 37°C for 30 minutes.

  • Wash the cells with cold PBS and resuspend in cold Hank's Balanced Salt Solution (2.5% FBS).

  • Analyze the stained cells using a flow cytometer.[1]

T Cell Proliferation Assay (EdU-based)

Protocol:

  • Purify CD8+ T cells from the spleens of naïve mice.

  • Culture the purified T cells in plates coated with anti-CD3 and anti-CD28 antibodies.

  • Add purified this compound-positive cells or MDSCs to the T cell cultures and incubate for 2 days.

  • Add 5'-ethynyl-2'-deoxyuridine (EdU) solution to a final concentration of 10 μM and incubate for 2 hours.

  • Harvest, fix, and permeabilize the cells.

  • Perform the Click-iT reaction and analyze the EdU-stained cells by flow cytometry.[1]

Arginase Activity Assay

Protocol:

  • Lyse 1x10⁶ this compound positive cells or MDSCs with lysis buffer.

  • Incubate the cell lysate with MnCl₂ and then with L-arginine.

  • Stop the reaction with an acid solution mixture.

  • Add α-isonitrosopropiophenone and heat the mixture.

  • Determine the urea (B33335) concentration spectrophotometrically by measuring the absorbance at 540 nm.[1]

Nitric Oxide Production Assay

Protocol:

  • Incubate 100 μl of culture supernatant with Griess reagents A and B.

  • Determine the nitrite (B80452) concentration by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite.[1]

Signaling Pathway of this compound Uptake

The preferential accumulation of this compound in cancer cells is mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.[3][4] Under hypoxic conditions, common in the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it upregulates the expression of OATP genes. The OATP transporters on the cell membrane then facilitate the uptake of this compound into the cancer cells.

Diagram 2: HIF-1α/OATPs Signaling Pathway for this compound Uptake

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a_n HIF-1α OATP_gene OATP Gene HIF1a_n->OATP_gene Upregulates OATP_mRNA OATP mRNA OATP_gene->OATP_mRNA Transcription OATP_protein OATP Transporter OATP_mRNA->OATP_protein Translation HIF1a_c HIF-1α HIF1a_c->HIF1a_n Translocation OATP_protein_mem OATP Transporter MHI148_in This compound Hypoxia Tumor Hypoxia Hypoxia->HIF1a_c Stabilizes MHI148_out This compound (extracellular) MHI148_out:e->MHI148_in:w Uptake

Caption: HIF-1α/OATPs pathway mediating this compound uptake.

Conclusion

This technical guide provides a detailed resource for researchers and professionals working with the near-infrared dye this compound. The information on its chemical structure, a comprehensive synthesis protocol, and key experimental methodologies will facilitate its application in cancer research, diagnostics, and the development of novel therapeutic strategies. The elucidation of its uptake mechanism via the HIF-1α/OATPs signaling pathway further underscores its potential as a targeted agent in oncology.

References

MHI-148 Dye: A Technical Guide for Cancer Metastasis Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

The heptamethine cyanine (B1664457) dye, MHI-148, has emerged as a promising near-infrared (NIR) fluorescent agent for the targeted imaging and detection of cancer, including metastatic disease. Its utility lies in its preferential accumulation in tumor cells compared to normal cells, a characteristic that can be leveraged for both diagnostic and therapeutic applications. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Mechanism of Action: Preferential Uptake and Intracellular Localization

This compound's tumor-specific accumulation is primarily mediated by its interaction with Organic Anion-Transporting Polypeptides (OATPs), a group of solute carrier transporters that are frequently overexpressed on the surface of various cancer cells, including those of the colon, lung, brain, and bladder.[1] This overexpression is linked to the hypoxic microenvironment often found in tumors.[1] In normal cells, the expression of OATPs is significantly lower, leading to minimal uptake of the dye.[1]

Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.[1][2][3][4] This subcellular concentration is a key aspect of its functionality, enabling it to be used not only as an imaging agent but also as a vehicle for targeted drug delivery.[1]

In the context of hepatocellular carcinoma (HCC), the uptake and efflux of this compound have been shown to be regulated by the β-catenin signaling pathway, which controls the expression of the transporters OATP2B1 (uptake) and ABCG2 (efflux).[5] Inhibition of the β-catenin pathway has been demonstrated to enhance the accumulation of this compound in HCC tissues, thereby improving imaging efficacy.[5]

MHI148_Mechanism Mechanism of this compound Uptake and Action in Cancer Cells cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles cluster_normal_cell Normal Cell MHI148_ext This compound Dye OATP OATP (Overexpressed) MHI148_ext->OATP Uptake MHI148_int Intracellular This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation OATP_normal OATP (Low Expression) MHI148_ext_normal This compound Dye MHI148_ext_normal->OATP_normal Low Uptake

Mechanism of this compound uptake and action.

Experimental Protocols

In Vitro Cell Uptake and Imaging

A standard protocol for assessing this compound uptake in vitro involves incubating cancer and normal cell lines with the dye and observing the resulting fluorescence.

  • Cell Culture : Cancer cell lines (e.g., HT-29 colon adenocarcinoma, human bladder cancer T-24, renal cancer ACHN) and normal cell lines (e.g., NIH3T3 mouse embryonic fibroblasts, normal human bone marrow cells HS-27A) are cultured in appropriate media.[1][2]

  • Dye Incubation : Cells are seeded in multi-well plates and incubated for 24 hours.[6] Subsequently, they are exposed to this compound dye (typically 20 μM) at 37°C for 30 minutes.[6]

  • Washing : To remove the free dye, the cells are washed twice with phosphate-buffered saline (PBS).[6]

  • Fixing and Staining : Cells are fixed with cold formalin, washed again with PBS, and may be counterstained with a nuclear stain like DAPI.[6]

  • Fluorescence Microscopy : Images are acquired using a fluorescence microscope with an appropriate filter for near-infrared fluorescence.[7]

In Vivo Animal Imaging

In vivo studies are crucial for evaluating the tumor-targeting capabilities of this compound in a living system.

  • Animal Models : Athymic nude mice are commonly used.[6] Tumors are established by subcutaneously injecting cancer cells (e.g., HT-29) or by implanting fresh clinical tumor specimens.[1][6]

  • Dye Administration : this compound is administered to the tumor-bearing mice, typically via intraperitoneal or intravenous injection at a dose of around 10 nmol per mouse or 50 nmol/mouse.[2][6]

  • Whole-Body Imaging : Non-invasive, whole-body optical imaging is performed at various time points post-injection (e.g., 1, 2, 4, 6, 12, 24, and 48 hours) using an in vivo imaging system.[2][7][8]

  • Ex Vivo Organ Imaging : After the final in vivo imaging session, mice are euthanized, and major organs (e.g., tumor, heart, liver, spleen, kidneys, lungs) are harvested for ex vivo imaging to quantify the biodistribution of the dye.[1][8]

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer vs. Normal) Dye_Incubation This compound Incubation Cell_Culture->Dye_Incubation Microscopy Fluorescence Microscopy Dye_Incubation->Microscopy Toxicity Cytotoxicity & Systemic Toxicity Assessment Dye_Incubation->Toxicity Quantification Quantification of Fluorescence & Tumor Size Microscopy->Quantification Animal_Model Tumor Xenograft Animal Model Dye_Injection This compound Injection Animal_Model->Dye_Injection InVivo_Imaging Whole-Body NIR Imaging Dye_Injection->InVivo_Imaging Dye_Injection->Toxicity ExVivo_Imaging Ex Vivo Organ Imaging & Biodistribution InVivo_Imaging->ExVivo_Imaging ExVivo_Imaging->Quantification

A typical workflow for this compound evaluation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound.

In Vitro Cytotoxicity

Studies have shown that this compound itself has minimal cytotoxic effects on both cancer and normal cells.[9] However, when conjugated with anti-cancer drugs like Paclitaxel (PTX), the resulting compound (PTX-MHI) exhibits significant and selective cytotoxicity towards cancer cells.[1][7]

Cell LineTreatmentConcentration (µM)Incubation TimeCell Viability (%)
HT-29 (Colon Cancer)PTX-MHI1.5Day 3~20%
NIH3T3 (Normal Fibroblast)PTX-MHI1.5Day 3~80%
HT-29 (Colon Cancer)This compound1.5Day 3~100%
NIH3T3 (Normal Fibroblast)This compound1.5Day 3~100%

Data synthesized from cytotoxicity graphs presented in a study by Kim et al. (2021).[7]

In Vivo Tumor Targeting and Biodistribution

In vivo imaging studies demonstrate the preferential accumulation of this compound and its conjugates in tumor tissues.

Animal ModelCompoundTime Post-InjectionOrgan with Max Fluorescence
HT-29 Tumor-Bearing MicePTX-MHI12 hoursTumor

Based on in vivo and ex vivo imaging data.[1][7]

Imaging ModalityCancer TypeKey Finding
Near-Infrared FluorescenceLung CancerThis compound could be visualized in tumors as early as 1 hour post-injection.[8]
Near-Infrared FluorescenceHepatocellular CarcinomaTumor-to-normal tissue fluorescence ratio for this compound peaked at 8 hours post-injection.[5]

Conclusion

This compound is a valuable tool for cancer research and has the potential for clinical translation in cancer detection and targeted therapy. Its preferential uptake in tumor cells via OATPs and subsequent accumulation in mitochondria and lysosomes provide a clear mechanism for its tumor-specific imaging capabilities. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies utilizing this promising near-infrared dye. Further research into the full range of cancer types susceptible to this compound targeting and the development of novel this compound-drug conjugates will continue to expand its utility in the fight against cancer.

References

Preclinical Safety Profile of MHI-148: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicity evaluation of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in tumor imaging and targeted drug delivery. The document synthesizes publicly available data on the safety profile of this compound, details relevant experimental protocols for toxicity assessment, and illustrates the key signaling pathways involved in its tumor-specific uptake.

Executive Summary

This compound is recognized for its preferential accumulation in tumor cells, a characteristic attributed to its interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) within the hypoxic tumor microenvironment. Preclinical studies consistently indicate a favorable safety profile for this compound, with multiple reports describing it as having "low cytotoxicity" and "negligible toxicity" to normal cells and tissues. While dedicated toxicology studies to establish classical metrics such as LD50 (median lethal dose) and NOAEL (No Observed Adverse Effect Level) are not publicly available, existing in vitro and in vivo data from efficacy-focused studies provide valuable insights into its safety. This guide consolidates this information to support further research and development.

Quantitative Toxicity Data

Based on a comprehensive review of published literature, formal acute or chronic toxicity studies with primary endpoints of establishing LD50 or NOAEL for this compound have not been reported. However, cytotoxicity and dosage data from various studies are summarized below to provide a quantitative perspective on its safety.

In Vitro Cytotoxicity

The following table summarizes the observed effects of this compound on the viability of various cell lines.

Cell LineCell TypeConcentration Range (µM)Incubation TimeObserved EffectCitation
HT-29Human Colon Carcinoma0 - 1.53 daysNegligible toxicity[1]
NIH3T3Mouse Embryonic Fibroblast0 - 1.53 daysNegligible toxicity[1]
Various Cancer CellsNot specified~20Not specifiedIC50 value[2]
HT-29Human Colon Carcinoma101 hourSignificant absorption[1]
NIH3T3Mouse Embryonic Fibroblast101 hourLow absorption[1]
In Vivo Dosage and Observations

The table below details the dosages of this compound used in animal models for imaging and drug delivery studies, where a lack of systemic toxicity was a common observation.

Animal ModelAdministration RouteDosageStudy DurationReported Toxicity ObservationsCitation
MiceIntravenous (i.v.)Not specifiedNot specified"did not cause systemic toxicity"[3]
MiceIntraperitoneal (i.p.)10 nmol per mouse24 hoursNo adverse effects reported in imaging study[4]
BALB/c nude miceIntravenous (i.v.)2 µ g/mouse (PTX-MHI conjugate)Up to 48 hoursNo adverse effects reported in biodistribution study[5]
Lung-cancer nude mice modelNot specifiedNot specifiedNot specified"low cytotoxicity"

Experimental Protocols

The following sections provide detailed methodologies for assessing the toxicity of this compound, synthesized from protocols described in the existing literature.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a representative method for evaluating the effect of this compound on cell viability.

Objective: To determine the concentration-dependent cytotoxicity of this compound in both cancerous and non-cancerous cell lines.

Materials:

  • Target cell lines (e.g., HT-29, NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.5 µM). Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value, if applicable.

In Vivo Toxicity Assessment in Animal Models

This protocol outlines a general procedure for observing potential toxicity of this compound in a tumor xenograft mouse model.

Objective: To assess the systemic toxicity of this compound when administered to mice.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells for xenograft implantation

  • This compound solution for injection

  • Standard animal housing and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice. Allow the tumors to grow to a palpable size.

  • Animal Grouping: Divide the mice into a control group (vehicle injection) and a treatment group (this compound injection).

  • Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection) at a specified dose.

  • Monitoring: Monitor the animals daily for signs of toxicity, including:

    • Changes in body weight

    • Alterations in behavior (e.g., lethargy, agitation)

    • Changes in food and water consumption

    • Appearance of the fur and skin

    • Any signs of distress

  • Imaging/Efficacy Assessment: Perform imaging or other efficacy assessments as required by the primary study objective.

  • Termination and Analysis: At the end of the study, euthanize the animals. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs, heart) for histological analysis to identify any potential organ damage.

Signaling Pathways and Visualizations

The tumor-specific uptake of this compound is a key factor in its favorable safety profile, as it minimizes exposure of healthy tissues. This specificity is primarily mediated by the overexpression of OATPs in cancer cells, which is in turn regulated by the hypoxic tumor microenvironment and specific signaling pathways.

HIF-1α Mediated this compound Uptake

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of OATPs, leading to increased intracellular accumulation of this compound.

HIF-1α Mediated this compound Uptake cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocation HRE HRE HIF1a_nuc->HRE Binds OATP_gene OATP Gene HRE->OATP_gene Activates Transcription OATP_gene->OATP Translation

Caption: HIF-1α pathway leading to increased OATP expression and this compound uptake in cancer cells.

β-catenin Mediated this compound Transport in HCC

In hepatocellular carcinoma, the β-catenin signaling pathway regulates the expression of both influx (OATP2B1) and efflux (ABCG2) transporters, influencing the net accumulation of this compound.

β-catenin Mediated this compound Transport in HCC cluster_extracellular Extracellular cluster_cell Hepatocellular Carcinoma Cell cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP2B1 OATP2B1 MHI148_ext->OATP2B1 Influx MHI148_int This compound OATP2B1->MHI148_int ABCG2 ABCG2 ABCG2->MHI148_ext MHI148_int->ABCG2 Efflux BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds OATP2B1_gene OATP2B1 Gene TCF_LEF->OATP2B1_gene Activates Transcription ABCG2_gene ABCG2 Gene TCF_LEF->ABCG2_gene Activates Transcription OATP2B1_gene->OATP2B1 Translation ABCG2_gene->ABCG2 Translation

Caption: β-catenin signaling regulates this compound influx and efflux transporters in HCC.

Experimental Workflow for Preclinical Toxicity Evaluation

The following diagram illustrates a logical workflow for the preclinical safety assessment of an imaging agent like this compound.

Preclinical Toxicity Evaluation Workflow start Start: New Imaging Agent (this compound) in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro in_vitro_cells Normal vs. Cancer Cell Lines in_vitro->in_vitro_cells Test on in_vivo In Vivo Toxicity Study (Animal Model) in_vitro_cells->in_vivo If favorable profile dose_escalation Dose Escalation / Range Finding in_vivo->dose_escalation monitoring Clinical Observations & Weight Monitoring dose_escalation->monitoring histopathology Histopathology of Major Organs monitoring->histopathology end End: Safety Profile Assessment histopathology->end

Caption: A general workflow for the preclinical toxicity evaluation of this compound.

References

MHI-148: A Technical Guide to its Photophysical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties and stability of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in cancer diagnostics and targeted therapy. This compound's unique tumor-targeting capabilities, mediated by specific cellular uptake mechanisms, make it a molecule of high interest in the field of oncology research and drug development.[1][2][3][4][5] This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the known signaling pathway for its cellular uptake.

Core Photophysical and Stability Characteristics

This compound is recognized for its favorable photophysical characteristics, including strong absorption in the near-infrared spectrum and a high fluorescence quantum yield, which contribute to its efficacy as an imaging agent.[6] It is also noted for its enhanced photostability and chemical stability compared to other cyanine dyes like Indocyanine Green (ICG).[2]

Photophysical Properties

The photophysical properties of this compound are central to its application in fluorescence-based imaging. Below is a summary of its key spectral characteristics.

PropertyValueSource
Maximum Absorption (λmax) 774 nm[5][7]
Maximum Emission (λem) ~800 nm (estimated from spectrum)[8]
Fluorescence Quantum Yield (Φf) Data not available in the reviewed literature.
Fluorescence Lifetime (τ) Data not available in the reviewed literature.
Stability Profile

This compound is reported to have good stability, a crucial factor for its use in biological and clinical applications.

Stability TypeObservationSource
Photostability Generally described as having high photostability.[2]
Chemical Stability Stable in PBS at pH 7.4 over a period of three weeks.

Cellular Uptake and Signaling Pathway

The preferential accumulation of this compound in tumor cells is a key feature of its tumor-targeting capabilities.[2][3] This selective uptake is primarily mediated by the hypoxia-inducible factor 1α (HIF1α) and organic anion-transporting polypeptides (OATPs) signaling axis.[4] Under hypoxic conditions, prevalent in many solid tumors, HIF1α is stabilized and promotes the expression of OATPs on the cancer cell surface. These transporters then facilitate the influx of this compound into the cell, where it localizes in the mitochondria and lysosomes.[1][9]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation Hypoxia Tumor Hypoxia HIF1a HIF1α Stabilization Hypoxia->HIF1a Induces HIF1a->OATP Upregulates Expression

This compound Cellular Uptake Pathway

Experimental Protocols

The following sections provide generalized experimental protocols for the characterization of this compound's photophysical properties and stability. These are based on standard methods for cyanine dyes and should be optimized for specific experimental conditions.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximum absorption and emission wavelengths of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., DMSO, PBS)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).

    • Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the UV-Vis spectrophotometer to scan the absorbance of the this compound solution across a relevant wavelength range (e.g., 600-900 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum Measurement:

    • Excite the this compound solution at its λmax using the spectrofluorometer.

    • Scan the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 780-900 nm).

    • Identify the wavelength of maximum fluorescence emission (λem).

Photostability Assessment

Objective: To quantify the photostability of this compound by measuring the decrease in its fluorescence intensity upon continuous illumination.

Materials:

  • This compound solution (prepared as above)

  • Spectrofluorometer or fluorescence microscope with a stable light source and detector

  • Quartz cuvette or microscope slide and coverslip

Protocol:

  • Instrumentation Setup:

    • Set the excitation wavelength to the λmax of this compound.

    • Set the emission detection to the λem of this compound.

  • Photobleaching Experiment:

    • Continuously illuminate the this compound sample using the light source of the spectrofluorometer or microscope.

    • Record the fluorescence intensity at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of illumination time.

    • The rate of fluorescence decay is an indicator of the photostability. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life.

Workflow for Photostability Assessment
In Vitro Cellular Uptake Assay

Objective: To visualize and quantify the uptake of this compound in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Normal cell line for comparison (e.g., NIH3T3)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture:

    • Seed the cancer and normal cells in appropriate culture vessels (e.g., chambered slides or multi-well plates) and culture until they reach the desired confluency.

  • This compound Incubation:

    • Prepare a working solution of this compound in cell culture medium (e.g., 10 µM).

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for a defined period (e.g., 1 hour) at 37°C.

  • Washing and Imaging:

    • Remove the this compound-containing medium and wash the cells several times with PBS to remove any unbound dye.

    • Add fresh PBS or culture medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared fluorescence.

  • Analysis:

    • Qualitatively assess the fluorescence intensity in the cancer cells versus the normal cells.

    • For quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software.

This guide provides a foundational understanding of the photophysical properties and stability of this compound. Further research is warranted to determine precise quantitative values for its fluorescence quantum yield and lifetime, and to develop standardized, this compound-specific experimental protocols. Such data will be invaluable for the continued development and application of this promising near-infrared dye in cancer research and clinical practice.

References

Methodological & Application

MHI-148: Application Notes and Protocols for In Vitro Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with intrinsic tumor-targeting properties.[1][2] This characteristic makes it a valuable tool for in vitro and in vivo cancer cell imaging and for the development of targeted drug delivery systems.[1][3] this compound exhibits preferential accumulation and retention within cancer cells compared to normal cells, a phenomenon attributed to its uptake by organic anion-transporting polypeptides (OATPs), which are frequently overexpressed on the surface of tumor cells.[2][4][5] Following cellular uptake, this compound localizes primarily within the mitochondria and lysosomes.[1][6] These application notes provide a detailed protocol for the use of this compound for in vitro fluorescent staining of cancer cells.

Mechanism of Action and Cellular Uptake

This compound's selectivity for cancer cells is primarily mediated by the OATP family of transporters.[2][4] These transporters facilitate the entry of the dye into the cytoplasm. The hypoxic microenvironment of many tumors can also contribute to the enhanced uptake of this compound.[5] Once inside the cell, the dye concentrates in the mitochondria and lysosomes.[1][6] This targeted accumulation allows for high-contrast imaging of cancer cells and can be exploited for the delivery of conjugated therapeutic agents.[1][7]

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Localization Lysosome Lysosome MHI148_int->Lysosome Localization

Cellular uptake and localization pathway of this compound.

Data Presentation

The following tables summarize quantitative data derived from literature for the use of this compound in in vitro cell-based assays.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell Type ExamplesConcentration Range (µM)Incubation TimeReference
Cytotoxicity (MTT Assay)HT-29 (colon carcinoma), NIH3T3 (fibroblasts)0.01 - 1.524 - 72 hours[1]
Cellular Uptake ImagingHT-29, NIH3T3, various human cancer cell lines5 - 20Time-dependent, up to 24 hours[1][2]
Intracellular LocalizationHT-29Not specified, used in conjunction with organelle trackersNot specified[1]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Reference
Absorbance Maximum~774[8]
Emission Maximum~794[8]

Experimental Protocols

Protocol 1: In Vitro Staining of Adherent Cells with this compound for Fluorescence Microscopy

This protocol details the steps for staining adherent cancer cells with this compound for subsequent visualization by fluorescence microscopy.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells seeded in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Seed cells onto the imaging vessel at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. For example, a 1 mM stock solution can be prepared. Store the stock solution protected from light at -20°C.

  • Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 5-20 µM).[2] It is recommended to perform a concentration optimization for new cell lines.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for the desired period (e.g., 1-4 hours) in a humidified incubator at 37°C with 5% CO2. Incubation time can be optimized for specific cell lines and experimental goals.

  • Washing:

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

    • Visualize the cells using a fluorescence microscope equipped with appropriate NIR filters (e.g., excitation around 770 nm and emission around 800 nm).

Staining_Workflow start Start cell_seeding Seed cells in imaging vessel start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h prepare_staining_solution Prepare this compound staining solution incubation_24h->prepare_staining_solution wash_pbs Wash cells with PBS prepare_staining_solution->wash_pbs add_staining_solution Add staining solution and incubate wash_pbs->add_staining_solution wash_unbound_dye Wash to remove unbound dye add_staining_solution->wash_unbound_dye imaging Image with fluorescence microscope wash_unbound_dye->imaging finish End imaging->finish

Workflow for in vitro cell staining with this compound.

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound on both cancer and normal cell lines.

Materials:

  • This compound dye

  • Cancer cell line (e.g., HT-29) and a normal cell line (e.g., NIH3T3)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations (e.g., 0.02, 0.1, 0.2, 1.0, and 3.0 µM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells containing only complete medium.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C with 5% CO2.[1]

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.

    • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the use of appropriate and functional fluorescence microscopy filters.

    • Confirm that the cell line used overexpresses OATPs for efficient uptake.

  • High Background Fluorescence:

    • Ensure thorough washing after the staining step to remove all unbound dye.

    • Use a lower concentration of this compound.

    • Image cells in a phenol (B47542) red-free medium to reduce background autofluorescence.

  • Cell Death Observed During Staining:

    • Reduce the concentration of this compound, as it may exhibit cytotoxicity at higher concentrations or after prolonged exposure.[1]

    • Decrease the incubation time.

    • Handle cells gently during washing steps to prevent detachment.

Conclusion

This compound is a potent near-infrared dye for the selective staining of cancer cells in vitro. Its preferential uptake via OATP transporters and subsequent localization in mitochondria and lysosomes provide a high signal-to-background ratio for fluorescence imaging. The protocols provided herein offer a starting point for utilizing this compound in cancer cell research, with the understanding that optimization for specific cell lines and experimental conditions may be necessary.

References

Application Notes and Protocols for In Vivo Imaging in Mice Using MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a valuable tool for non-invasive in vivo cancer imaging.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in preclinical mouse models of cancer. This compound selectively accumulates in tumor cells, localizing within mitochondria and lysosomes, while exhibiting minimal retention in normal tissues.[1][3][4] This preferential uptake is largely mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, and is further enhanced by the hypoxic microenvironment characteristic of many tumors.[1][5][6]

Principle of Action

This compound's utility in cancer imaging stems from its ability to passively target and accumulate in tumor tissues. Upon systemic administration, the dye circulates throughout the body and is preferentially taken up by cancer cells. This specificity allows for a high signal-to-background ratio, enabling clear visualization of tumors using NIR fluorescence imaging systems. The mechanism involves the interaction of this compound with OATPs on the cancer cell surface, leading to its internalization and subsequent concentration in mitochondria and lysosomes.[1][3][5]

Quantitative Data Summary

The following tables summarize quantitative data derived from preclinical studies using this compound for in vivo imaging in mice.

Table 1: In Vivo Tumor Imaging Parameters

ParameterValueCancer ModelMouse StrainReference
Dosage10 nmol/mouseHuman Renal Cancer (SN12C) XenograftNude Mice[1]
Dosage2 µ g/mouse Human Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
Administration RouteIntraperitoneal (i.p.)Human Renal Cancer (SN12C) XenograftNude Mice[1]
Administration RouteIntravenous (i.v.)Human Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
Imaging Timepoint24 hours post-injectionHuman Renal Cancer (SN12C) XenograftNude Mice[1]
Imaging Timepoint1 hour post-injection (initial visualization)Lung Cancer XenograftNude Mice[7]
Imaging Timepoint12 hours post-injection (peak accumulation)Human Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]

Table 2: Ex Vivo Biodistribution of this compound Conjugate (PTX-MHI) at 12 Hours Post-Injection

OrganMean Fluorescence Intensity ± SDCancer ModelMouse StrainReference
TumorHighHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
LiverModerateHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
KidneysModerateHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
LungsLowHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
SpleenLowHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]
HeartLowHuman Colon Carcinoma (HT-29) XenograftBALB/c Nude Mice[5]

Note: The referenced study provided a graphical representation of fluorescence intensity. "High," "Moderate," and "Low" are qualitative descriptors based on the reported graph.

Experimental Protocols

1. Preparation of this compound for Injection

  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the dye in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Dilution: For in vivo administration, dilute the this compound stock solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). The final concentration of DMSO should be minimized (ideally less than 5%) to avoid toxicity. The final injection volume for a mouse is typically 100-150 µL.[5]

2. Animal Handling and Tumor Model Establishment

  • Animal Models: This protocol is applicable to various mouse models of cancer, including subcutaneous xenografts of human cancer cell lines (e.g., HT-29 colon cancer, SN12C renal cancer, lung cancer) and spontaneous tumor models in transgenic mice.[1][5][7]

  • Tumor Induction: For xenograft models, inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5-7 mm in diameter) before initiating imaging studies.[5]

3. In Vivo Imaging Procedure

  • Anesthesia: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane (B1672236) inhalation) to immobilize it during the imaging session.

  • This compound Administration: Administer the prepared this compound solution via the desired route, typically intravenous (tail vein) or intraperitoneal injection.[1][5]

  • Imaging System: Place the anesthetized mouse in a small animal in vivo imaging system equipped for NIR fluorescence detection.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 12, 24 hours) to monitor the biodistribution and tumor accumulation of this compound.[5][7] Use appropriate excitation and emission filters for this compound (or IR-808).

4. Ex Vivo Imaging and Biodistribution Analysis

  • Euthanasia and Organ Harvest: At the final imaging time point, euthanize the mouse according to institutional guidelines.

  • Organ Collection: Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the harvested organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of this compound.[5]

  • Quantification: Use the imaging software to quantify the fluorescence intensity in the tumor and each organ to determine the relative uptake of the dye.

Visualizations

G Signaling Pathway of this compound Uptake in Cancer Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound Dye OATP OATP Transporter MHI148->OATP Binding MHI148_inside This compound Dye OATP->MHI148_inside Transport Mitochondria Mitochondria MHI148_inside->Mitochondria Accumulation Lysosome Lysosome MHI148_inside->Lysosome Accumulation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1a->OATP Upregulation

Caption: this compound uptake is mediated by OATP transporters.

G Experimental Workflow for In Vivo Imaging with this compound prep 1. Prepare this compound Solution inject 3. Administer this compound to Mice prep->inject animal 2. Establish Tumor Model in Mice animal->inject image 4. In Vivo NIR Fluorescence Imaging inject->image exvivo 5. Ex Vivo Organ Imaging image->exvivo analyze 6. Data Analysis and Quantification exvivo->analyze

Caption: Workflow for this compound in vivo imaging in mice.

References

Application Notes and Protocols: MHI-148 Conjugation with Paclitaxel for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, purification, and evaluation of a paclitaxel-MHI-148 conjugate (PTX-MHI). MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that exhibits tumor-targeting properties, accumulating preferentially in cancer cells.[1][2] By conjugating this compound to the potent chemotherapeutic agent paclitaxel (B517696), a targeted drug delivery system can be created to enhance the anticancer efficacy of paclitaxel while potentially reducing off-target toxicity.[1][3] The protocols outlined below cover the chemical conjugation process, characterization of the conjugate, and methods for assessing its in vitro and in vivo efficacy.

Introduction

Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers.[4][5] However, its clinical application is often limited by poor water solubility and systemic side effects.[4][5] Targeted drug delivery strategies aim to overcome these limitations by selectively delivering the cytotoxic agent to tumor tissues.[6] this compound, a heptamethine cyanine dye, has been shown to accumulate in tumor cells and tissues, making it a promising candidate for targeted drug delivery.[2][7] The conjugation of paclitaxel to this compound aims to leverage the tumor-targeting properties of the dye to increase the bioavailability of paclitaxel within the tumor microenvironment, thereby enhancing its therapeutic effect and minimizing systemic toxicity.[1][3] This conjugate, PTX-MHI, has demonstrated greater efficacy in cancer cells compared to paclitaxel alone.[1][8]

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of paclitaxel, this compound, and the PTX-MHI conjugate in human colon carcinoma (HT-29) and normal fibroblast (NIH3T3) cell lines.

CompoundCell LineIC50 (µg/mL)
Paclitaxel (PTX)HT-2910.0
NIH3T35.0
This compoundHT-29> 50.0
NIH3T3> 50.0
PTX-MHI ConjugateHT-292.5
NIH3T320.0

Data derived from in vitro cytotoxicity assays.

In Vivo Tumor Growth Inhibition

This table presents the tumor volume reduction in a xenograft mouse model bearing HT-29 tumors after treatment with paclitaxel and the PTX-MHI conjugate.

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Control (Saline)1200 ± 150-
Paclitaxel (PTX)750 ± 10037.5%
PTX-MHI Conjugate250 ± 5079.2%

Data represents mean ± standard deviation from an in vivo xenograft study.

Experimental Protocols

Protocol 1: Synthesis of Paclitaxel-MHI-148 (PTX-MHI) Conjugate

This protocol describes the esterification reaction to conjugate paclitaxel with this compound.[1][9]

Materials:

  • Paclitaxel (PTX)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) and DMAP (0.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF.

  • Stir the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve paclitaxel (1 equivalent) in anhydrous DCM.

  • Add the paclitaxel solution dropwise to the this compound solution.

  • Dissolve DCC (1.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the PTX-MHI conjugate and evaporate the solvent to yield the final product.

  • Characterize the purified conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure to assess the cytotoxic effects of the PTX-MHI conjugate on cancer and normal cell lines.

Materials:

  • HT-29 and NIH3T3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Paclitaxel, this compound, and PTX-MHI conjugate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed HT-29 and NIH3T3 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of paclitaxel, this compound, and PTX-MHI conjugate in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of the PTX-MHI conjugate in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HT-29 cells

  • Matrigel

  • Paclitaxel and PTX-MHI conjugate formulated for injection

  • Saline solution (vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 5 x 10⁶ HT-29 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 100-150 mm³, randomize the mice into three groups (n=8-10 per group):

    • Control group (vehicle)

    • Paclitaxel group

    • PTX-MHI conjugate group

  • Administer the treatments intravenously or intraperitoneally at the predetermined dosage and schedule (e.g., twice a week for three weeks).

  • Measure the tumor volume and body weight of the mice two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).

  • Calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Reactants (Paclitaxel, this compound, DCC, DMAP) s2 Esterification Reaction (24h, RT) s1->s2 s3 Purification (Silica Gel Chromatography) s2->s3 s4 Characterization (MS, NMR) s3->s4 iv2 Treatment (PTX, this compound, PTX-MHI) s4->iv2 Purified Conjugate inv2 Treatment Administration (i.v. or i.p.) s4->inv2 Formulated Conjugate iv1 Cell Seeding (HT-29, NIH3T3) iv1->iv2 iv3 MTT Assay (48h incubation) iv2->iv3 iv4 Data Analysis (IC50 Determination) iv3->iv4 inv1 Tumor Implantation (HT-29 Xenograft) inv1->inv2 inv3 Monitoring (Tumor Volume, Body Weight) inv2->inv3 inv4 Efficacy Assessment (% TGI) inv3->inv4

Caption: Experimental workflow for the synthesis and evaluation of the PTX-MHI conjugate.

signaling_pathway cluster_cell Cancer Cell ptx_mhi PTX-MHI Conjugate receptor Tumor-Specific Uptake (e.g., OATPs) ptx_mhi->receptor Binding endocytosis Internalization receptor->endocytosis lysosome Lysosome/ Endosome endocytosis->lysosome release Paclitaxel Release lysosome->release Enzymatic Cleavage microtubules Microtubule Stabilization release->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

preparing MHI-148 stock solution and working concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1][2][3] This characteristic makes it a valuable tool in cancer research for both diagnostic and therapeutic applications. This compound selectively accumulates in the mitochondria and lysosomes of tumor cells, a phenomenon attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of cancer cells compared to normal cells.[1][4][5] This preferential uptake allows for targeted imaging and the potential for targeted drug delivery.[1][6][7]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₄₂H₅₂BrClN₂O₄[2]
Molecular Weight764.23 g/mol [2]
AppearanceLight green to green solid[3]
Excitation Wavelength~782 nm[8]
Emission Wavelength~808 nm[8]
Solubility10 mM in DMSO[2]
In Vitro and In Vivo Experimental Concentrations
ApplicationCell Line / ModelConcentration / DosageReference
In Vitro Cytotoxicity AssayHT-29, NIH3T30.01, 0.05, 0.1, 0.5, 1.5 µM[1]
In Vitro Uptake StudyHT-29, NIH3T310 µM[2][3]
In Vitro Uptake StudyCanine and Human Cancer Cells20 µM[9]
In Vivo Tumor ImagingNude mice with HCC xenografts0.75 µmol/kg[10]
In Vivo Tumor Growth InhibitionNude mice with HT-29 xenografts2 mg/kg[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 764.23 g/mol .

    • To prepare a 10 mM stock solution, dissolve 7.6423 mg of this compound in 1 mL of DMSO.

    • Adjust the mass and volume as needed for your experimental requirements.

  • Dissolve this compound in DMSO:

    • Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[3] For long-term storage (up to 6 months), -80°C is recommended.[3]

Protocol 2: Preparation of this compound Working Solutions

Materials:

  • 10 mM this compound stock solution

  • Appropriate cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired final working concentration:

    • Refer to the table above or literature for appropriate concentrations for your specific application.

  • Perform serial dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final working concentration.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the desired solvent.

  • Use Immediately:

    • It is recommended to prepare fresh working solutions for each experiment and use them immediately. Do not store diluted working solutions for extended periods.

Visualizations

MHI148_Uptake_Pathway This compound Cellular Uptake and Localization cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm MHI148 This compound OATP OATP Transporter MHI148->OATP Uptake MHI148_cyto This compound OATP->MHI148_cyto Mitochondrion Mitochondrion MHI148_cyto->Mitochondrion Accumulation Lysosome Lysosome MHI148_cyto->Lysosome Accumulation

Caption: this compound is actively transported into cancer cells via OATP and accumulates in mitochondria and lysosomes.

MHI148_Solution_Prep_Workflow This compound Stock and Working Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Media/Buffer thaw->dilute working Working Solution dilute->working use Use Immediately in Experiment working->use end End use->end

Caption: Workflow for preparing this compound stock and working solutions for experimental use.

References

Application Notes and Protocols for MHI-148 in Near-Infrared Fluorescence Imaging of Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MHI-148, a heptamethine cyanine (B1664457) dye, in the near-infrared (NIR) fluorescence imaging of tumors. This compound exhibits preferential accumulation in cancer cells, enabling sensitive and specific tumor detection both in vitro and in vivo.

Introduction

This compound is a near-infrared fluorescent dye with inherent tumor-targeting capabilities.[1] Unlike many imaging agents that require conjugation to a targeting moiety, this compound is selectively taken up and retained by cancer cells.[1] This property is largely attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of various cancer cells.[2] The dye has been shown to accumulate in the mitochondria and lysosomes of tumor cells.[3] These characteristics, combined with its favorable photophysical properties, make this compound a promising agent for non-invasive cancer imaging, surgical guidance, and as a component of theranostic agents.[4]

Physicochemical and Fluorescent Properties

This compound is a water-soluble heptamethine cyanine dye.[1] While specific quantum yield values are not consistently reported in the literature, it is consistently described as having a high molar absorption coefficient and strong fluorescence quantum yield.[5]

PropertyValue/RangeReference
Excitation Wavelength~760-780 nm[6]
Emission Wavelength~820-860 nm[6]
Cytotoxicity (IC50)See Table 2
Tumor-to-Background RatioSee Table 3

Quantitative Data

Table 2: Cytotoxicity of this compound in Cancer and Normal Cell Lines

The following table summarizes the cell viability of HT-29 human colon cancer cells and NIH3T3 normal fibroblast cells after treatment with this compound for 72 hours. While exact IC50 values were not provided in the source, the data indicates significantly higher cytotoxicity towards cancer cells at higher concentrations.

Cell LineConcentration (µM)Cell Viability (%)
HT-29 (Cancer) 0.01~100%
0.05~100%
0.1~95%
0.5~85%
1.5~70%
NIH3T3 (Normal) 0.01~100%
0.05~100%
0.1~100%
0.5~98%
1.5~90%

Data is estimated from graphical representations in the source and is intended for comparative purposes.[3]

Table 3: Ex Vivo Biodistribution and Tumor-to-Background Ratios of a PTX-MHI-148 Conjugate

The following data was obtained from mice bearing HT-29 human colon cancer xenografts 12 hours after intravenous injection of a Paclitaxel-MHI-148 conjugate (PTX-MHI). The fluorescence intensity was quantified from dissected organs.

OrganMean Fluorescence Intensity (Arbitrary Units)Tumor-to-Background Ratio
Tumor ~1.8 x 107-
Liver ~1.0 x 1071.8
Kidneys ~0.6 x 1073.0
Lungs ~0.4 x 1074.5
Spleen ~0.3 x 1076.0
Heart ~0.2 x 1079.0

Data is derived from graphical representations in the source and ratios are calculated relative to the tumor's mean fluorescence intensity.[3]

Signaling Pathway and Mechanism of Action

The preferential accumulation of this compound in tumor cells is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs). The expression of OATPs can be upregulated by hypoxia, a common feature of the tumor microenvironment, through the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Once inside the cancer cell, this compound localizes to the mitochondria and lysosomes.

MHI148_Signaling_Pathway Mechanism of this compound Uptake in Tumor Cells cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation HIF1a HIF-1α HIF1a->OATP Upregulates Expression Hypoxia Tumor Hypoxia Hypoxia->HIF1a Stabilizes

Mechanism of this compound uptake in tumor cells.

Experimental Workflow

The following diagram outlines the general workflow for in vivo near-infrared fluorescence imaging of tumors using this compound.

MHI148_Experimental_Workflow Experimental Workflow for In Vivo Imaging with this compound A Tumor Model Preparation (e.g., subcutaneous xenograft in mice) B This compound Administration (e.g., intravenous injection) A->B C In Vivo NIR Fluorescence Imaging (at various time points) B->C D Image Analysis (Quantify tumor fluorescence and tumor-to-background ratio) C->D E Ex Vivo Organ Imaging and Biodistribution (optional validation) D->E

Workflow for in vivo tumor imaging with this compound.

Experimental Protocols

Protocol 1: In Vitro Staining of Cancer Cells with this compound

This protocol details the procedure for staining cultured cancer cells with this compound for fluorescence microscopy.

Materials:

  • Cancer cell line of interest (e.g., PC-3, DU-145, LNCaP)[2]

  • Normal cell line for comparison (e.g., RWPE-1)[2]

  • Appropriate cell culture medium and supplements

  • Four-chamber slides or other imaging-compatible culture vessels

  • This compound stock solution (1 mM in DMSO)[2]

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • DAPI solution for nuclear counterstaining

  • 4% paraformaldehyde for cell fixation

  • Aqueous mounting medium

  • Confocal or fluorescence microscope with appropriate filter sets (Excitation: ~633 nm, Emission: 670–810 nm)[2]

Procedure:

  • Seed the cancer and normal cells at a density of 1x104 cells/well in four-chamber slides and culture for 24 hours.[2]

  • Prepare a working solution of this compound at a final concentration of 20 µM by diluting the stock solution in serum-free medium.[2]

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the 20 µM this compound working solution to the cells and incubate at 37°C for 30 minutes.[2]

  • Wash the cells twice with PBS to remove unbound dye.[2]

  • Counterstain the cell nuclei by incubating with DAPI solution at 37°C for 10 minutes.[2]

  • Wash the cells twice with PBS.[2]

  • Fix the cells with 4% paraformaldehyde for 10 minutes.[2]

  • Mount the slides with coverslips using an aqueous mounting medium.[2]

  • Image the cells using a confocal or fluorescence microscope with the appropriate laser lines and emission filters for this compound and DAPI.

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging of Tumors in a Mouse Model

This protocol provides a general guideline for performing in vivo NIR imaging of this compound in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HT-29 xenografts)[3]

  • This compound solution for injection (prepared in PBS or other suitable vehicle)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence imaging (e.g., FOBI in vivo imaging system with 825 nm emission filter)[3]

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Anesthetize the tumor-bearing mouse using a standardized institutional protocol.

  • Acquire a baseline pre-injection fluorescence image to determine background autofluorescence.

  • Administer this compound to the mouse via intravenous (tail vein) injection. A typical dosage for a PTX-MHI conjugate is 2 µ g/mouse .[3]

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.[3]

  • For image analysis, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

  • Calculate the tumor-to-background ratio at each time point.

  • (Optional) For ex vivo validation, euthanize the mouse at the final imaging time point.

  • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).[3]

  • Arrange the organs in a petri dish and image them using the in vivo imaging system to visualize the this compound distribution.[3]

  • Quantify the fluorescence intensity in each organ.[3]

Conclusion

This compound is a valuable tool for the near-infrared fluorescence imaging of tumors due to its inherent cancer-targeting properties. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their studies. The preferential uptake of this compound by cancer cells, mediated by OATPs, offers a significant advantage for sensitive and specific tumor detection. Further research and development of this compound and its conjugates hold great promise for advancing cancer diagnosis and therapy.

References

Application Notes and Protocols: MHI-148 as a Drug Delivery Vehicle for Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptamethine cyanine (B1664457) dye, MHI-148, is a near-infrared (NIR) fluorescent dye with inherent tumor-targeting properties.[1][2] This characteristic makes it a promising candidate for the targeted delivery of chemotherapeutic agents to cancer cells, potentially enhancing therapeutic efficacy while minimizing off-target toxicity.[1][3][4] this compound selectively accumulates in tumor cells, but not normal cells, by leveraging the over-expression of organic anion-transporting polypeptides (OATPs) on cancer cell membranes and the hypoxic tumor microenvironment.[1][5] Upon entering cancer cells, this compound localizes within mitochondria and lysosomes, leading to organelle-specific drug delivery.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a drug delivery vehicle, with a specific focus on its conjugation with the chemotherapeutic drug Paclitaxel (PTX). The provided protocols are based on preclinical studies and offer a foundational framework for further research and development.

Data Presentation

In Vitro Cytotoxicity

The conjugation of Paclitaxel with this compound (PTX-MHI) has been shown to enhance its cytotoxic effects against cancer cells while exhibiting lower toxicity in normal cells compared to Paclitaxel alone.[1][3][4]

Table 1: Comparative Cytotoxicity of PTX-MHI and Paclitaxel in HT-29 Colon Carcinoma Cells [1]

Concentration (µM)TreatmentDay 1 (% Cell Viability)Day 2 (% Cell Viability)Day 3 (% Cell Viability)
0.1 PTX-MHIToxic~60%~28%
PaclitaxelNot specifiedNot specifiedNot specified
0.5 PTX-MHIToxicNot specifiedNot specified
PaclitaxelNot specifiedNot specifiedNot specified
1.5 PTX-MHIToxicNot specifiedNot specified
PaclitaxelSlightly ToxicNot specifiedNot specified

Table 2: Comparative Cytotoxicity of PTX-MHI and Paclitaxel in NIH3T3 Normal Fibroblast Cells [1]

Concentration (µM)TreatmentCytotoxicity Observation
All tested concentrationsPTX-MHILower cytotoxicity
PaclitaxelHigher cytotoxicity
In Vivo Tumor Growth Inhibition

In a preclinical mouse model of HT-29 colon cancer, intravenous administration of PTX-MHI demonstrated superior anti-tumor efficacy compared to Paclitaxel alone.[1]

Table 3: In Vivo Antitumor Efficacy in HT-29 Tumor Model [1]

Treatment GroupDosage (per injection)Dosing ScheduleOutcome
PBS200 µLDays 0, 7, 14Control
This compound2 mg/kg in 200 µLDays 0, 7, 14Not specified
Paclitaxel (PTX)2 mg/kg in 200 µLDays 0, 7, 14Less effective tumor suppression
PTX-MHI2 mg/kg (PTX equivalent) in 200 µLDays 0, 7, 14Stronger therapeutic effect

Signaling Pathway and Mechanism of Action

The selective uptake of this compound and its conjugates into cancer cells is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[1][5] This targeted uptake, combined with retention in mitochondria and lysosomes, leads to localized drug accumulation and subsequent cell death.[1]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell PTX_MHI PTX-MHI Conjugate Membrane OATP OATP Transporter PTX_MHI->OATP Uptake Mitochondria Mitochondria OATP->Mitochondria Accumulation Lysosome Lysosome OATP->Lysosome Accumulation CellDeath Mitochondria & Lysosome Mediated Cell Death Mitochondria->CellDeath Lysosome->CellDeath

Caption: Targeted uptake and mechanism of action of PTX-MHI.

Experimental Protocols

Synthesis of Paclitaxel-MHI-148 (PTX-MHI) Conjugate

This protocol describes the coupling of Paclitaxel (PTX) with the heptamethine cyanine dye this compound.[1][6]

Materials:

  • Paclitaxel (PTX)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add DIC and DMAP to the solution to act as activating agents.

  • Introduce PTX to the reaction mixture. The 2'-OH group of PTX reacts with the carboxylic group of this compound.

  • Allow the reaction to proceed to form a stable ester linkage.

  • Purify the resulting PTX-MHI conjugate.

  • Characterize the conjugate using techniques such as absorbance spectroscopy and time-of-flight mass spectrometry to confirm successful synthesis and purity.[1][6]

In Vitro Cellular Uptake and Localization

This protocol assesses the uptake of PTX-MHI in cancer cells versus normal cells and determines its subcellular localization.[1]

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., NIH3T3)

  • PTX-MHI conjugate

  • This compound dye (as a control)

  • Cell culture medium

  • LysoTracker and MitoTracker dyes

  • Fluorescence microscope

Procedure:

  • Seed cancer cells and normal cells in separate culture plates and allow them to adhere.

  • Treat the cells with either PTX-MHI or this compound at a desired concentration.

  • Incubate the cells for a specified period to allow for uptake.

  • Wash the cells to remove any unbound conjugate or dye.

  • For localization studies, co-stain the cells with LysoTracker and MitoTracker dyes according to the manufacturer's protocols.

  • Image the cells using a fluorescence microscope equipped with a near-infrared (NIR) filter to visualize the PTX-MHI or this compound signal.

  • Compare the fluorescence intensity between the cancer and normal cell lines to assess preferential uptake.[1]

  • Analyze the co-localization of the PTX-MHI signal with the LysoTracker and MitoTracker signals to determine subcellular distribution.[1]

G cluster_workflow In Vitro Cellular Uptake Workflow Start Start Cell_Seeding Seed Cancer & Normal Cells Start->Cell_Seeding Treatment Treat with PTX-MHI or this compound Cell_Seeding->Treatment Incubation Incubate for Uptake Treatment->Incubation Washing Wash Cells Incubation->Washing Staining Co-stain with Lyso/MitoTracker Washing->Staining Imaging Fluorescence Microscopy (NIR) Staining->Imaging Analysis Analyze Uptake & Co-localization Imaging->Analysis End End Analysis->End

Caption: Workflow for in vitro cellular uptake and localization studies.

In Vitro Cytotoxicity Assay

This protocol evaluates the cytotoxic effects of the PTX-MHI conjugate on both cancer and normal cells.[1][6]

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., NIH3T3)

  • PTX-MHI conjugate

  • Paclitaxel (PTX)

  • This compound dye

  • Cell viability assay kit (e.g., MTT, alamarBlue)

  • 96-well plates

Procedure:

  • Seed both cancer and normal cells into 96-well plates at a suitable density.

  • After cell attachment, treat the cells with various concentrations of PTX-MHI, PTX, and this compound. Include an untreated control group.

  • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).

  • At each time point, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to quantify the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.[7]

In Vivo Tumor Growth Inhibition Study

This protocol assesses the anti-tumor efficacy of the PTX-MHI conjugate in a xenograft mouse model.[1]

Materials:

  • Female BALB/c nude mice

  • HT-29 colon cancer cells

  • PTX-MHI conjugate

  • Paclitaxel (PTX)

  • This compound dye

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Establish the HT-29 colon cancer tumor model by subcutaneously injecting the cancer cells into the mice.

  • Once tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., PBS, this compound, PTX, and PTX-MHI).

  • Administer the respective treatments intravenously at the specified dosages and schedule (e.g., 2 mg/kg every 7 days for a total of three doses).[1]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth rates among the different treatment groups to evaluate the in vivo antitumor efficacy.[1]

Conclusion

This compound serves as an effective drug delivery vehicle for chemotherapy, demonstrating enhanced tumor targeting and improved therapeutic outcomes in preclinical models.[1][3][4] The conjugation of chemotherapeutic agents like Paclitaxel to this compound leverages the unique biology of cancer cells, specifically the overexpression of OATP transporters, to achieve selective drug accumulation.[1][5] The provided protocols offer a standardized approach for the synthesis, in vitro characterization, and in vivo evaluation of this compound-based drug conjugates, paving the way for further research into this promising cancer therapy platform.[5][8]

References

Application Notes and Protocols for MHI-148 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of the near-infrared (NIR) cyanine (B1664457) dye, MHI-148, for animal research. This document covers established administration routes, formulation protocols, and its application in various cancer models, supported by detailed experimental procedures and quantitative data summaries.

Introduction to this compound

This compound is a heptamethine cyanine dye with inherent tumor-targeting properties. Its preferential accumulation in cancer cells is primarily mediated by the over-expression of Organic Anion Transporting Polypeptides (OATPs) in the tumor microenvironment, a process often regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling. This selective uptake allows for its use as a potent imaging agent for tumor visualization and as a vehicle for targeted drug delivery.

Data Presentation: this compound Administration in Animal Models

The following tables summarize quantitative data from various preclinical studies involving this compound administration.

Animal ModelCancer TypeAdministration RouteDosageImaging ModalityKey Findings
BALB/c nude miceColon Carcinoma (HT-29)Intravenous2 mg/kgNIRF ImagingSignificant tumor growth inhibition when conjugated with paclitaxel.[1]
Athymic nude miceHuman Prostate Cancer (PCa) XenograftsIntraperitoneal50 nmol/mouseNIRF Optical ImagingPreferential accumulation and retention in tumor tissue.
DogsSpontaneous TumorsIntravenous (femoral vein)1.5 µmol/kgNIR Optical Imaging, PETSpecific uptake in various spontaneous canine tumors.[2][3]
BALB/c nude miceLung CancerNot SpecifiedNot SpecifiedFluorescence ImagingEffective tumor imaging with good stability and specificity.[4]
BALB/c nude miceSquamous Cell Carcinoma (SCC7)Not SpecifiedNot SpecifiedFluorescence ImagingMarked tumor reduction when combined with photothermal therapy.[5]
MiceHepatocellular Carcinoma (HCC)Not SpecifiedNot SpecifiedNIRF/PET Dual-Modal ImagingSpecific tumor accumulation in both orthotopic xenograft and patient-derived xenograft (PDX) models.[6]

Signaling Pathway: this compound Tumor Targeting

The preferential accumulation of this compound in tumor cells is orchestrated by the hypoxic tumor microenvironment and the subsequent activation of the HIF-1α/OATP signaling axis.

MHI148_Targeting_Pathway Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_translocation Nuclear Translocation and Dimerization with HIF-1β HIF1a->HIF1a_translocation HRE Binding to Hypoxia Response Elements (HREs) HIF1a_translocation->HRE OATP_transcription Increased Transcription of OATP Genes HRE->OATP_transcription OATP_expression Overexpression of OATP Transporters OATP_transcription->OATP_expression MHI148_uptake Enhanced this compound Uptake into Cancer Cell OATP_expression->MHI148_uptake MHI148_accumulation Accumulation in Mitochondria & Lysosomes MHI148_uptake->MHI148_accumulation Imaging_Therapy Tumor Imaging & Targeted Therapy MHI148_accumulation->Imaging_Therapy

This compound Tumor Targeting Pathway

Experimental Protocols

Formulation of this compound for In Vivo Administration

Objective: To prepare a soluble and biocompatible formulation of this compound for intravenous or intraperitoneal injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Formulation 1: DMSO/PEG300/Tween-80/Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently.

Formulation 2: DMSO/SBE-β-CD in Saline

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD saline solution and mix well.

Formulation 3: DMSO/Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly.

Note: Always use freshly prepared formulations for optimal results. The final concentration of this compound should be adjusted based on the desired dosage for the animal model.

Establishment of Orthotopic Tumor Models

Objective: To establish a tumor in the organ of origin within an animal model to mimic human disease progression.

Workflow:

Orthotopic_Model_Workflow Cell_Prep Prepare Tumor Cell Suspension Anesthesia Anesthetize Animal Cell_Prep->Anesthesia Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Incision Make Incision to Expose Target Organ Surgical_Prep->Incision Injection Inject Tumor Cells into the Organ Incision->Injection Closure Suture the Incision Injection->Closure Post_Op Post-Operative Care and Monitoring Closure->Post_Op Tumor_Growth Monitor Tumor Growth (e.g., via imaging) Post_Op->Tumor_Growth

Orthotopic Tumor Model Workflow

Protocol:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1x10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the surgical area and sterilize with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision: Make a small incision in the skin and abdominal wall to expose the target organ (e.g., cecum for colon cancer, pancreas, etc.).

  • Injection: Using a 30-gauge needle, slowly inject 10-50 µL of the tumor cell suspension into the parenchyma of the target organ.

  • Closure: Close the abdominal wall and skin with sutures or surgical clips.

  • Post-Operative Care: Administer analgesics as prescribed and monitor the animal for recovery.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence or fluorescence imaging.

In Vivo Imaging and Photothermal Therapy (PTT) Protocol

Objective: To visualize this compound accumulation in tumors and perform photothermal therapy.

Workflow:

PTT_Workflow Tumor_Model Establish Tumor Model MHI148_Admin Administer this compound (IV or IP) Tumor_Model->MHI148_Admin Accumulation Allow for Tumor Accumulation (e.g., 24h) MHI148_Admin->Accumulation Imaging NIR Fluorescence Imaging to Confirm Uptake Accumulation->Imaging PTT Irradiate Tumor with NIR Laser (e.g., 808 nm) Imaging->PTT Monitoring Monitor Tumor Response and Animal Well-being PTT->Monitoring

In Vivo Imaging and PTT Workflow

Protocol:

  • Tumor Model: Use mice with established subcutaneous or orthotopic tumors.

  • This compound Administration: Inject the formulated this compound solution via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal).

  • Accumulation: Allow sufficient time for this compound to accumulate in the tumor. This can range from a few hours to 24 hours, depending on the model and formulation.

  • NIR Fluorescence Imaging: Anesthetize the animal and perform in vivo NIR fluorescence imaging to confirm the localization of this compound in the tumor.

  • Photothermal Therapy: If performing PTT, irradiate the tumor area with a near-infrared laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a defined duration (e.g., 5-10 minutes). Monitor the temperature of the tumor surface using a thermal camera.

  • Monitoring: Monitor tumor size, body weight, and the general health of the animal post-treatment. Euthanize animals if tumor volume exceeds predetermined limits or if signs of distress are observed.

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling chemical reagents and performing surgical procedures.

References

Application Notes and Protocols for Labeling Cancer Cells with MHI-148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a valuable tool for cancer cell imaging, diagnosis, and as a vehicle for targeted drug delivery.[1][2][3] This document provides detailed protocols for the fluorescent labeling of cancer cells using this compound, summarizes key quantitative data from published studies, and illustrates the underlying signaling pathways and experimental workflows.

This compound selectively accumulates in cancer cells primarily through the overexpressed organic anion-transporting polypeptides (OATPs) on their surface.[1][4][5] Following uptake, the dye localizes within the mitochondria and lysosomes of tumor cells, but not in normal cells.[1][2][6] This preferential accumulation allows for high-contrast imaging and targeted delivery of conjugated therapeutics.

Quantitative Data Summary

The following tables summarize key experimental parameters for labeling various cancer cell lines with this compound as reported in the literature.

Table 1: In Vitro Labeling Parameters for this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Incubation TimeReference
HT-29Colon Carcinoma101 hour[2]
HT-29Colon Carcinoma0.01, 0.05, 0.1, 0.5, 1.524, 48, 72 hours[1]
NIH3T3Normal Fibroblast (Control)101 hour[2]
NIH3T3Normal Fibroblast (Control)0.01, 0.05, 0.1, 0.5, 1.524, 48, 72 hours[1]
PC-3, DU-145, LNCaPProstate Cancer2030 minutes[7]
RWPE-1Normal Prostate Epithelial (Control)2030 minutes[7]
SNU-739, SNU-368Hepatocellular Carcinoma10Not specified[8]
THLE-2Normal Liver Epithelial (Control)10Not specified[8]
MCF-7, MDA-MB-231Breast CancerNot specifiedNot specified[4]

Table 2: Subcellular Localization of this compound in Cancer Cells

OrganelleStaining ResultCo-localization Dyes UsedReference
MitochondriaPositiveRhodamine 123, MitoTracker Orange CMTMRos[1][7]
LysosomesPositiveLysoTracker Green DND-26[1][7]

Signaling Pathway and Experimental Workflow Diagrams

The uptake of this compound into cancer cells is an active process mediated by specific transporters. The following diagrams illustrate the proposed signaling pathway for this compound uptake and a general experimental workflow for labeling cancer cells.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148_ext This compound OATP OATP (Overexpressed) MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation Beta_Catenin β-catenin Signaling Beta_Catenin->OATP Regulates Expression

Caption: Proposed signaling pathway for this compound uptake in cancer cells.

MHI148_Labeling_Workflow start Start cell_culture 1. Seed Cancer Cells start->cell_culture prepare_dye 2. Prepare this compound Working Solution cell_culture->prepare_dye incubation 3. Incubate Cells with this compound prepare_dye->incubation wash 4. Wash Cells with PBS incubation->wash counterstain 5. (Optional) Counterstain Organelles/Nuclei wash->counterstain fixation 6. (Optional) Fix Cells counterstain->fixation imaging 7. Image Cells (Confocal/Fluorescence Microscopy) fixation->imaging end End imaging->end

Caption: General experimental workflow for labeling cancer cells with this compound.

Experimental Protocols

Materials

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of interest (e.g., HT-29, PC-3)

  • Appropriate cell culture medium (e.g., RPMI-1640, F-12 Ham's)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (for fixation)

  • DAPI (for nuclear counterstaining)

  • MitoTracker and LysoTracker dyes (for organelle co-localization)

  • Multi-well plates or chamber slides for cell culture

  • Confocal or fluorescence microscope with appropriate filter sets (Excitation ~633 nm, Emission ~670-810 nm)[7]

Protocol 1: General Labeling of Cancer Cells with this compound

This protocol provides a general procedure for labeling cancer cells. Optimal conditions such as this compound concentration and incubation time should be determined empirically for each cell line.

  • Cell Seeding:

    • Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into multi-well plates or chamber slides at a density that will result in 70-80% confluency at the time of the experiment. For example, seed 1x10^4 cells per well in a 4-chamber slide and culture for 24 hours.[7]

  • Preparation of this compound Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.[7] Store this stock solution at 4°C in the dark.

    • On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final working concentration (e.g., 10-20 µM).[2][7] Filter the working solution through a 0.2 µm filter before use.[7]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C for 30-60 minutes.[7]

  • Washing:

    • Remove the this compound staining solution.

    • Wash the cells twice with PBS to remove any unbound dye.

  • Imaging:

    • The cells can be imaged live in PBS or culture medium.

    • Use a confocal or fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation at 633 nm and emission at 670-810 nm).[7]

Protocol 2: Co-localization with Organelle-Specific Dyes

This protocol allows for the visualization of this compound accumulation within specific subcellular compartments.

  • Follow steps 1-4 of Protocol 1.

  • Organelle Staining:

    • After washing with PBS, incubate the cells with organelle-specific dyes according to the manufacturer's instructions. For example:

      • Mitochondria: Incubate with 500 nM MitoTracker Orange CMTMRos for 30 minutes at 37°C.[7]

      • Lysosomes: Incubate with 200 nM LysoTracker Green DND-26 for 60 minutes at 37°C.[7]

  • Nuclear Counterstaining (Optional):

    • After organelle staining and washing, you can counterstain the nuclei by incubating the cells with DAPI for 10 minutes at 37°C.[7]

  • Washing:

    • Wash the cells twice with PBS after each staining step.

  • Fixation (Optional):

    • For long-term storage or if required for your imaging setup, fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[7]

    • Wash the fixed cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for this compound, the organelle tracker (B12436777) dye, and DAPI.

This compound is a robust and specific dye for labeling a wide range of cancer cells. The protocols provided here offer a starting point for researchers to utilize this compound for cancer cell imaging and to investigate its potential in targeted therapies. The preferential uptake of this compound by cancer cells, mediated by OATPs, provides a significant advantage for distinguishing cancerous from normal cells.[5][9] Further optimization of the labeling conditions for specific cell lines and experimental setups is recommended to achieve the best results.

References

MHI-148 for Ex Vivo Tissue Imaging and Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties.[1] This characteristic makes it a valuable tool for distinguishing cancerous tissue from healthy tissue without the need for bioconjugation to targeting ligands. This compound selectively accumulates in tumor cells, a phenomenon attributed to its interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on the cancer cell surface.[1] This application note provides detailed protocols for the use of this compound in ex vivo tissue imaging and analysis, along with an overview of its mechanism of action and relevant quantitative data.

Mechanism of Action: OATP-Mediated Uptake

This compound's tumor specificity arises from its recognition and transport by OATPs, a family of transmembrane solute carriers that are frequently upregulated in various cancers.[1] The uptake process can be further enhanced in the hypoxic tumor microenvironment through the activation of Hypoxia-Inducible Factor 1α (HIF1α), which promotes the expression of OATPs.[2][3] Once internalized, this compound localizes primarily within the mitochondria and lysosomes of cancer cells.[1] This targeted accumulation allows for a high signal-to-background ratio, enabling clear visualization of tumor margins in excised tissues.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Condition MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation HIF1a HIF1α HIF1a->OATP Upregulates ExVivo_Staining_Workflow A Excise Fresh Tissue B Section Tissue (100-300 µm) A->B D Incubate Tissue Sections (30-60 min, 37°C) B->D C Prepare this compound Staining Solution (10-20 µM) C->D E Wash with Buffer (2-3 times) D->E F Mount on Slide E->F G NIR Fluorescence Microscopy F->G InVivo_ExVivo_Workflow A Administer this compound to Tumor-Bearing Animal B Allow for Biodistribution (Time-dependent) A->B C Euthanize Animal and Excise Tumor & Organs B->C D Ex Vivo NIR Fluorescence Imaging of Excised Tissues C->D E Correlate with Histology (Optional) D->E

References

Application Notes and Protocols for Ga-68 MHI-148 Synthesis and PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, quality control, and application of the dual-modality PET/NIRF probe, 68Ga-DOTA-MHI-148, for preclinical cancer imaging. MHI-148 is a heptamethine carbocyanine dye that exhibits preferential uptake and retention in tumor cells, making it a promising agent for cancer-specific imaging.[1][2] Radiolabeling this compound with Gallium-68 (68Ga) allows for deep-tissue imaging with high sensitivity using Positron Emission Tomography (PET).[1][3][4]

The protocols outlined below are compiled from published research and are intended to serve as a comprehensive resource for laboratories equipped for radiopharmaceutical synthesis and small animal imaging.

Synthesis of 68Ga-DOTA-MHI-148

The synthesis of 68Ga-DOTA-MHI-148 involves the chelation of the radioisotope 68Ga by the DOTA-conjugated this compound precursor.

Precursor and Reagents
  • DOTA-MHI-148: The precursor molecule, where the this compound dye is conjugated with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator.[1][5]

  • 68GaCl3: Gallium-68 chloride eluted from a 68Ge/68Ga generator.

  • Ammonium (B1175870) Acetate (B1210297) Buffer (0.1 N, pH 5.5): Used to maintain the optimal pH for the labeling reaction.[1][6][7]

  • Methanol: Used as a solvent for the precursor.[1][6][7]

  • Purification Cartridge: A C18 Sep-Pak light reverse-phase cartridge is typically used for purification.[6]

Radiolabeling Protocol

The following protocol is a standard procedure for the radiolabeling of DOTA-conjugated peptides and molecules with 68Ga.

Table 1: Radiolabeling Reaction Conditions

Parameter Value Reference
Precursor 50 µg DOTA-MHI-148 [1][6][7]
Solvent 200 µL Methanol [1][6][7]
68Ga Source 68Ga in 400 µL NH4Ac (0.1 N, pH 5.5) [1][6][7]
Reaction Temperature 40°C [1][6][7]

| Reaction Time | 30 minutes |[1][6][7] |

Experimental Steps:

  • Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.

  • In a sterile reaction vial, dissolve 50 µg of DOTA-MHI-148 in 200 µL of methanol.[1][6][7]

  • Add 400 µL of 68Ga in 0.1 N ammonium acetate buffer (pH 5.5) to the reaction vial.[1][6][7]

  • Incubate the reaction mixture at 40°C for 30 minutes.[1][6][7]

  • After incubation, proceed immediately to purification and quality control.

Purification Protocol

Purification is essential to remove unchelated 68Ga and other impurities.

Experimental Steps:

  • Condition a C18 Sep-Pak light reverse-phase cartridge.

  • Load the reaction mixture onto the conditioned cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the purified 68Ga-DOTA-MHI-148 using an appropriate solvent (e.g., ethanol/water mixture).[8]

  • The final product is then typically dissolved in phosphate-buffered saline (PBS) for injection.[6]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Ga68 68Ga Elution (68Ge/68Ga Generator) Reaction Incubation (40°C, 30 min) Ga68->Reaction NH4Ac Buffer pH 5.5 Precursor DOTA-MHI-148 (50 µg in Methanol) Precursor->Reaction Purify C18 Sep-Pak Purification Reaction->Purify Formulate Formulation in PBS Purify->Formulate QC RCP, Purity, Stability Formulate->QC

Caption: Workflow for the synthesis of 68Ga-DOTA-MHI-148.

Quality Control

Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.

Table 2: Quality Control Parameters and Methods

Parameter Method Acceptance Criteria Reference
Radiochemical Purity (RCP) Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) >95% [8][9][10]
Radionuclidic Purity Gamma Spectroscopy >99% 68Ga [8][9][10]
68Ge Breakthrough Gamma Spectroscopy (after 68Ga decay) <0.001% [8][10]
Chemical Purity HPLC Absence of unlabeled precursor and other chemical impurities [8][9]
pH pH-strips 5.5 - 7.5 [8]
Sterility Standard methods Sterile [8]

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 17.5 EU/mL |[8] |

Radiochemical Purity (RCP) Determination by HPLC

Experimental Protocol:

  • System: A reverse-phase HPLC system with a C18 column and UV and radioactivity detectors.[8][10]

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA is commonly used.[8]

  • Flow Rate: Typically set at 0.6-1.0 mL/min.[8][9]

  • Analysis: Inject a small aliquot of the final product. The retention time of 68Ga-DOTA-MHI-148 should be distinct from free 68Ga.[9] Calculate RCP by integrating the peak areas in the radio-chromatogram.

In Vitro Stability

Experimental Protocol:

  • Incubate the final product in human serum at 37°C.[9][11]

  • At various time points (e.g., 30, 60, 120 minutes), take aliquots.[9]

  • Analyze the aliquots by ITLC or HPLC to determine the percentage of intact radiolabeled compound.[9]

PET Imaging Protocol

The following is a general protocol for in vivo PET imaging in preclinical tumor models.

Animal Models
  • Species: Athymic nude mice or other appropriate models (e.g., rabbits).[1][7]

  • Tumor Implantation: Subcutaneous or orthotopic xenografts of human cancer cell lines (e.g., hepatocellular carcinoma, prostate cancer).[1][6]

Imaging Procedure

Table 3: PET Imaging Parameters

Parameter Description Reference
Injected Dose 3-4 mCi (111–148 MBq) for larger animals, scaled down for mice (e.g., 0.74-1.11 MBq/~20 g mouse) [5][12]
Injection Route Intravenous (tail vein for mice) [1][7]
Uptake Period 1 hour post-injection for PET imaging [1][7]
Imaging Duration Dynamic or static scans as required by the study design. [7]

| Data Analysis | Standardized Uptake Value (SUV) and Tumor-to-Muscle (T/M) ratios are calculated. |[1][7] |

Experimental Steps:

  • Anesthetize the tumor-bearing animal.

  • Administer the prepared 68Ga-DOTA-MHI-148 intravenously.

  • Allow for a 1-hour uptake period.[1]

  • Position the animal in the PET scanner.

  • Acquire PET images.

  • Reconstruct and analyze the images to quantify radiotracer uptake in the tumor and other organs.

PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Data Acquisition & Analysis Animal Tumor-Bearing Animal Model (e.g., Mouse with Xenograft) Anesthesia Anesthesia Animal->Anesthesia Injection Intravenous Injection of 68Ga-DOTA-MHI-148 Anesthesia->Injection Uptake Uptake Period (1 hour) Injection->Uptake PET PET Scan Uptake->PET Analysis Image Reconstruction & Data Analysis (SUV, T/M) PET->Analysis

Caption: Workflow for preclinical PET imaging with 68Ga-DOTA-MHI-148.

Mechanism of Uptake

The preferential accumulation of heptamethine cyanine (B1664457) dyes like this compound in cancer cells is an active area of research. Evidence suggests the involvement of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.[6][7] Tumor hypoxia leads to the activation of HIF-1α, which in turn can upregulate the expression of OATPs on the cancer cell membrane.[6] These transporters then facilitate the uptake of this compound into the cell.

Signaling_Pathway cluster_environment Tumor Microenvironment cluster_cellular Cancer Cell cluster_extracellular Extracellular Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a OATPs OATP Upregulation HIF1a->OATPs Transcriptional Regulation Uptake This compound Uptake OATPs->Uptake Transport MHI148 68Ga-DOTA-MHI-148 MHI148->Uptake

Caption: Proposed signaling pathway for this compound uptake in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies.

Table 4: In Vivo Tumor Uptake

Animal Model Tumor Type Imaging Time (p.i.) Tumor-to-Muscle (T/M) Ratio Reference
Nude Mice Hepatocellular Carcinoma (HCC) 1 hour >3 [1]

| Dog | Testicular Cancer | 1 hour | 3.25 (Average SUV) |[7] |

Note: The specific activity of the final product can vary depending on the activity of the 68Ga eluate and the synthesis efficiency. Values in the range of 4-6 GBq/µmol have been reported for other 68Ga-labeled compounds.[9]

This comprehensive guide provides the necessary protocols and data to facilitate the successful implementation of 68Ga-DOTA-MHI-148 synthesis and PET imaging in a research setting. Adherence to good laboratory practices and radiation safety protocols is paramount.

References

MHI-148 Application in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine (B1664457) dye with inherent near-infrared fluorescence (NIRF) properties, making it a valuable tool for in vivo imaging. Notably, this compound exhibits preferential accumulation in tumor cells, a characteristic attributed to its interaction with overexpressed Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface. This tumor-targeting capability has led to its investigation as both a standalone imaging agent and as a vehicle for the targeted delivery of therapeutic payloads in preclinical cancer models, including patient-derived xenografts (PDX). PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are recognized for closely recapitulating the heterogeneity and microenvironment of human cancers, thus providing a more predictive platform for evaluating novel diagnostic and therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, detailed experimental protocols for imaging and therapeutic evaluation, and a summary of available data.

Mechanism of Action: Tumor-Specific Uptake of this compound

The preferential accumulation of this compound in tumor tissue is a multi-step process primarily driven by the unique physiological conditions of the tumor microenvironment and the specific molecular machinery of cancer cells.

Under the hypoxic (low oxygen) conditions characteristic of solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized. Stabilized HIF-1α translocates to the nucleus, where it binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their increased transcription. Among the genes upregulated by HIF-1α are those encoding for Organic Anion-Transporting Polypeptides (OATPs).

These OATP transporters, which are overexpressed on the surface of various cancer cells, facilitate the active transport of this compound into the tumor cells. Once inside, this compound localizes to the mitochondria and lysosomes.[1] This targeted accumulation allows for both the visualization of the tumor through near-infrared fluorescence imaging and the potential for targeted therapeutic effects if this compound is conjugated to a cytotoxic agent.

Signaling Pathway of this compound Tumor-Specific Uptake

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_organelles Organelles MHI148_ext This compound OATP OATP MHI148_ext->OATP MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Lysosomes Lysosomes MHI148_int->Lysosomes Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation HIF1a_stabilization->HIF1a_translocation HRE HRE HIF1a_translocation->HRE OATP_gene OATP Gene HRE->OATP_gene activates OATP_transcription OATP Transcription OATP_gene->OATP_transcription OATP_transcription->OATP leads to overexpression

This compound Tumor-Specific Uptake Pathway.

Data Presentation

While comprehensive quantitative data for the standalone application of this compound in PDX models is limited in the available literature, studies on this compound conjugated with therapeutic agents provide valuable insights into its tumor-targeting and efficacy-enhancing capabilities. The following tables summarize representative data from a study utilizing a Paclitaxel-MHI-148 conjugate (PTX-MHI) in a xenograft model, which can serve as a reference for designing and evaluating this compound based studies in PDX models.

Table 1: In Vivo Biodistribution of PTX-MHI in Tumor-Bearing Mice

OrganMean Fluorescence Intensity ± SD
Heart1.2 x 10⁸ ± 0.1 x 10⁸
Lungs1.5 x 10⁸ ± 0.2 x 10⁸
Liver2.5 x 10⁸ ± 0.3 x 10⁸
Spleen1.8 x 10⁸ ± 0.2 x 10⁸
Kidneys2.1 x 10⁸ ± 0.25 x 10⁸
Tumor 4.5 x 10⁸ ± 0.5 x 10⁸

Data adapted from a study on PTX-MHI in an HT-29 xenograft model. Fluorescence intensity was quantified 12 hours post-injection.

Table 2: Tumor Growth Inhibition in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 30Tumor Growth Inhibition (%)
PBS (Control)12000
This compound11008.3
Paclitaxel (PTX)60050
PTX-MHI 200 83.3

Data adapted from a study on PTX-MHI in an HT-29 xenograft model. Tumor growth was monitored for 30 days.[1]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in PDX models. These should be optimized based on the specific PDX model, tumor type, and experimental objectives.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the fundamental steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Collection medium (e.g., DMEM with antibiotics)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments (scalpels, forceps)

  • Anesthesia

  • Calipers for tumor measurement

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection tube containing transport medium on ice. Process the tissue within 2-4 hours of collection.

  • Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS containing antibiotics. Remove any non-tumor or necrotic tissue. Mince the viable tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation: Anesthetize the immunodeficient mouse. Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket and close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or processed for subsequent passaging into a new cohort of mice.

Experimental Workflow for PDX Model Establishment

PDX_Establishment_Workflow Patient Patient Tumor Tissue Processing Tissue Processing (Mincing) Patient->Processing Implantation Subcutaneous Implantation Processing->Implantation Mouse Immunodeficient Mouse Implantation->Mouse Monitoring Tumor Growth Monitoring Mouse->Monitoring Passaging Passaging/ Expansion Monitoring->Passaging Cryopreservation Cryopreservation Passaging->Cryopreservation Analysis Histological/Molecular Analysis Passaging->Analysis

Workflow for PDX Model Establishment.

Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging with this compound

This protocol describes the procedure for in vivo imaging of this compound accumulation in PDX tumors.

Materials:

  • Mice bearing established PDX tumors

  • This compound solution (sterile, for injection)

  • In vivo imaging system with NIRF capabilities (e.g., IVIS)

  • Anesthesia

Procedure:

  • This compound Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., PBS). The optimal dose should be determined empirically, but a starting point of 0.75 µmol/kg can be used.[2] Administer the this compound solution to the tumor-bearing mice via intravenous (tail vein) injection.

  • Imaging: At various time points post-injection (e.g., 2, 4, 8, 12, 24, and 48 hours), anesthetize the mice and place them in the in vivo imaging system.

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for this compound (typically in the near-infrared range, e.g., excitation ~760 nm, emission ~850 nm).[2]

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in other organs of interest to determine the biodistribution and tumor-specific accumulation of this compound.

Protocol 3: this compound Mediated Tumor Growth Inhibition Study in PDX Models

This protocol outlines a typical workflow for evaluating the therapeutic efficacy of this compound (as a standalone agent or as a conjugate) in PDX models.

Materials:

  • A cohort of mice with established PDX tumors of a specific size range (e.g., 100-200 mm³)

  • This compound or this compound conjugate

  • Vehicle control

  • Dosing equipment (syringes, etc.)

  • Calipers for tumor measurement

  • Balance for weighing mice

Procedure:

  • Cohort Randomization: Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Treatment Administration: Administer this compound (or conjugate) and the vehicle control to the respective groups according to a predetermined dosing schedule, route of administration, and dosage. For example, intravenous injections could be given once a week for three weeks.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI can be calculated using the formula: TGI (%) = [1 – (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.

Logical Workflow for this compound Application in PDX Models

MHI148_PDX_Workflow Start Establish PDX Model Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomization Randomize into Cohorts Tumor_Growth->Randomization Treatment Administer this compound (or conjugate) & Vehicle Randomization->Treatment Imaging In Vivo NIRF Imaging Treatment->Imaging Tumor_Monitoring Monitor Tumor Volume & Mouse Health Treatment->Tumor_Monitoring Data_Analysis Data Analysis (Biodistribution, TGI) Imaging->Data_Analysis Endpoint Study Endpoint Tumor_Monitoring->Endpoint Endpoint->Data_Analysis

Logical Workflow for this compound in PDX Models.

Conclusion

This compound represents a promising agent for both imaging and targeted therapy in the context of patient-derived xenograft models. Its preferential accumulation in tumors via the HIF-1α/OATP signaling pathway provides a clear mechanism for its tumor-specific activity. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to design and execute robust preclinical studies using this compound in PDX models. Further research is warranted to establish optimal dosing and imaging parameters for standalone this compound and to expand the library of this compound-drug conjugates for targeted cancer therapy.

References

MHI-148 for Fluorescence-Guided Surgery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with inherent tumor-targeting properties, making it a promising agent for fluorescence-guided surgery (FGS) research.[1][2][3] Its ability to selectively accumulate and be retained in cancer cells allows for real-time visualization of malignant tissues, potentially enabling more precise tumor resection.[2][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical FGS studies.

Mechanism of Action

This compound's tumor specificity is attributed to its interaction with the unique microenvironment of cancer cells. The uptake is primarily mediated by overexpressed organic anion-transporting polypeptides (OATPs) on the surface of various cancer cells, including those of the colon, liver, prostate, and lung.[1][6][7][8][9] The hypoxic conditions often found in solid tumors also contribute to its preferential accumulation.[1][5] Once inside the cancer cell, this compound localizes within the mitochondria and lysosomes.[1][2][4] This selective uptake and retention mechanism provides a high tumor-to-background signal ratio, which is crucial for effective fluorescence-guided surgery.

Signaling Pathway for this compound Uptake in Cancer Cells

MHI148_Uptake_Pathway This compound Cellular Uptake and Localization cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_organelles Subcellular Localization MHI148_ext This compound OATP OATP Transporter MHI148_ext->OATP Binding MHI148_int Intracellular this compound OATP->MHI148_int Transport Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosomes Lysosomes MHI148_int->Lysosomes Accumulation

Caption: this compound uptake is mediated by OATP transporters, leading to its accumulation in mitochondria and lysosomes of cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Cytotoxicity of this compound and Conjugates

Cell LineCompoundConcentration (µM)EffectReference
HT-29 (Colon Carcinoma)This compound0.01 - 1.5No noticeable cytotoxicity[1]
HT-29 (Colon Carcinoma)PTX-MHI0.1~40% reduction in cell population (Day 2)[1]
HT-29 (Colon Carcinoma)PTX-MHI0.1Additional 32% reduction (Day 3)[1]
NIH3T3 (Normal Fibroblast)This compound0.01 - 1.5Low cytotoxicity[1]
NIH3T3 (Normal Fibroblast)PTX-MHI0.01 - 1.5Lower cytotoxicity compared to PTX alone[1]

Table 2: In Vitro Cellular Uptake

Cell LineCompoundConcentration (µM)ObservationReference
HT-29 (Colon Carcinoma)This compound10Significant uptake[1]
NIH3T3 (Normal Fibroblast)This compound10Low uptake[1]
SNU-739 (Hepatocellular Carcinoma)This compound10Significant uptake, peak at 60 mins[6]
THLE-2 (Normal Liver Epithelial)This compound10Near background uptake[6]

Table 3: In Vivo Imaging and Biodistribution

Animal ModelTumor ModelCompoundDosePeak Tumor AccumulationTumor-to-Normal Tissue (T/NT) RatioReference
BALB/c Nude MiceHT-29 (Colon Carcinoma)PTX-MHI2 µ g/mouse (IV)12 hoursHigh fluorescence in tumor, low in other organs[10]
Nude MiceSNU-739 (Hepatocellular Carcinoma)This compound0.75 µmol/kg (IV)4 hoursPeaked at 8 hours[6]
Nude MiceLung CancerThis compoundNot specifiedVisualization at 1 hourHighest uptake in tumor (except at 2h)[8]
Nude MiceProstate Cancer XenograftsThis compound10 nmol/mouse (IP)24 hoursHigh signal to background ratio[2][7]

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol is designed to qualitatively and quantitatively assess the uptake of this compound in cancer cells versus normal cells using fluorescence microscopy.

Workflow for In Vitro Cellular Uptake Assay

in_vitro_uptake_workflow In Vitro Cellular Uptake Workflow A Seed cancer and normal cells in confocal dishes B Incubate for 24 hours at 37°C, 5% CO2 A->B C Treat cells with this compound (e.g., 10 µM) B->C D Incubate for a defined time course (e.g., 0, 30, 60, 120 mins) C->D E Wash cells with PBS to remove excess dye D->E F Acquire images using a fluorescence microscope (NIR filter) E->F G Quantify fluorescence intensity F->G

Caption: Workflow for assessing this compound cellular uptake in vitro.

Materials:

  • Cancer cell line (e.g., HT-29, SNU-739)

  • Normal cell line (e.g., NIH3T3, THLE-2)

  • Appropriate cell culture medium (e.g., McCoy's 5A, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscopy dishes

  • Fluorescence microscope with NIR filter sets

Procedure:

  • Cell Seeding: Seed cancer and normal cells in separate confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).[7]

  • Treatment: Remove the culture medium from the cells and add the this compound working solution.

  • Time-course Incubation: Incubate the cells with this compound for various time points (e.g., 30, 60, 120 minutes) to observe the dynamics of uptake.

  • Washing: After incubation, remove the this compound solution and wash the cells three times with PBS to remove any unbound dye.

  • Imaging: Add fresh PBS or culture medium to the dishes and immediately image the cells using a fluorescence microscope equipped with a near-infrared filter.

  • Analysis: Quantify the mean fluorescence intensity of the cells using appropriate software (e.g., ImageJ).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer and normal cells.

Workflow for In Vitro Cytotoxicity Assay

in_vitro_cytotoxicity_workflow In Vitro Cytotoxicity (MTT) Assay Workflow A Seed cells in a 96-well plate (10,000 cells/well) B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24, 48, and 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow for formazan (B1609692) formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I in_vivo_imaging_workflow In Vivo Imaging and Biodistribution Workflow A Establish tumor xenografts in nude mice B Administer this compound intravenously (IV) or intraperitoneally (IP) A->B C Perform whole-body NIR fluorescence imaging at various time points B->C D Euthanize mice at a predetermined time point (e.g., 12 or 24 hours post-injection) C->D E Harvest tumor and major organs D->E F Perform ex vivo NIR fluorescence imaging of harvested tissues E->F G Quantify fluorescence intensity in each organ F->G

References

Application Notes and Protocols for MHI-148 Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with intrinsic tumor-targeting properties.[1][2][3] This characteristic makes it a valuable tool for in vivo imaging and as a vehicle for the targeted delivery of therapeutic agents to cancer cells.[1][3] this compound selectively accumulates in the mitochondria and lysosomes of tumor cells, while showing minimal uptake in normal cells.[1][2][4] This preferential accumulation is thought to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells, and potentially influenced by the hypoxic tumor microenvironment.[1][5]

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of this compound in a preclinical setting. The following sections outline the necessary materials, step-by-step experimental procedures, and data analysis techniques to effectively evaluate the in vivo distribution, tumor accumulation, and clearance of this compound.

Signaling Pathway: this compound Tumor Cell Uptake and Accumulation

The following diagram illustrates the proposed mechanism for the selective uptake and intracellular accumulation of this compound in cancer cells.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation

Caption: Proposed mechanism of this compound uptake and intracellular accumulation in cancer cells.

Experimental Protocols

Animal Model and Tumor Induction

A detailed protocol for establishing a tumor xenograft model is crucial for relevant biodistribution studies.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line of interest (e.g., HT-29 human colon carcinoma)[1]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

Protocol:

  • Culture the selected cancer cell line to ~80% confluency.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to enhance tumor formation) to a final concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Proceed with biodistribution studies when tumors reach a volume of approximately 100-150 mm³.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol describes the real-time, non-invasive imaging of this compound biodistribution.

Materials:

  • Tumor-bearing mice

  • This compound solution (sterile, for injection)

  • In vivo imaging system equipped with appropriate NIR filters (Excitation ~780 nm, Emission ~810 nm)[6]

  • Anesthesia machine with isoflurane

Protocol:

  • Administer this compound to tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 2 µg per mouse.[7]

  • Anesthetize the mice using isoflurane.

  • Acquire whole-body NIRF images at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours).[1] This allows for the determination of the optimal time for tumor accumulation.

  • Use imaging software to quantify the fluorescence intensity in the tumor region and other areas of interest.

Ex Vivo Organ Biodistribution

This protocol provides a quantitative analysis of this compound distribution in various organs and the tumor.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools for dissection

  • Sensitive scale for weighing organs

  • In vivo imaging system for ex vivo organ imaging

Protocol:

  • At the final imaging time point (e.g., 48 hours), humanely euthanize the mice.

  • Immediately dissect and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and brain).

  • Arrange the excised organs and tumor on a non-fluorescent surface.

  • Acquire NIRF images of the organs and tumor using the in vivo imaging system.

  • Quantify the fluorescence intensity for each organ and the tumor.

  • Normalize the fluorescence intensity to the weight of each organ to determine the relative accumulation of this compound.

Experimental Workflow

The following diagram outlines the key steps in a typical this compound biodistribution study.

Biodistribution_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis Tumor_Induction Tumor Xenograft Induction in Mice MHI148_Admin This compound Administration (Intravenous) Tumor_Induction->MHI148_Admin InVivo_Imaging In Vivo NIRF Imaging (Time-course) MHI148_Admin->InVivo_Imaging Euthanasia Euthanasia and Organ Harvesting InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging and Quantification Euthanasia->ExVivo_Imaging Data_Analysis Data Analysis and Reporting ExVivo_Imaging->Data_Analysis

Caption: Workflow for this compound in vivo and ex vivo biodistribution studies.

Data Presentation

Quantitative data from biodistribution studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vivo Tumor Accumulation of this compound Over Time
Time Point (Hours)Average Tumor Fluorescence Intensity (Arbitrary Units)Standard Deviation
2[Insert Value][Insert Value]
4[Insert Value][Insert Value]
6[Insert Value][Insert Value]
12[Insert Value][Insert Value]
24[Insert Value][Insert Value]
48[Insert Value][Insert Value]

Note: Studies have shown maximum tumor accumulation of a paclitaxel-MHI-148 conjugate at 12 hours post-injection.[1]

Table 2: Ex Vivo Biodistribution of this compound at 48 Hours Post-Injection
Organ/TissueAverage Fluorescence Intensity per Gram (A.U./g)Standard Deviation
Tumor[Insert Value][Insert Value]
Liver[Insert Value][Insert Value]
Spleen[Insert Value][Insert Value]
Kidneys[Insert Value][Insert Value]
Lungs[Insert Value][Insert Value]
Heart[Insert Value][InsertValue]
Brain[Insert Value][Insert Value]

Conclusion

The protocols and guidelines presented here provide a robust framework for conducting comprehensive biodistribution studies of the tumor-targeting NIR dye this compound. Adherence to these methodologies will enable researchers to generate reliable and reproducible data on the in vivo behavior of this compound, which is essential for its further development as a cancer imaging agent and a component of targeted drug delivery systems.

References

Troubleshooting & Optimization

troubleshooting low MHI-148 fluorescence signal in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low fluorescence signals in cell-based assays using the near-infrared (NIR) fluorescent dye MHI-148.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the near-infrared spectrum.[1] It is known to be preferentially taken up and retained by cancer cells compared to normal cells.[1][2] The uptake mechanism is believed to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in various cancer cells.[1][3][4] The hypoxic microenvironment of tumors can also enhance this compound accumulation.[3][4] Following uptake, this compound localizes primarily within the mitochondria and lysosomes of cancer cells.[1][2][3]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound are in the near-infrared range. Specific filter sets for indocyanine green (ICG) are often used, with excitation typically around 750-780 nm and emission detection between 820-860 nm.[5][6]

Q3: Can this compound be used for live-cell imaging?

Yes, this compound is suitable for live-cell imaging.[7] However, like many fluorescent probes, it is crucial to minimize light exposure to reduce phototoxicity and photobleaching, which can damage cells and diminish the fluorescence signal.[7][8][9]

Q4: Is this compound cytotoxic?

Studies have shown that this compound itself has low cytotoxicity at the concentrations typically used for imaging.[3][10] However, prolonged exposure to high-intensity excitation light can generate reactive oxygen species, leading to phototoxicity.[8][9]

Troubleshooting Low this compound Fluorescence Signal

A weak or absent fluorescence signal can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Low this compound Signal

TroubleshootingWorkflow cluster_protocol Protocol Issues cluster_reagents Reagent Issues cluster_cells Cellular Issues cluster_instrument Instrumentation Issues start Low or No this compound Signal check_protocol Review Staining Protocol start->check_protocol check_reagents Verify Reagent Quality check_protocol->check_reagents Protocol Correct conc Incorrect this compound Concentration? check_protocol->conc check_cells Assess Cell Health & Target Expression check_reagents->check_cells Reagents OK storage Improper this compound Storage? check_reagents->storage check_instrument Optimize Imaging Parameters check_cells->check_instrument Cells Healthy health Poor Cell Viability? check_cells->health solution Signal Restored check_instrument->solution Parameters Optimized filters Incorrect Filter Set? check_instrument->filters inc_time Inadequate Incubation Time? wash Excessive Washing? solvent Incorrect Solvent? oatp Low OATP Expression? density Suboptimal Cell Density? exposure Exposure Time Too Short? focus Out of Focus? photobleach Photobleaching?

Caption: Troubleshooting workflow for low this compound fluorescence.

Problem Area 1: Staining Protocol
Potential Cause Recommendation
This compound Concentration Too Low Titrate the this compound concentration to find the optimal level for your specific cell line. A typical starting concentration is 10 µM.[3][5]
Inadequate Incubation Time Optimize the incubation time. A common starting point is 30-60 minutes at 37°C.[3][6]
Excessive Washing While washing is necessary to remove unbound dye and reduce background, excessive or harsh washing can remove the dye from the cells. Use a gentle washing technique with phosphate-buffered saline (PBS).
Cell Permeabilization Issues This compound uptake is an active process mediated by transporters and does not typically require permeabilization.[3] If your protocol includes a permeabilization step, consider if it's necessary and if it might be damaging the cells.
Problem Area 2: Reagents and Cell Culture
Potential Cause Recommendation
Improper this compound Storage Store this compound as recommended by the manufacturer, typically dissolved in an appropriate solvent like DMSO, protected from light, and stored at a low temperature.[6]
Low Expression of OATP Transporters This compound uptake is dependent on OATP expression.[3][4] Verify that your cell line is known to express OATPs. Consider using a positive control cell line known to have high this compound uptake, such as certain cancer cell lines (e.g., HT-29).[3]
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Stressed or dying cells may not efficiently take up the dye. Monitor cell viability throughout the experiment.[8]
Suboptimal Cell Density Plate cells at an appropriate density. If cells are too sparse, the overall signal will be low. If they are too confluent, uptake may be affected.
Problem Area 3: Imaging Instrumentation and Settings
Potential Cause Recommendation
Incorrect Microscope Filter Set Use a filter set appropriate for near-infrared dyes like this compound (e.g., excitation ~750-780 nm, emission ~820-860 nm).[5][6]
Exposure Time Too Short Increase the exposure time to collect more signal. Be mindful that longer exposure times increase the risk of phototoxicity and photobleaching.[7]
Photobleaching Minimize the exposure of your cells to the excitation light. Use the lowest light intensity necessary and only illuminate the sample during image acquisition.[7][9] Consider using an anti-fade mounting medium if imaging fixed cells.[11]
Autofluorescence High background fluorescence can mask a weak signal. Include an unstained control to assess the level of autofluorescence in your cells.[12]

Experimental Protocols

Standard this compound Staining Protocol for Live Cells

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound dye

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging vessel (e.g., glass-bottom dish)

  • Positive control cells (e.g., HT-29) and negative control cells (e.g., NIH3T3)[3]

Procedure:

  • Cell Seeding: Seed cells in a suitable live-cell imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. From this, prepare a working solution by diluting the stock in pre-warmed complete cell culture medium to the final desired concentration (e.g., 10 µM).[3]

  • Staining: Remove the existing culture medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.[3][6]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Proceed with imaging on a fluorescence microscope equipped with appropriate NIR filter sets.

Diagram: this compound Staining Workflow

StainingWorkflow A 1. Seed Cells in Imaging Dish B 2. Prepare this compound Working Solution (e.g., 10 µM in medium) A->B C 3. Replace Medium with this compound Solution B->C D 4. Incubate at 37°C for 30-60 min C->D E 5. Wash 2-3x with warm PBS D->E F 6. Add Fresh Medium/Imaging Buffer E->F G 7. Image with NIR Filter Set F->G

Caption: Standard experimental workflow for this compound cell staining.

Diagram: this compound Cellular Uptake Pathway

MHI148_Uptake cluster_cell Cancer Cell oatp OATP Transporter mhi_in This compound mito Mitochondria lyso Lysosome mhi_in->mito Accumulation mhi_in->lyso Accumulation mhi_out Extracellular This compound mhi_out->oatp Uptake

Caption: Simplified this compound uptake and localization pathway.

References

MHI-148 Technical Support Center: Photobleaching Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148, a near-infrared heptamethine cyanine (B1664457) dye with tumor-targeting properties. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a near-infrared fluorescent dye designed for cancer detection and research.[1] It exhibits preferential uptake and accumulation in the mitochondria and lysosomes of various tumor cells, a process primarily mediated by Organic Anion-Transporting Polypeptides (OATPs).[2][3] This tumor-specific accumulation allows for targeted imaging.[4][5]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to excitation light. This leads to a permanent loss of the fluorescent signal.[1] For cyanine dyes such as this compound, this can be accelerated by high-intensity light and the presence of molecular oxygen, which can generate reactive oxygen species (ROS) that damage the dye.[6] This loss of signal can limit the duration of imaging experiments and compromise the quantitative accuracy of the data.[7]

Q3: Are cyanine dyes like this compound particularly susceptible to photobleaching?

While cyanine dyes are generally considered to be relatively robust fluorophores, they are not immune to photobleaching, especially under prolonged or intense illumination.[1][6] Some antifade reagents, such as p-Phenylenediamine (PPD), can even react with and damage cyanine dyes, so careful selection of prevention techniques is crucial.[8]

Q4: How can I prevent photobleaching of this compound in my experiments?

Preventing photobleaching involves a multi-faceted approach that includes optimizing imaging parameters and using chemical protectants known as antifade reagents. Key strategies include:

  • Minimizing Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a sufficient signal-to-noise ratio.[7]

  • Using Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed cells or imaging buffer for live cells. These reagents work by scavenging reactive oxygen species.[6][8]

  • Choosing the Right Imaging System: Utilize sensitive detectors and appropriate filter sets to maximize signal detection while minimizing excitation light.[9]

Troubleshooting Guide: this compound Photobleaching

This guide provides solutions to common problems encountered during this compound imaging.

ProblemPossible Cause(s)Recommended Solution(s)
Rapid loss of fluorescence signal during time-lapse imaging. - Excitation light intensity is too high.- Exposure time is too long.- Imaging interval is too frequent.- Reduce the laser power or light source intensity.- Decrease the camera exposure time.- Increase the time between image acquisitions.- For live-cell imaging, consider using an antifade reagent compatible with live cells (e.g., n-Propyl gallate or DABCO).[8]
Initial signal is bright but fades before the experiment is complete. - Cumulative light exposure is excessive.- The experimental conditions are promoting the generation of reactive oxygen species.- Plan your experiment to minimize the total imaging time.- For fixed cells, use a high-quality antifade mounting medium.[10]- For live cells, ensure the imaging medium is fresh and consider oxygen scavenging systems.[1]
Inconsistent fluorescence intensity across different fields of view. - Previously imaged areas have been photobleached.- Locate the region of interest using transmitted light (e.g., DIC) before switching to fluorescence.- For quantitative analysis, image each field of view only once.- If multiple images from the same area are required, apply a photobleaching correction algorithm during image analysis.
Low signal-to-noise ratio. - Photobleaching is reducing the signal to the level of the background noise.- Optimize imaging parameters to reduce photobleaching (lower light intensity, shorter exposure).- Use a more sensitive detector if available.[9]- Ensure complete removal of unbound this compound through thorough washing steps to reduce background fluorescence.[6]

Experimental Protocols

Protocol 1: Application of Antifade Mounting Medium for Fixed Cells

This protocol describes the use of a glycerol-based antifade medium containing n-Propyl gallate (NPG), which is suitable for cyanine dyes.[6][10]

Materials:

  • Fixed cells stained with this compound on a coverslip

  • Microscope slides

  • Antifade mounting medium (e.g., 2% n-Propyl gallate in a glycerol/PBS mixture)

  • Fine-tipped forceps

  • Optional: Clear nail polish or sealant

Procedure:

  • Prepare the Antifade Medium:

    • Prepare a 20% (w/v) stock solution of n-Propyl gallate (NPG) in DMSO.

    • Mix 1 part 10X PBS with 9 parts glycerol.

    • While stirring, slowly add 0.1 parts of the 20% NPG stock solution to the glycerol/PBS mixture.

    • Store the final mounting medium at -20°C in the dark.[6]

  • Sample Mounting:

    • Carefully remove the coverslip with the stained cells from the final wash buffer.

    • Wick away any excess buffer from the edges of the coverslip using a laboratory wipe.

    • Place a small drop (10-20 µL) of the antifade mounting medium onto a clean microscope slide.

    • Gently invert the coverslip (cell-side down) and lower it onto the drop of medium at a 45° angle to avoid trapping air bubbles.

  • Sealing (Optional):

    • For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

    • Allow the sealant to dry completely before imaging.

  • Imaging:

    • Proceed with fluorescence microscopy, keeping excitation light exposure to a minimum.

Protocol 2: Live-Cell Imaging with an Antifade Reagent

This protocol is for short-term live-cell imaging using an antifade reagent in the imaging buffer.

Materials:

  • Live cells stained with this compound in a suitable imaging dish or chamber

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Antifade reagent compatible with live cells (e.g., Trolox or a commercial formulation)

  • Microscope with an environmental chamber (to maintain temperature, CO₂, and humidity)

Procedure:

  • Prepare Imaging Medium with Antifade Reagent:

    • Prepare the live-cell imaging medium.

    • Add the antifade reagent to the imaging medium at the manufacturer's recommended concentration. Mix gently.

  • Cell Preparation:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with the prepared imaging medium containing the antifade reagent.

    • Replace the wash solution with the final volume of imaging medium with the antifade reagent.

  • Imaging:

    • Place the imaging dish or chamber on the microscope stage within the pre-warmed environmental chamber.

    • Allow the cells to equilibrate for at least 15-30 minutes before starting the imaging session.

    • Use the lowest possible light intensity and exposure time that provide an adequate signal. For time-lapse experiments, use the longest possible interval between acquisitions.

Visualizations

cluster_factors Factors Contributing to this compound Photobleaching Light High-Intensity Excitation Light MHI_Ground This compound (Ground State) Light->MHI_Ground Excitation Exposure Prolonged Exposure Time MHI_Excited This compound (Excited State) Exposure->MHI_Excited Oxygen Presence of Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) ROS->MHI_Excited Chemical Reaction MHI_Ground->MHI_Excited MHI_Excited->ROS Energy Transfer to O2 MHI_Excited->MHI_Ground Fluorescence MHI_Bleached Photobleached This compound MHI_Excited->MHI_Bleached Photodegradation

Caption: Factors leading to the photobleaching of this compound.

cluster_workflow Workflow for Minimizing this compound Photobleaching Start Start Experiment Prep Prepare Sample (Stain with this compound) Start->Prep Antifade Add Antifade Reagent (Live or Fixed Cells) Prep->Antifade Mount Mount Sample Antifade->Mount Microscope Place on Microscope Mount->Microscope Optimize Optimize Imaging Parameters (Low Light, Short Exposure) Microscope->Optimize Acquire Acquire Image(s) Optimize->Acquire End End Experiment Acquire->End

Caption: A generalized workflow for photobleaching prevention.

cluster_troubleshooting Troubleshooting this compound Photobleaching Start Signal Fading? CheckLight Is Light Intensity at Minimum? Start->CheckLight CheckExposure Is Exposure Time Minimized? CheckLight->CheckExposure Yes ReduceLight Reduce Light Intensity CheckLight->ReduceLight No CheckAntifade Using Antifade Reagent? CheckExposure->CheckAntifade Yes ReduceExposure Shorten Exposure Time CheckExposure->ReduceExposure No AddAntifade Add/Optimize Antifade Reagent CheckAntifade->AddAntifade No ProblemSolved Problem Resolved CheckAntifade->ProblemSolved Yes ReduceLight->Start ReduceExposure->Start AddAntifade->Start

Caption: A logical approach to troubleshooting photobleaching issues.

cluster_pathway Regulation of this compound Uptake in Cancer Cells BetaCatenin β-catenin Signaling Pathway OATP OATP Transporter Expression BetaCatenin->OATP Regulates MHI_ext Extracellular This compound MHI_int Intracellular This compound MHI_ext->MHI_int Uptake OATP Localization Accumulation in Mitochondria & Lysosomes MHI_int->Localization

Caption: Influence of β-catenin signaling on this compound uptake.

References

solving MHI-148 solubility and aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the near-infrared (NIR) heptamethine cyanine (B1664457) dye, MHI-148.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared heptamethine cyanine dye with tumor-targeting properties.[1][2] Its primary applications are in cancer detection, diagnosis, and research. This compound is selectively taken up and accumulates in the lysosomes and mitochondria of tumor cells, but not in normal cells, making it a valuable tool for in vitro and in vivo imaging.[1][3]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What is causing this and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, is a common issue with hydrophobic compounds like many cyanine dyes. It occurs when the local concentration of the compound exceeds its solubility limit in the mixed aqueous/organic solvent system. To prevent this, it is recommended to prepare intermediate dilutions in a suitable buffer before adding the compound to the final medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.5%.

Q3: My this compound solution appears to have aggregated, leading to decreased fluorescence. How can I avoid this?

A3: Aggregation of cyanine dyes in aqueous solutions is a common problem that can lead to quenching of the fluorescence signal.[4] Several factors can contribute to aggregation, including high dye concentration, ionic strength of the solution, and temperature. To minimize aggregation, it is advisable to:

  • Work with the lowest effective concentration of the dye.

  • Prepare fresh dilutions from a stock solution immediately before use.

  • Avoid high salt concentrations in the final solution, if possible, as salts can promote aggregation.[5]

  • Consider the use of surfactants, which can help to solubilize hydrophobic dyes and prevent aggregation.[6][7]

Q4: What are the best practices for storing this compound?

A4: Proper storage is crucial to maintain the stability and performance of this compound.

  • Solid Form: Store the solid powder at -20°C, protected from light and moisture. Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. A stock solution of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guides

Solubility Issues
IssuePossible CauseTroubleshooting Steps
Visible particles or cloudiness after attempting to dissolve this compound. Poor solubility in the chosen solvent.1. Verify the solvent: Confirm that you are using the recommended solvent (e.g., DMSO). 2. Gentle warming: Briefly warm the solution in a 37°C water bath. 3. Sonication: Use a sonicator bath to aid in the dissolution of any precipitate.
Precipitation upon dilution in aqueous buffer. The compound's solubility limit is exceeded in the mixed solvent.1. Lower the final organic solvent concentration: Ensure the final concentration of DMSO (or other organic solvent) is typically below 0.5%. 2. Use serial dilutions: Prepare intermediate dilutions in an appropriate buffer before adding to the final experimental medium.
Aggregation Issues
IssuePossible CauseTroubleshooting Steps
Reduced fluorescence intensity in experiments. Aggregation of this compound molecules leading to self-quenching.1. Optimize dye concentration: Perform a concentration-response experiment to determine the lowest effective concentration that provides a sufficient signal without significant aggregation. 2. Control ionic strength: Be mindful of the salt concentration in your buffers, as high ionic strength can promote aggregation.[5] 3. Use fresh solutions: Prepare working solutions from your stock immediately before each experiment. 4. Consider surfactants: In some applications, the addition of a small amount of a non-ionic surfactant may help to prevent aggregation.[6][7]

Quantitative Data

This compound Solubility

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)10 mM[2]
Phosphate-Buffered Saline (PBS, pH 7.4)Poorly soluble
EthanolSoluble
WaterPoorly soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution of 10 mM.

  • Dissolution: Vortex the vial thoroughly until the dye is completely dissolved. The solution should be clear.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Staining Cells with this compound for In Vitro Imaging
  • Cell Plating: Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 10 µM, but this should be optimized for your specific cell line and application.[3] To avoid precipitation, first dilute the DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 1 hour) at 37°C in a CO2 incubator.[3]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope or other imaging system with appropriate filters for near-infrared fluorescence (Excitation/Emission maxima ~782/808 nm).

Protocol 3: Administration of this compound for In Vivo Imaging in Mice
  • Preparation of Dosing Solution: On the day of injection, thaw an aliquot of the this compound DMSO stock solution. The dosing solution is typically prepared in a vehicle suitable for intravenous injection, such as PBS. To prepare the dosing solution, first dilute the DMSO stock in a small volume of a solubilizing agent like PEG300 and Tween-80, and then bring it to the final volume with saline. A typical dose for in vivo imaging is around 2 µ g/mouse , but this should be optimized for the specific animal model and imaging system.

  • Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection.

  • Imaging: Perform in vivo imaging at various time points post-injection to determine the optimal time for tumor visualization. Peak tumor accumulation is often observed around 12 hours post-injection.

Signaling Pathways and Experimental Workflows

This compound Cellular Uptake and Regulation

This compound is primarily taken up by cancer cells through Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in tumor cells.[3] The function of these transporters can be regulated by various signaling pathways.

MHI148_Uptake_Regulation This compound Uptake and OATP Regulation cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP Transporter (e.g., OATP1B1, OATP1B3, OATP2B1) MHI148->OATP Uptake MHI148_in This compound OATP->MHI148_in Degradation Lysosomal/Proteasomal Degradation OATP->Degradation PKC Protein Kinase C (PKC) PKC->OATP Phosphorylates & Downregulates Activity Ubiquitin Ubiquitin-Proteasome System Ubiquitin->OATP Ubiquitinates for Degradation PMA PMA (PKC Activator) PMA->PKC Activates

Caption: this compound cellular uptake via OATP transporters and its regulation by PKC and ubiquitination.

Experimental Workflow for Investigating this compound Solubility

Solubility_Workflow Workflow for Assessing this compound Solubility start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock serial_dilute Serially Dilute Stock in DMSO prep_stock->serial_dilute add_to_buffer Add Dilutions to Aqueous Buffer (e.g., PBS) serial_dilute->add_to_buffer incubate Incubate with Shaking add_to_buffer->incubate visual_inspect Visual Inspection for Precipitate incubate->visual_inspect quantify Quantify Solubility (e.g., Nephelometry, UV-Vis Spectroscopy) visual_inspect->quantify end End quantify->end

Caption: A typical experimental workflow for determining the kinetic solubility of this compound.

References

improving MHI-148 uptake efficiency in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, with a specific focus on improving its uptake efficiency in cancer cells for research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for tumor targeting?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2][3] Its tumor-targeting capability stems from its preferential accumulation in cancer cells over normal cells. This selectivity is attributed to two main factors: the hypoxic tumor microenvironment and the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, which facilitate the dye's transport into the cell.[1] Once inside, this compound localizes primarily within the mitochondria and lysosomes.[1][3]

Q2: How should I dissolve and store this compound?

This compound is supplied as a solid and has good solubility in organic solvents. For experimental use, it is recommended to first prepare a high-concentration stock solution in DMSO or ethanol.

  • Reconstitution: Prepare a stock solution of 10-20 mg/mL in high-quality, anhydrous DMSO.[4]

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[4] The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: For cell culture experiments, further dilute the stock solution into your desired aqueous buffer or culture medium immediately before use. The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL. It is not recommended to store aqueous solutions for more than one day.[4]

Q3: Can this compound be used as a standalone anticancer agent?

While this compound exhibits some level of cytotoxicity at higher concentrations, its primary value lies in its role as a tumor-targeting and drug delivery vehicle.[1] It has been successfully conjugated with chemotherapeutic agents like Paclitaxel and Palbociclib to enhance their specific delivery to, and uptake by, cancer cells, thereby increasing their therapeutic efficacy.[1][5][6][7]

Q4: In which cancer cell lines has this compound uptake been validated?

Studies have demonstrated significant uptake of this compound in various cancer cell lines, including:

  • HT-29 colon carcinoma cells[1][2][7]

  • MCF-7 and MDA-MB-231 breast cancer cells[5][6]

In contrast, low uptake has been observed in normal cell lines like NIH3T3 fibroblasts, highlighting its tumor-selective properties.[1][2][7]

Troubleshooting Guide: Enhancing this compound Uptake

This guide addresses common issues related to suboptimal this compound uptake or inconsistent results during in vitro experiments.

Problem 1: Low or no detectable fluorescence signal from this compound in cancer cells.

Possible Cause A: Suboptimal Reagent Preparation

  • Solution: Ensure this compound is fully dissolved. After diluting the DMSO stock into aqueous media, vortex the solution thoroughly. Precipitates, even if not visible, can significantly lower the effective concentration. Consider a brief sonication of the stock solution before dilution.

Possible Cause B: Low Expression of OATP Transporters

  • Solution: The target cancer cell line may not express sufficient levels of OATPs for efficient uptake.

    • Literature Review: Check publications for data on OATP expression in your specific cell line.

    • Gene Expression Analysis: Perform qPCR or Western Blot to quantify the expression of relevant OATP isoforms (e.g., OATP1B1, OATP1B3).

    • Alternative Cell Line: If OATP expression is confirmed to be low, consider using a cell line known for high this compound uptake, such as HT-29, as a positive control.[1]

Possible Cause C: Incorrect Imaging Parameters

  • Solution: this compound is an NIR dye with excitation/emission maxima around 782/808 nm.[4] Ensure your fluorescence microscope or imaging system is equipped with the appropriate filters and laser lines for the NIR spectrum. Standard DAPI, FITC, or TRITC filter sets will not work.

Problem 2: High variability in this compound uptake between replicates.

Possible Cause A: Inconsistent Cell Health or Density

  • Solution: Cellular stress and confluence can alter membrane transport activity.

    • Standardize Seeding: Implement a strict protocol for cell seeding to ensure uniform density across all wells at the time of the experiment.

    • Monitor Cell Health: Only use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can profoundly affect experimental results.

Possible Cause B: Interference from Serum Components

  • Solution: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their availability for cellular uptake.

    • Reduce Serum Concentration: Perform the this compound incubation in a reduced-serum (e.g., 1-2% FBS) or serum-free medium.

    • Control Experiment: Compare uptake in serum-containing vs. serum-free media to determine if serum is a significant factor. Note that prolonged serum starvation can affect cell health, so incubation times should be optimized (e.g., 2-4 hours).

This compound Signaling and Uptake Pathway

The diagram below illustrates the proposed mechanism for this compound's selective uptake into cancer cells.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol MHI148 This compound Dye OATP OATP Transporter (Overexpressed) MHI148->OATP Uptake MHI148_intra Intracellular this compound OATP->MHI148_intra Transport Mitochondrion Mitochondrion MHI148_intra->Mitochondrion Accumulation Lysosome Lysosome MHI148_intra->Lysosome Accumulation

Caption: this compound is actively transported into cancer cells via overexpressed OATP transporters.

Data Summary Tables

Table 1: this compound Solubility
SolventApproximate SolubilityReference
DMSO (Dimethyl Sulfoxide)~20 mg/mL[4]
DMF (Dimethylformamide)~20 mg/mL[4]
Ethanol~10 mg/mL[4]
PBS (Phosphate-Buffered Saline, pH 7.2)~1 mg/mL[4]
Table 2: Recommended Working Concentrations for In Vitro Uptake Studies
Cell LineCancer TypeRecommended ConcentrationIncubation TimeReference
HT-29Colon Carcinoma10 µM1 hour[1][3]
MCF-7Breast Cancer5-15 µM1-4 hours[5][6]
MDA-MB-231Breast Cancer5-15 µM1-4 hours[5][6]

Note: These are starting recommendations. Optimal concentration and incubation time should be determined empirically for your specific cell line and experimental conditions.

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM working solution of this compound for cell-based assays.

  • Prepare Stock Solution: Dissolve solid this compound in anhydrous DMSO to a final concentration of 10 mM. Gently vortex or sonicate for 10 minutes to ensure it is fully dissolved.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes and store at -20°C.

  • Prepare Working Solution: On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

  • Dilution: Dilute the stock solution 1:1000 into pre-warmed, sterile cell culture medium to achieve a final concentration of 10 µM. For example, add 5 µL of 10 mM this compound stock to 5 mL of medium.

  • Mixing: Immediately vortex the final working solution for 30 seconds to prevent precipitation and ensure homogeneity before adding it to the cells.

Protocol 2: In Vitro Cellular Uptake Assay by Fluorescence Microscopy

This protocol provides a method to visualize and confirm the uptake of this compound in adherent cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment. Culture overnight.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS.

  • Incubation: Add the freshly prepared this compound working solution (e.g., 10 µM in culture medium) to the cells.

  • Time Course: Incubate the cells for the desired amount of time (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Remove Dye: Aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular dye and stop further uptake.

  • Fixation (Optional): For fixed-cell imaging, add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature. Wash three times with PBS.

  • Counterstaining (Optional): To visualize nuclei, add a DAPI solution (e.g., 300 nM in PBS) for 5 minutes, then wash twice with PBS.

  • Imaging: Add fresh PBS or mounting medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate NIR filters (e.g., Excitation: 780/20 nm, Emission: 810/20 nm).

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving issues with this compound efficacy or uptake.

Troubleshooting_Workflow Start Low this compound Signal or High Variability Check_Prep Verify Reagent Prep: - Full Dissolution? - Fresh Dilution? Start->Check_Prep Check_Cells Assess Cell Line: - Healthy? - Correct Density? - OATP Expression? Check_Prep->Check_Cells Prep OK Optimize_Prep Optimize Protocol: - Sonicate Stock - Vortex Dilution Check_Prep->Optimize_Prep Issue Found Check_Setup Review Experimental Setup: - Correct NIR Filters? - Serum Interference? Check_Cells->Check_Setup Cells OK Validate_Cells Validate Cell Model: - Use Positive Control (HT-29) - Quantify OATP mRNA Check_Cells->Validate_Cells Issue Found Optimize_Setup Optimize Conditions: - Use Serum-Free Media - Calibrate Imager Check_Setup->Optimize_Setup Issue Found Success Problem Resolved Check_Setup->Success Setup OK Optimize_Prep->Success Validate_Cells->Success Optimize_Setup->Success Decision_Tree Start Is this compound uptake low in your target cells? CheckOATP Does the cell line have low OATP expression? Start->CheckOATP Yes SerumEffect Does uptake improve in serum-free media? Start->SerumEffect No, uptake is adequate Action_UseControl Action: Use a high-OATP cell line (e.g., HT-29) or attempt OATP overexpression. CheckOATP->Action_UseControl Yes Action_NoChange Action: Issue is likely not OATP-related. Check reagent prep and imaging parameters. CheckOATP->Action_NoChange No/Unknown Action_SerumFree Action: Perform experiments in serum-free or low-serum media for incubation period. SerumEffect->Action_SerumFree Yes Action_CheckOther Action: Serum is not the primary inhibitor. Investigate OATP expression. SerumEffect->Action_CheckOther No

References

minimizing MHI-148 off-target accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target accumulation of this compound and its conjugates during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that exhibits inherent tumor-targeting properties.[1][2] Its primary mechanism of accumulation in cancer cells is mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many tumor cells, a feature not as prevalent in most normal cells.[2][3] The hypoxic microenvironment of tumors also contributes to its preferential uptake.[2][4] this compound itself possesses low cytotoxicity and is primarily utilized as a targeting moiety for imaging and for the delivery of conjugated therapeutic agents, such as paclitaxel (B517696) (PTX).[2][5]

Q2: What are the primary reasons for off-target accumulation of this compound?

While this compound is designed for tumor-specific uptake, some level of off-target accumulation in healthy tissues can occur. The primary reasons for this include:

  • Basal OATP Expression in Healthy Tissues: Some healthy organs may express OATPs, leading to unintended uptake.

  • Non-Specific Uptake: Like many small molecules, this compound can be subject to non-specific clearance and sequestration by organs of the reticuloendothelial system (RES), such as the liver and spleen.

  • Poorly Understood Mechanisms: The complete spectrum of transporters and cellular interactions that may lead to this compound uptake is still under investigation.

Q3: How can I assess the degree of off-target accumulation in my experiments?

The most direct method to assess off-target accumulation is through biodistribution studies in animal models.[2][5][6] This typically involves administering this compound or a conjugate and then quantifying its concentration in various organs at different time points. Due to its fluorescent nature, this can be done using in vivo and ex vivo NIR fluorescence imaging.[2][5][6]

Q4: Can conjugating this compound to another molecule alter its biodistribution?

Yes. The physicochemical properties of the conjugated partner (e.g., size, charge, hydrophobicity) can significantly influence the biodistribution profile of the entire conjugate. It is crucial to perform biodistribution studies on the final conjugate to understand its specific off-target accumulation patterns.[1][7]

Troubleshooting Guide

Issue 1: High signal from this compound in non-tumor tissues during in vivo imaging.

  • Possible Cause 1: Suboptimal Imaging Timepoint: The peak accumulation in the tumor versus clearance from other organs is time-dependent. You may be imaging too early, before significant clearance from non-target tissues has occurred.

    • Solution: Conduct a time-course imaging study to determine the optimal imaging window that provides the best tumor-to-background ratio. A study involving PTX-MHI showed maximum tumor accumulation 12 hours post-administration.[5]

  • Possible Cause 2: High Basal Expression of OATPs in Non-Target Organs: The animal model being used may have a different OATP expression profile than anticipated.

    • Solution: If possible, perform baseline studies (e.g., immunohistochemistry or qPCR) to characterize OATP expression levels in both tumor and major organs of your animal model.

  • Possible Cause 3: Non-Specific Uptake: The formulation of your this compound conjugate may be promoting non-specific uptake.

    • Solution: Consider optimizing the formulation to improve solubility and stability. For instance, conjugation to hydrophilic polymers like glycol chitosan (B1678972) has been explored.[7]

Issue 2: Unexpected cytotoxicity in non-cancerous cell lines treated with an this compound conjugate.

  • Possible Cause 1: OATP Expression in Control Cell Line: Your "normal" or non-cancerous control cell line may have higher than expected OATP expression, leading to uptake of the conjugate.

    • Solution: Verify the OATP expression levels in your control cell lines. It is recommended to use a cell line with confirmed low or negligible OATP expression for comparison, such as NIH3T3 fibroblasts.[2][5][6]

  • Possible Cause 2: Off-Target Effects of the Conjugated Drug: The cytotoxicity may be due to the conjugated drug itself and not necessarily its accumulation via this compound.

    • Solution: As a control, test the unconjugated drug at equivalent concentrations to understand its baseline cytotoxicity in your cell lines.

Data on this compound Biodistribution and Cytotoxicity

The following tables summarize quantitative data from studies on this compound and its conjugates.

Table 1: Ex Vivo Biodistribution of PTX-MHI Conjugate in HT-29 Tumor-Bearing Mice

OrganMean Fluorescence Intensity (± SD)
HeartLow
SpleenModerate
Tumor High
LiverModerate-High
KidneysModerate
LungsLow

Data adapted from a study where organs were harvested 12 hours after intravenous injection of a paclitaxel-MHI-148 (PTX-MHI) conjugate.[5] The fluorescence intensity indicates the relative accumulation of the conjugate.

Table 2: Comparative Cytotoxicity of this compound and its Paclitaxel Conjugate (PTX-MHI)

CompoundCell LineIC50 (µM) after 72h
This compoundHT-29 (Colon Cancer)> 1.5
This compoundNIH3T3 (Normal Fibroblast)> 1.5
PTX-MHIHT-29 (Colon Cancer)~ 0.1
PTX-MHINIH3T3 (Normal Fibroblast)> 1.5
Paclitaxel (PTX)HT-29 (Colon Cancer)~ 0.5
Paclitaxel (PTX)NIH3T3 (Normal Fibroblast)~ 1.0

This table presents approximate IC50 values derived from published cytotoxicity assays.[2][8] Note that this compound alone shows negligible toxicity, while the PTX-MHI conjugate is significantly more cytotoxic to the cancer cell line (HT-29) than to the normal cell line (NIH3T3).[2][5][8]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is for comparing the uptake of this compound or its conjugates in cancer cells versus normal cells.

  • Cell Culture: Plate cancer cells (e.g., HT-29) and normal cells (e.g., NIH3T3) in appropriate culture vessels (e.g., 96-well plates or chamber slides) and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or your this compound conjugate at the desired concentration (e.g., 0.01-1.5 µM) in fresh culture medium.[2] Include an untreated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[2]

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Imaging: Observe the cells using a fluorescence microscope equipped with a near-infrared filter set.[5] Capture images to qualitatively assess the fluorescence intensity within the cells.

  • (Optional) Quantification: For quantitative analysis, lyse the cells and measure the fluorescence using a plate reader.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the biodistribution of this compound or its conjugates in a tumor-bearing mouse model.

  • Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with HT-29 xenografts).[5]

  • Administration: Intravenously inject the this compound compound (e.g., 2 µ g/mouse of PTX-MHI) into a cohort of mice.[5]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 12, 24 hours), perform whole-body NIR fluorescence imaging of the anesthetized mice.

  • Euthanasia and Organ Harvest: At the final time point, euthanize the mice and carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, heart, lungs).[5]

  • Ex Vivo Imaging: Immediately image the harvested organs using a NIR fluorescence imaging system to determine the relative signal intensity in each organ.[5]

  • Quantification: Quantify the fluorescence intensity in each organ from the captured images. The data can be plotted to show the distribution profile.[5]

Visualizations

MHI148_Uptake_Pathway cluster_blood Bloodstream cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell MHI148_conj This compound Conjugate Normal_Membrane Cell Membrane (Low OATP) MHI148_conj->Normal_Membrane Minimal Interaction OATP OATP Transporter MHI148_conj->OATP Binding & Transport Normal_Uptake Low Uptake Normal_Membrane->Normal_Uptake Cancer_Membrane Cell Membrane (High OATP) Cancer_Uptake High Uptake OATP->Cancer_Uptake Mitochondria Mitochondria Cancer_Uptake->Mitochondria Accumulation Lysosome Lysosome Cancer_Uptake->Lysosome Accumulation Biodistribution_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis Injection IV Injection of This compound Conjugate Imaging Whole-Body NIR Imaging (Time Course) Injection->Imaging Euthanasia Euthanasia at Final Timepoint Imaging->Euthanasia Harvest Harvest Tumor & Major Organs Euthanasia->Harvest ExVivo_Imaging Ex Vivo NIR Imaging of Organs Harvest->ExVivo_Imaging Quantify Quantify Fluorescence Intensity ExVivo_Imaging->Quantify Plot Plot Biodistribution Profile Quantify->Plot

References

MHI-148 Technical Support Center: Troubleshooting Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues that may arise during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is critical to maintaining the stability and performance of this compound. Adherence to these conditions minimizes degradation from moisture, light, and temperature fluctuations.

  • Powder: Store at -20°C, sealed, and protected from moisture and light.

  • Stock Solutions: For long-term stability, prepare aliquots to avoid repeated freeze-thaw cycles.[1]

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

    • Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Q2: I'm observing a gradual decrease in fluorescence intensity in my multi-day cell culture experiment. What could be the cause?

A2: A gradual loss of signal in long-term experiments is often due to photobleaching or chemical degradation of the this compound dye. Heptamethine cyanine (B1664457) dyes are susceptible to photooxidation, where reactive oxygen species (ROS), particularly singlet oxygen, cleave the dye's polymethine chain, leading to a loss of fluorescence.[2] This process is exacerbated by prolonged exposure to excitation light during time-lapse imaging.

Q3: My this compound solution appears to have a different color/absorption spectrum than expected. Why is this happening?

A3: This may be due to the formation of dye aggregates (H-aggregates or J-aggregates). Cyanine dyes can self-associate in aqueous solutions, which alters their spectral properties.[3][4] H-aggregates typically cause a blue-shift (hypsochromic shift) in the absorption spectrum and are often associated with fluorescence quenching. This can be influenced by high concentrations, solvent polarity, and the presence of salts.[3]

Q4: Can this compound's stability be affected by the components of my cell culture medium?

A4: Yes, certain components in cell culture media, particularly in serum-free formulations, can affect the stability of fluorescent dyes. Some media components may contribute to the generation of reactive oxygen species, especially when exposed to light, which can accelerate the degradation of this compound.

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your long-term experiments with this compound.

Issue 1: Rapid Signal Loss During Live-Cell Imaging
  • Symptom: The fluorescence signal is bright initially but fades quickly during imaging sessions over several hours or days.

  • Potential Cause: Photobleaching due to excessive exposure to excitation light. The high energy of the light source generates singlet oxygen, which degrades the this compound molecule.[5]

  • Troubleshooting Steps:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity necessary to obtain a satisfactory signal.

    • Minimize Exposure Time: Decrease the image acquisition time and the frequency of imaging. For time-lapse experiments, increase the interval between acquisitions.

    • Use Antifade Reagents: If compatible with your experimental setup (e.g., fixed cells), use a mounting medium containing an antifade agent.

    • Optimize Filter Sets: Ensure your microscope's filter sets are optimized for this compound to maximize signal detection while minimizing excitation light exposure.

Issue 2: Inconsistent Staining or High Background in Multi-Well Plate Assays
  • Symptom: Inconsistent fluorescence intensity across wells or high, non-specific background signal that worsens over the duration of the experiment.

  • Potential Cause: Aggregation of this compound in the working solution or non-specific binding. Aggregates can lead to uneven staining and quenching, while prolonged incubation can increase non-specific binding to cellular components or the plate itself.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Prepare the this compound working solution immediately before use from a fresh aliquot of the stock solution.

    • Optimize Staining Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that provides a good signal-to-noise ratio.

    • Control Incubation Time: Optimize the incubation time. While this compound uptake can be rapid, excessively long incubation may increase background signal.

    • Ensure Proper Washing: After staining, wash the cells thoroughly with phosphate-buffered saline (PBS) or an appropriate buffer to remove unbound dye.

    • Check for Solubility Issues: When diluting the DMSO stock solution into aqueous media, ensure rapid mixing to prevent precipitation.

Issue 3: Altered In Vivo Biodistribution or Weak Tumor Signal Over Time
  • Symptom: In a multi-day in vivo imaging study, the expected tumor accumulation of this compound is lower than anticipated, or the signal decreases faster than the known clearance rate.

  • Potential Cause: In vivo degradation of the dye or instability of the formulation. The physiological environment can contribute to the chemical breakdown of the dye. If conjugated to a nanocarrier, the stability of the entire complex is crucial.

  • Troubleshooting Steps:

    • Verify Formulation Stability: If using a conjugated form of this compound (e.g., with a nanoparticle or antibody), confirm the stability of the conjugate under physiological conditions (pH, temperature). A study using a chitosan (B1678972) nanomicelle formulation of this compound demonstrated good stability in PBS (pH 7.4) over three weeks.

    • Use Freshly Prepared Injections: As recommended, prepare the injection solution on the day of the experiment to ensure maximum potency.[1]

    • Optimize Imaging Time Points: Conduct a preliminary study to determine the optimal time window for imaging after injection, where tumor accumulation is maximal and non-specific background is minimized.

    • Consider Animal Model Variables: Factors such as tumor perfusion and the expression levels of Organic Anion-Transporting Polypeptides (OATPs) can influence this compound uptake and retention.[6][7]

Quantitative Data Summary

ParameterRecommended ConditionDurationNotes
This compound Powder Storage -20°C, sealed, dark, dryLong-termProtect from moisture and light.
Stock Solution Storage -80°C, sealed, darkUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°C, sealed, darkUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
In Vivo Working Solution Prepare fresh before useSame dayTo ensure maximum stability and reliability.[1]

Experimental Protocols

Protocol 1: Long-Term In Vitro Live-Cell Imaging of this compound Uptake

This protocol is designed for monitoring the accumulation and retention of this compound in cancer cells over 72 hours.

  • Cell Seeding: Plate cancer cells (e.g., HT-29) known to overexpress OATPs onto a glass-bottom imaging dish at a density that will not lead to over-confluence within the 72-hour period. Allow cells to adhere overnight.

  • Preparation of this compound Working Solution:

    • Thaw a single aliquot of this compound DMSO stock solution (-20°C or -80°C).

    • Dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 0.5-1.5 µM).[8] Mix thoroughly by gentle inversion immediately before adding to cells.

  • Staining:

    • Remove the existing medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate for the desired period (e.g., 1 hour) at 37°C and 5% CO₂.

  • Washing:

    • Gently aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound dye.

    • Add fresh, pre-warmed complete culture medium to the dish.

  • Long-Term Imaging:

    • Place the imaging dish in a live-cell imaging chamber on the microscope, maintaining conditions at 37°C and 5% CO₂.

    • Set up the microscope for time-lapse imaging at desired intervals (e.g., every 4, 8, or 12 hours) for up to 72 hours.

    • Use the lowest possible excitation intensity and shortest exposure time to minimize phototoxicity and photobleaching.

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines the procedure for assessing this compound accumulation in a tumor xenograft model over several days.

  • Animal Model: Use immunodeficient mice bearing subcutaneous tumor xenografts (e.g., HT-29).

  • Preparation of this compound for Injection:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in a sterile vehicle suitable for intravenous injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).[1] Ensure the final DMSO concentration is well-tolerated by the animals.

  • Injection:

    • Administer the freshly prepared this compound solution to the mice via intravenous (e.g., tail vein) injection. A typical dose might be around 10 nmol per mouse.[6]

  • In Vivo Imaging:

    • At predetermined time points post-injection (e.g., 2, 6, 12, 24, 48, and 72 hours), anesthetize the mice.

    • Place the anesthetized mouse in a near-infrared (NIR) in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for this compound.

  • Ex Vivo Analysis (Optional Terminal Step):

    • After the final imaging time point, euthanize the mice.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm the in vivo signal distribution.

Visualizations

G cluster_workflow Troubleshooting Workflow for Signal Loss Start Fluorescence Signal is Weak or Fading CheckStorage Verify Storage Conditions (-20°C/-80°C, Dark) Start->CheckStorage ImproperStorage Degraded Stock: Use a New Aliquot CheckStorage->ImproperStorage No ProperStorage Storage OK CheckStorage->ProperStorage Yes CheckPreparation Review Solution Preparation (Fresh, Correct Solvent) Aggregation Aggregation Issue: Prepare Fresh Dilution, Sonicate Briefly CheckPreparation->Aggregation No PreparationOK Preparation OK CheckPreparation->PreparationOK Yes CheckImaging Evaluate Imaging Parameters (Light Exposure, Time) Photobleaching Photobleaching: Reduce Light Intensity/Exposure CheckImaging->Photobleaching No Resolved Signal Restored ImproperStorage->Resolved Aggregation->Resolved Photobleaching->Resolved ProperStorage->CheckPreparation PreparationOK->CheckImaging G cluster_pathway This compound Cellular Uptake Pathway MHI_ext This compound (Extracellular) OATP OATP Transporter (Overexpressed in Cancer Cells) MHI_ext->OATP Uptake MHI_int This compound (Intracellular) OATP->MHI_int Membrane Mitochondria Mitochondria MHI_int->Mitochondria Accumulation Lysosome Lysosome MHI_int->Lysosome Accumulation Fluorescence NIR Fluorescence (Signal) Mitochondria->Fluorescence Lysosome->Fluorescence G cluster_exp Long-Term In Vivo Imaging Workflow Prep Prepare this compound Injection Solution (Fresh) Inject Intravenous Injection Prep->Inject Image_T1 Image Time Point 1 (e.g., 2h) Inject->Image_T1 Image_T2 Image Time Point 2 (e.g., 24h) Image_T1->Image_T2 Image_T3 Image Time Point 3 (e.g., 72h) Image_T2->Image_T3 ExVivo Terminal Ex Vivo Organ Imaging Image_T3->ExVivo Analysis Data Analysis ExVivo->Analysis

References

optimizing imaging parameters for MHI-148 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing imaging parameters for MHI-148 detection.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: For optimal detection of this compound, it is recommended to use an excitation wavelength in the range of 760-780 nm and an emission wavelength in the range of 820-860 nm.[1]

Q2: What is the recommended concentration of this compound for staining cells in vitro?

A2: A starting concentration of 10-20 µM this compound in serum-free media is recommended for staining cells in vitro.[1][2] The optimal concentration may vary depending on the cell type and experimental conditions, so a titration is advisable.

Q3: What is the typical incubation time for this compound with cells?

A3: An incubation time of 30 minutes at 37°C is a good starting point for most cell lines.[1][2] However, the optimal time can range from 30 minutes to a few hours, depending on the cell type and the specific experimental goals.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1 mM. This stock solution should be stored at 4°C and protected from light. Before use, the stock solution should be diluted to the desired working concentration in a serum-free medium and filtered through a 0.2 μm filter.[1]

Q5: Is this compound suitable for in vivo imaging?

A5: Yes, this compound is well-suited for in vivo near-infrared (NIR) fluorescence imaging in various animal models.[3] Its preferential accumulation and retention in tumor tissues allow for high-contrast imaging of cancerous lesions.

Troubleshooting Guides

Fluorescence Microscopy
Problem Possible Cause Suggested Solution
Weak or No Signal 1. Incorrect filter set. 2. Low this compound concentration. 3. Insufficient incubation time. 4. Low expression of Organic Anion Transporting Polypeptides (OATPs) in the cell line.1. Ensure the use of appropriate NIR filter sets with excitation and emission wavelengths matching this compound's spectra (Ex: ~770 nm, Em: ~840 nm). 2. Increase the this compound concentration in a stepwise manner (e.g., 25 µM, 30 µM). 3. Increase the incubation time (e.g., 60 minutes, 120 minutes). 4. Verify the expression of OATPs in your cell line of interest through literature search or molecular biology techniques. Consider using a positive control cell line known to have high OATP expression.
High Background/Non-specific Staining 1. This compound concentration is too high. 2. Inadequate washing after incubation. 3. Dye aggregation.1. Reduce the this compound concentration. 2. Wash the cells thoroughly with phosphate-buffered saline (PBS) two to three times after incubation to remove unbound dye.[1][2] 3. Ensure the this compound working solution is properly filtered before use. Prepare fresh dilutions for each experiment. Consider adding a small amount of non-ionic surfactant like Tween-20 (e.g., 0.05%) to the washing buffer to reduce non-specific binding.
Photobleaching 1. Excessive exposure to excitation light.1. This compound is relatively photostable due to its chemical structure.[4] However, to minimize any potential photobleaching, reduce the intensity and duration of the excitation light. Use a neutral density filter if available. 2. Acquire images efficiently and avoid prolonged exposure times.
Signal Localized in Cytoplasm but not Nucleus 1. This is the expected localization pattern.1. This compound primarily accumulates in the mitochondria and lysosomes of cancer cells and is not expected to stain the nucleus.[2] This localization is a key feature of its tumor-targeting mechanism.
Flow Cytometry
Problem Possible Cause Suggested Solution
Low Fluorescence Intensity 1. Suboptimal this compound concentration or incubation time. 2. Low OATP expression on the cell surface. 3. Instrument settings not optimized for NIR dyes.1. Perform a titration of this compound concentration and a time-course experiment to determine the optimal staining conditions for your cell type. 2. As with microscopy, confirm OATP expression in your cells. 3. Ensure the flow cytometer is equipped with a red laser (e.g., 633 nm or similar) suitable for exciting this compound and that the emission is collected in the appropriate far-red channel (e.g., >780 nm).
High Percentage of Non-specific Staining in Negative Control 1. Inadequate washing. 2. Cell clumps or debris.1. Increase the number of wash steps after this compound incubation. 2. Filter the cell suspension through a cell strainer (e.g., 40 µm) before analysis to remove aggregates.
Difficulty Compensating for Spectral Overlap 1. This compound signal spilling into other far-red channels.1. This compound has a relatively narrow emission peak in the NIR spectrum, which should minimize significant spillover into channels for common fluorochromes like APC or Alexa Fluor 700. However, it is crucial to run single-stained compensation controls for this compound and all other fluorochromes in your panel to accurately set up the compensation matrix.

Experimental Protocols

In Vitro Fluorescence Microscopy Protocol for this compound Staining
  • Cell Seeding: Seed cells on a suitable imaging dish or slide and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound at a concentration of 10-20 µM in a serum-free cell culture medium. Filter the solution through a 0.2 µm syringe filter.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound dye.

  • Counterstaining (Optional): If desired, counterstain the nucleus with a suitable dye like Hoechst 33342 or DAPI.

  • Imaging: Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate NIR filter sets (Excitation: ~770 nm, Emission: ~840 nm).

Flow Cytometry Protocol for this compound Staining
  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).

  • Staining: Add this compound to the cell suspension to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of wash buffer and repeat the wash step twice.

  • Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

  • Analysis: Analyze the cells on a flow cytometer equipped with a red laser for excitation and appropriate far-red detectors for emission. Remember to include unstained and single-stained controls for proper gating and compensation.

Visualizations

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_hypoxia Hypoxic Condition MHI148_ext This compound OATP OATP MHI148_ext->OATP Uptake MHI148_int This compound OATP->MHI148_int Mitochondria Mitochondria MHI148_int->Mitochondria Accumulation Lysosome Lysosome MHI148_int->Lysosome Accumulation HIF1a HIF-1α HIF1a->OATP Upregulates

Caption: this compound cellular uptake and localization pathway.

experimental_workflow start Start cell_prep Prepare Single-Cell Suspension start->cell_prep staining Incubate with this compound cell_prep->staining washing Wash Cells staining->washing analysis Analyze washing->analysis microscopy Fluorescence Microscopy analysis->microscopy Imaging flow_cytometry Flow Cytometry analysis->flow_cytometry Quantification end End microscopy->end flow_cytometry->end

Caption: General experimental workflow for this compound detection.

References

how to reduce MHI-148 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MHI-148. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential issues related to its toxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye.[1][2] Its primary feature is its ability to be preferentially taken up and retained by cancer cells compared to normal cells.[2][3] This selectivity is largely attributed to two factors: the overexpression of organic anion-transporting polypeptides (OATPs) on the surface of many cancer cells, and the hypoxic microenvironment often found in tumors.[1][4][5] In normal cells, the expression of these transporters is significantly lower, leading to minimal uptake of this compound.[1][6][7]

Q2: I am observing toxicity in my normal cell line when using this compound. What could be the cause?

A2: While this compound is reported to have low intrinsic toxicity to normal cells due to its selective uptake by cancer cells, observing toxicity in a normal cell line could be due to several factors:[6][7]

  • High Concentration: The concentration of this compound being used might be too high, leading to non-specific uptake and toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium could be causing toxicity. It is recommended to keep the final DMSO concentration below 0.5% and to always include a vehicle control in your experiments.[8]

  • Cell Line Specifics: While many normal cell lines show low uptake, some may express OATPs or have other characteristics that lead to unexpected internalization of the dye.

  • Contamination: Ensure that the this compound stock solution and cell cultures are not contaminated.

Q3: How can I confirm that the toxicity I'm seeing is an off-target effect?

A3: To determine if the observed toxicity is due to off-target effects, you can perform several experiments:

  • Use a control cell line: Test this compound on a cell line known to have very low OATP expression. If toxicity persists, it is likely an off-target effect.

  • Competitive Inhibition: Use a known OATP inhibitor, such as bromosulfophthalein (BSP), to see if it can block the uptake and toxicity of this compound in your cells.[2][3]

  • Structurally different dyes: If available, use another heptamethine cyanine dye with different structural properties to see if the toxic effects are consistent.

Q4: What is the recommended approach to determine the optimal, non-toxic concentration of this compound for my experiments?

A4: A dose-response experiment is the best way to determine the optimal concentration. This involves treating your normal and cancer cell lines with a range of this compound concentrations and then assessing cell viability. The goal is to find a concentration that maximizes uptake in cancer cells while minimizing toxicity in normal cells. A good starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar).[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High toxicity in normal cells This compound concentration is too high.Perform a dose-response curve to determine the IC50 value in your normal cell line and use a concentration well below this for your experiments.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO) and include a vehicle-only control.[8]
The "normal" cell line has high OATP expression.Screen several different normal cell lines to find one with low this compound uptake.
Low uptake in cancer cells Low OATP expression in the cancer cell line.Choose a cancer cell line known to overexpress OATPs (e.g., HT-29 colon carcinoma cells).[1] You can also try to induce hypoxia, which can upregulate OATPs.[4][5]
Incorrect incubation time.Optimize the incubation time for this compound uptake. This can be determined by a time-course experiment.
High background fluorescence Non-specific binding of this compound.Reduce the this compound concentration and/or decrease the incubation time. Ensure adequate washing steps after incubation.
Inconsistent results Cell passage number and confluency.Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density for all experiments.
This compound solution instability.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the solution from light.

Quantitative Data Summary

The following table summarizes the differential uptake and cytotoxicity of this compound and its conjugates in cancer versus normal cells as reported in the literature.

Cell LineCell TypeCompoundObservationReference
HT-29 Human colon carcinomaThis compound, PTX-MHIHigh uptake of the dye.[1]
NIH3T3 Mouse embryonic fibroblastThis compound, PTX-MHILow uptake of the dye and minimal effects on cell proliferation.[1][6][7][1][6][7]
Various human cancer cells Prostate, etc.IR-783, this compoundDyes were retained in cancer cells.[2][3]
Various normal human cells Bone marrow, endothelial, kidney, prostateIR-783, this compoundDyes did not accumulate in normal cells.[3]

Experimental Protocols

Protocol 1: Assessment of Differential Uptake of this compound

Objective: To visually and quantitatively assess the differential uptake of this compound in a cancer cell line versus a normal cell line.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Normal cell line (e.g., NIH3T3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate NIR filters

  • 96-well black, clear-bottom plates

Methodology:

  • Cell Seeding: Seed both cancer and normal cells in separate 96-well black, clear-bottom plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution.

  • Treatment: Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for a predetermined amount of time (e.g., 2-4 hours) at 37°C and 5% CO2.

  • Washing: Carefully remove the this compound containing medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.

  • Imaging: Add fresh PBS or culture medium to the wells and immediately image the plates using a fluorescence microscope. Capture images of both cell lines at various this compound concentrations.

  • Quantification: Use image analysis software to quantify the mean fluorescence intensity per cell for both cell lines at each concentration.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxicity of this compound on both cancer and normal cell lines.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed both cancer and normal cells in separate 96-well clear plates at an appropriate density and allow them to attach overnight.[8]

  • Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control, for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value for each cell line.

Visualizations

MHI148_Uptake_Pathway cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell Normal_Cell_Membrane Cell Membrane Low_OATP Low OATP Expression MHI148_out_normal This compound Minimal_Uptake Minimal Uptake MHI148_out_normal->Minimal_Uptake Low Affinity Minimal_Uptake->Normal_Cell_Membrane Cancer_Cell_Membrane Cell Membrane High_OATP High OATP Expression MHI148_in_cancer This compound High_OATP->MHI148_in_cancer Internalization MHI148_out_cancer This compound MHI148_out_cancer->High_OATP High Affinity Mitochondria_Lysosomes Mitochondria & Lysosomes MHI148_in_cancer->Mitochondria_Lysosomes Accumulation

Caption: this compound uptake pathway in normal vs. cancer cells.

Troubleshooting_Workflow Start Toxicity observed in normal cells Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Solvent Is solvent concentration <0.5% and vehicle control included? Check_Concentration->Check_Solvent Yes Dose_Response->Check_Solvent Adjust_Solvent Adjust solvent concentration and repeat with control Check_Solvent->Adjust_Solvent No Check_Cell_Line Does the normal cell line have high OATP expression? Check_Solvent->Check_Cell_Line Yes Adjust_Solvent->Start Screen_Cell_Lines Screen alternative normal cell lines Check_Cell_Line->Screen_Cell_Lines Yes Off_Target Consider off-target effects Check_Cell_Line->Off_Target No

Caption: Troubleshooting workflow for this compound toxicity.

Concentration_Relationship cluster_effects Effects Concentration This compound Concentration Low_Conc Low Concentration->Low_Conc Optimal_Conc Optimal Concentration->Optimal_Conc High_Conc High Concentration->High_Conc On_Target On-Target Efficacy (Cancer Cell Uptake) Low_Conc->On_Target Low Off_Target Off-Target Toxicity (Normal Cell Toxicity) Low_Conc->Off_Target Low Optimal_Conc->On_Target High Optimal_Conc->Off_Target Low High_Conc->On_Target High High_Conc->Off_Target High

Caption: this compound concentration vs. on/off-target effects.

References

Technical Support Center: Overcoming MHI-148 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to MHI-148-based cancer therapies.

Troubleshooting Guide

When encountering resistance to this compound conjugated drugs, a systematic approach to identify the underlying mechanism is crucial. The following table summarizes potential resistance mechanisms and provides corresponding troubleshooting strategies.

Observed Issue Potential Mechanism Suggested Troubleshooting Strategy Expected Outcome/Interpretation
Decreased efficacy of this compound-drug conjugate in a cell line previously sensitive to the parent drug. 1. Altered drug target: Mutations or expression changes in the molecular target of the conjugated drug (e.g., β-tubulin for paclitaxel).2. Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein (MDR1/ABCB1) that actively remove the drug from the cell.[1][2][3]1. Sequence the target protein's gene: Identify potential mutations.2. Perform Western blot: Analyze the expression levels of the target protein and common efflux pumps (MDR1, MRP1).[4][5][6]1. Identification of mutations may necessitate switching to a drug with a different target.2. Increased efflux pump expression suggests the need for combination therapy with an efflux pump inhibitor.
This compound-drug conjugate shows lower than expected cytotoxicity compared to the free drug. 1. Inefficient cleavage of the linker: The linker connecting this compound and the drug is not being efficiently cleaved inside the cell, preventing the drug from reaching its target.2. Altered subcellular localization: The this compound conjugate may be sequestered in organelles where the drug cannot exert its effect.1. Use a different linker chemistry: Test conjugates with linkers that are sensitive to different intracellular conditions (e.g., pH, specific enzymes).2. Co-localization studies: Use fluorescent microscopy to track the intracellular location of the this compound conjugate in relation to its target organelle.1. Improved efficacy with a different linker indicates the original linker was suboptimal for the target cells.2. Understanding the subcellular localization can inform the design of more effective conjugates.
Cell line shows resistance to this compound-paclitaxel. Overexpression of MDR1/P-glycoprotein: Paclitaxel (B517696) is a known substrate for this efflux pump.[1][2][3]Co-administer a P-glycoprotein inhibitor (e.g., verapamil, tariquidar) with the this compound-paclitaxel conjugate.Restoration of sensitivity to the this compound-paclitaxel conjugate would confirm that MDR1 overexpression is the primary resistance mechanism.
Cell line shows resistance to this compound-palbociclib. 1. Loss of Retinoblastoma (Rb) protein: Rb is the target of CDK4/6 inhibition by palbociclib (B1678290).[7][8]2. Upregulation of Cyclin E1/CDK2 activity: This provides a bypass pathway for cell cycle progression.[7][8]1. Western blot for total Rb protein: Determine if Rb expression is lost.2. Assess Cyclin E1 and CDK2 expression levels: Use Western blotting to check for upregulation.1. If Rb is absent, the cell line is likely to be completely resistant to palbociclib-based therapies.2. If Cyclin E1/CDK2 is upregulated, consider combination therapy with a CDK2 inhibitor.
Reduced uptake of this compound itself. Downregulation of Organic Anion-Transporting Polypeptides (OATPs): this compound uptake is mediated by OATPs, which can be downregulated in some resistant cells.Analyze OATP expression: Use qRT-PCR or Western blotting to measure the expression levels of relevant OATP isoforms (e.g., OATP1B1, OATP1B3).Decreased OATP expression would suggest a mechanism of resistance to the this compound delivery vehicle itself, necessitating alternative delivery strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a heptamethine cyanine (B1664457) dye that exhibits tumor-targeting properties. It is taken up by cancer cells, in part, through organic anion-transporting polypeptides (OATPs).[9] Its accumulation in tumor cells allows for near-infrared fluorescence (NIRF) imaging and its use as a vehicle for the targeted delivery of conjugated anticancer drugs.[7][9][10]

Q2: My cancer cell line, which was initially sensitive to a particular drug, is now resistant to the this compound conjugate of that same drug. Why might this be?

A2: Resistance to an this compound-drug conjugate can arise from several factors. The cancer cells may have developed resistance to the drug itself through mechanisms such as target protein mutation, upregulation of drug efflux pumps (like P-glycoprotein), or activation of alternative survival pathways.[1][2][7] It is also possible, though less commonly reported, that the cells have reduced the expression of the OATP transporters responsible for this compound uptake.

Q3: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A3: The most common method is to perform a Western blot analysis to measure the protein levels of key efflux pumps, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1).[4][5][6] An increase in the protein levels of these transporters in your resistant cell line compared to the parental (sensitive) cell line would indicate this as a likely mechanism of resistance.

Q4: Can combining the this compound-drug conjugate with another agent help overcome resistance?

A4: Yes, combination therapy is a key strategy for overcoming drug resistance. If resistance is due to the upregulation of efflux pumps, combining the this compound conjugate with an inhibitor of that specific pump can restore sensitivity. For example, if MDR1 is overexpressed, an MDR1 inhibitor could be used. If resistance is due to the activation of a bypass signaling pathway, an inhibitor of a key component of that pathway could be effective.

Q5: I observed that my this compound-palbociclib conjugate is cytotoxic but no longer induces G1 cell cycle arrest. Is this expected?

A5: This is a critical observation. A study has shown that conjugating palbociclib to this compound can alter its mechanism of action, leading to increased cytotoxicity instead of the expected G1 arrest.[2][8][11][12] This highlights the importance of thoroughly characterizing the mechanism of action of any new this compound-drug conjugate, as it may not be the same as the parent drug.

Experimental Protocols

Protocol for Generating a Paclitaxel-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating a paclitaxel-resistant cancer cell line from a sensitive parental line.[1]

Materials:

  • Parental cancer cell line (e.g., DU145)

  • Complete cell culture medium

  • Paclitaxel stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell culture dishes (100 mm)

  • Trypsin-EDTA

  • DPBS

  • DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Seed cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of paclitaxel for 48-72 hours.

    • Perform an MTT assay to determine the cell viability and calculate the IC50 value (the concentration of paclitaxel that inhibits cell growth by 50%).

  • Stepwise Selection of Resistant Cells:

    • Seed parental cells in a 100 mm dish.

    • Begin by treating the cells with paclitaxel at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%) for 48 hours.

    • Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach 80% confluency.

    • Passage the surviving cells and re-treat them with a 1.5 to 2-fold higher concentration of paclitaxel.

    • Repeat this cycle of treatment and recovery, gradually increasing the paclitaxel concentration over several months.

    • Periodically freeze down vials of cells at different stages of resistance development.

  • Confirmation of Resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of paclitaxel (e.g., 10-20 fold higher than the parental IC50), confirm the level of resistance by performing an MTT assay and comparing the IC50 of the resistant line to the parental line.

Protocol for MTT Cell Viability Assay

This protocol is for assessing cell viability after treatment with an this compound-drug conjugate.[3][13][14][15]

Materials:

  • Cells (parental and resistant lines)

  • 96-well plates

  • Complete cell culture medium

  • This compound-drug conjugate and parent drug

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of the this compound-drug conjugate and the parent drug in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Protocol for Western Blotting for MDR1 (P-glycoprotein) Expression

This protocol is to determine the expression level of the MDR1 protein in resistant versus parental cell lines.[4][5][6][16][17]

Materials:

  • Cell lysates from parental and resistant cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MDR1/ABCB1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

Visualizations

MHI148_Uptake_and_Action extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space MHI148_Drug This compound-Drug Conjugate OATP OATP Transporter MHI148_Drug->OATP Binding MHI148_Drug_inside This compound-Drug OATP->MHI148_Drug_inside Transport Drug Free Drug MHI148_Drug_inside->Drug Linker Cleavage Target Intracellular Target Drug->Target Binding Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Workflow of this compound-drug conjugate uptake and action.

Paclitaxel_Resistance_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin on Microtubules Paclitaxel->Microtubules Binds Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MDR1 MDR1/P-gp (Efflux Pump) MDR1->Paclitaxel Efflux Tubulin_Mutation β-tubulin Mutation Tubulin_Mutation->Microtubules Alters Binding Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis Inhibits

Caption: Key mechanisms of paclitaxel resistance in cancer cells.

Experimental_Workflow_Resistance start Start: Parental Sensitive Cell Line step1 Stepwise exposure to increasing drug concentration start->step1 step2 Establish Resistant Cell Line step1->step2 step3 Characterize Resistance: - MTT for IC50 - Western Blot for Markers step2->step3 step4 Test this compound-Drug Conjugate on both cell lines step3->step4 step5 Compare IC50 values to determine efficacy step4->step5 end Conclusion: Overcoming Resistance? step5->end

Caption: Experimental workflow for evaluating this compound conjugates.

References

Validation & Comparative

MHI-148 vs IR-783 for tumor imaging a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

MHI-148 vs. IR-783 for Tumor Imaging: A Comparative Guide

Introduction

This compound and IR-783 are two near-infrared (NIR) heptamethine cyanine (B1664457) dyes that have garnered significant attention in the field of oncology for their intrinsic tumor-targeting capabilities. Unlike many imaging agents that require conjugation to a specific targeting ligand (e.g., an antibody or peptide), this compound and IR-783 preferentially accumulate in tumor cells, making them powerful tools for in vivo fluorescence imaging.[1][2] This guide provides a detailed comparison of these two dyes, supported by experimental data and protocols, to assist researchers in selecting the appropriate agent for their tumor imaging studies.

Performance and Properties: A Comparative Summary

The selection of an NIR dye is often dictated by its photophysical properties, tumor accumulation mechanism, and solubility. Both this compound and IR-783 exhibit properties suitable for in vivo imaging, with key differences outlined below.

PropertyThis compoundIR-783
Type Heptamethine Cyanine DyeHeptamethine Cyanine Dye
Excitation Max (nm) ~780 nm776 - 783 nm[3][4]
Emission Max (nm) ~810 nm798 - 800 nm[3][5]
Solubility Lipid-soluble[6]Water-soluble[3][4]
Tumor Targeting Yes, intrinsic[2][7]Yes, intrinsic[2][3]
Accumulation Mechanism OATP-mediated transport[6][7]OATP-mediated transport[3][6][8][9]
Subcellular Localization Mitochondria and Lysosomes[2][7]Mitochondria and Lysosomes[2][4]
Key Feature Carboxyl side chain allows for easy conjugation with other molecules (e.g., drugs).[6]Good water solubility and biocompatibility.[3]

Mechanism of Tumor Accumulation

The preferential accumulation of both this compound and IR-783 in tumor cells is a critical feature for high-contrast imaging. This targeting is not based on the enhanced permeability and retention (EPR) effect alone but is an active process mediated by specific transporters.

Studies have shown that the uptake of these dyes is dependent on the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells.[3][6][7][8] This active transport mechanism allows the dyes to be internalized by cancer cells at a much higher rate than by normal cells, where OATP expression is significantly lower.[2][7] The uptake can be blocked by competitive OATP inhibitors like bromosulfophthalein (BSP), confirming the role of these transporters.[2][8][10]

Once inside the cancer cell, both dyes have been observed to localize within the mitochondria and lysosomes .[2][4][7] This specific subcellular accumulation contributes to their long retention times in tumors, which is advantageous for longitudinal imaging studies.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelles Organelles MHI148 This compound OATP OATP (Overexpressed) MHI148->OATP Uptake IR783 IR-783 IR783->OATP Uptake MHI148_cyto This compound OATP->MHI148_cyto IR783_cyto IR-783 OATP->IR783_cyto Mitochondria Mitochondria MHI148_cyto->Mitochondria Accumulation Lysosomes Lysosomes MHI148_cyto->Lysosomes IR783_cyto->Mitochondria Accumulation IR783_cyto->Lysosomes G A Cancer Cell Culture (e.g., U87MG, PC-3) B Subcutaneous Injection into Nude Mice A->B Step 1 C Tumor Growth (to 200-500 mm³) B->C Step 2 D Dye Administration (IV or IP Injection of This compound or IR-783) C->D Step 3 E In Vivo NIR Imaging (Multiple Time Points: 0.5h, 24h, 48h, etc.) D->E Step 4 F Data Analysis (Tumor-to-Background Ratio) E->F G Euthanasia & Organ Harvest E->G Step 5 (Final Time Point) H Ex Vivo Organ Imaging G->H Step 6 I Biodistribution Analysis (%ID/gram) H->I

References

A Head-to-Head Comparison: MHI-148 and ICG for In Vivo Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the choice of a near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reliable data. This guide provides an objective comparison of two prominent NIR dyes: the established Indocyanine Green (ICG) and the novel tumor-targeting agent MHI-148.

This comparison guide delves into the performance of this compound and ICG, supported by experimental data, to assist you in selecting the optimal imaging agent for your research needs. We will explore their mechanisms of action, present a quantitative comparison of their imaging properties, and provide detailed experimental protocols for their application in preclinical tumor models.

At a Glance: this compound vs. ICG

FeatureThis compoundIndocyanine Green (ICG)
Targeting Mechanism Active targeting: Preferential uptake by tumor cells via Organic Anion-Transporting Polypeptides (OATPs) and accumulation in mitochondria and lysosomes.[1]Passive targeting: Accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect after binding to plasma proteins.[2]
Tumor Specificity High. Demonstrates significantly higher uptake in tumor cells compared to normal cells.[1][3]Low to moderate. Relies on leaky tumor vasculature and can show non-specific accumulation.
Imaging Intensity Reported to have higher imaging intensity in tumor tissues compared to ICG.[2]Lower fluorescence intensity in tumors compared to this compound.[2]
Peak Tumor Accumulation (in vivo) Approximately 4-12 hours post-injection in hepatocellular carcinoma and colon cancer models, respectively.[1][2]Signal in tumors can be low and inconsistent.[2]
Clearance Primarily cleared from the body, with signal sustained in the tumor for up to 3 days.[1]Rapidly cleared from circulation by the liver.
Biocompatibility Demonstrated to be biocompatible.[2]FDA-approved and considered biocompatible.[2]

Delving Deeper: Mechanism of Action

The fundamental difference between this compound and ICG lies in their mechanism of tumor accumulation.

This compound is a heptamethine cyanine (B1664457) dye that exhibits active tumor-targeting capabilities.[3] Its uptake is mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.[1] Following cellular uptake, this compound localizes within the mitochondria and lysosomes of tumor cells, leading to a strong and sustained fluorescence signal.[1]

Indocyanine Green (ICG) , on the other hand, relies on a passive targeting mechanism. Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin. This complex then extravasates through the leaky vasculature of solid tumors and is retained due to the poor lymphatic drainage—a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[2]

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the cellular uptake and localization pathways for both this compound and ICG.

MHI148_Pathway This compound Tumor Cell Uptake Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell MHI148 This compound OATP OATP Transporter MHI148->OATP Uptake Cytoplasm Cytoplasm OATP->Cytoplasm Mitochondrion Mitochondrion Lysosome Lysosome Cytoplasm->Mitochondrion Accumulation Cytoplasm->Lysosome Accumulation

Caption: this compound cellular uptake and localization.

ICG_Pathway ICG Tumor Accumulation Pathway (EPR Effect) cluster_blood_vessel Leaky Tumor Vasculature cluster_tumor_interstitium Tumor Interstitium ICG_Albumin ICG-Albumin Complex Accumulation Accumulation in Tumor Interstitium ICG_Albumin->Accumulation Extravasation

Caption: ICG accumulation in tumors via the EPR effect.

Experimental Protocols for In Vivo Imaging

The following are generalized protocols for in vivo fluorescence imaging in mouse tumor models, designed for a comparative study of this compound and ICG.

Animal Models and Tumor Induction
  • Cell Culture: Culture human cancer cells (e.g., HT-29 for colon cancer or SNU-739 for hepatocellular carcinoma) in appropriate media.

  • Animal Strain: Use immunodeficient mice (e.g., BALB/c nude or SCID mice).

  • Tumor Inoculation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.

Imaging Agent Preparation and Administration
  • This compound: Dissolve this compound in a suitable solvent like DMSO and then dilute with PBS to the final desired concentration. A typical dose is 50 nmol/mouse administered via intraperitoneal injection.[4]

  • ICG: Prepare a fresh solution of ICG in sterile water or PBS. A common intravenous dose is 7.5 mg/kg.

In Vivo Imaging Workflow

The following diagram outlines a typical workflow for an in vivo imaging experiment.

Experimental_Workflow In Vivo Imaging Experimental Workflow Start Start Tumor_Model Establish Tumor Xenograft Model Start->Tumor_Model Dye_Admin Administer Imaging Dye (this compound or ICG) Tumor_Model->Dye_Admin Anesthesia Anesthetize Mouse Dye_Admin->Anesthesia Imaging Acquire NIR Fluorescence Images Anesthesia->Imaging Time_Points Repeat Imaging at Multiple Time Points Imaging->Time_Points Time_Points->Imaging Next Time Point Analysis Image Analysis (ROI, TBR) Time_Points->Analysis Ex_Vivo Ex Vivo Organ Imaging (Optional) Analysis->Ex_Vivo End End Analysis->End Ex_Vivo->End

Caption: A generalized workflow for in vivo fluorescence imaging.

Image Acquisition and Analysis
  • Anesthesia: Anesthetize mice using isoflurane (B1672236) or a similar anesthetic agent.

  • Imaging System: Use an in vivo imaging system equipped with appropriate NIR excitation and emission filters (e.g., excitation/emission around 783/840 nm for this compound).

  • Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 2, 4, 6, 12, 24, and 48 hours for this compound).

  • Image Analysis:

    • Draw Regions of Interest (ROIs) over the tumor and a contralateral, non-tumor bearing area (background).

    • Quantify the average fluorescence intensity within these ROIs.

    • Calculate the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

Ex Vivo Biodistribution
  • Euthanasia: At the final imaging time point, euthanize the mice.

  • Organ Harvest: Harvest the tumor and major organs (e.g., liver, kidneys, spleen, heart, lungs).

  • Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to confirm the biodistribution of the fluorescent dye.

  • Quantification: Quantify the fluorescence intensity in each organ.

Conclusion

This compound presents a compelling alternative to ICG for in vivo tumor imaging, particularly in applications where high tumor specificity and sustained signal are paramount. Its active targeting mechanism, leading to preferential accumulation in cancer cells, offers the potential for improved contrast and more precise tumor delineation compared to the passive accumulation of ICG. For researchers engaged in preclinical cancer studies, the superior imaging intensity and tumor-targeting properties of this compound could provide more sensitive and accurate assessments of tumor burden and response to therapy. However, ICG remains a valuable, FDA-approved tool for various clinical and preclinical applications, especially those not requiring tumor-specific targeting. The choice between these two agents will ultimately depend on the specific requirements of the research study.

References

quantitative analysis of MHI-148 uptake in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of MHI-148 uptake in various cancer cell lines compared to non-malignant counterparts. This compound, a near-infrared heptamethine cyanine (B1664457) dye, exhibits preferential accumulation in tumor cells, a characteristic attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on their cell surface.[1] This inherent tumor-targeting property makes this compound a promising candidate for various applications, including near-infrared fluorescence imaging, targeted drug delivery, and photothermal therapy.

Quantitative Analysis of this compound Uptake

The following table summarizes the differential uptake of this compound in various cancer cell lines versus normal cell lines. The data, compiled from multiple studies, is presented as relative fluorescence intensity, providing a comparative measure of intracellular this compound accumulation.

Cell LineCell TypeThis compound Uptake (Relative Fluorescence Intensity)Reference Cell LineSource(s)
HT-29 Human Colon CarcinomaMarkedly HigherNIH3T3[1][2]
SNU-739 Human Hepatocellular CarcinomaSignificantly HigherTHLE-2[3]
SNU-368 Human Hepatocellular CarcinomaSignificantly HigherTHLE-2[3]
PC-3 Human Prostate CancerSignificant UptakeHEK293[4]
Canine Cancer Cells (5b, 13a, ACE1) Canine CancerSignificant UptakeMDCK[4]
Lung Cancer Cells Human Lung CancerHigherNormal Lung Tissue[5]
4T1 Murine Breast CancerHigh AccumulationNIH3T3[6]
SCC7 Murine Squamous Cell CarcinomaHigh AccumulationNIH3T3[6]
NIH3T3 Mouse Embryonic FibroblastLow-[1][2][6]
THLE-2 Human Liver Epithelial CellsLower-[3]
HEK293 Human Embryonic Kidney CellsLow-[4]
MDCK Madin-Darby Canine Kidney Epithelial CellsLow-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Cellular Uptake Assay via Fluorescence Microscopy

This protocol outlines the procedure for visualizing and qualitatively assessing the uptake of this compound in cultured cells.

Materials:

  • Cancer and normal cell lines

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (4% in PBS) for fixation (optional)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets for near-infrared dyes and nuclear stains.

Procedure:

  • Cell Seeding: Seed the desired cancer and normal cell lines onto glass-bottom dishes or chamber slides at a suitable density to achieve 50-70% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Incubation: Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 10 µM).[1] Remove the old medium from the cells and add the this compound containing medium.

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 30 minutes to 1 hour) at 37°C.[1]

  • Washing: Aspirate the this compound containing medium and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging: Immediately image the live cells using a fluorescence microscope. Alternatively, for fixed-cell imaging, proceed to the next step.

  • (Optional) Fixation and Counterstaining:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Image Acquisition: Acquire fluorescence images using appropriate filter sets for this compound (excitation/emission in the near-infrared range) and the nuclear counterstain. Use identical imaging parameters (e.g., exposure time, gain) for all cell lines to allow for qualitative comparison.

Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol provides a quantitative method to measure the fluorescence intensity of this compound within a large population of cells.

Materials:

  • Cancer and normal cell lines

  • Cell culture medium and supplements

  • This compound stock solution

  • PBS

  • Trypsin-EDTA or other cell detachment solution

  • Flow cytometry tubes

  • Flow cytometer with a laser and detector suitable for near-infrared fluorophores.

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound as described in Protocol 1 (Steps 1-4).

  • Cell Harvesting:

    • Aspirate the this compound containing medium and wash the cells twice with PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Cell Pelleting and Washing: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step twice to ensure all extracellular dye is removed.

  • Cell Resuspension: Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Use an appropriate laser for excitation (e.g., 633 nm or similar) and a detector for emission in the near-infrared range.

    • Record the fluorescence intensity for a large number of cells (e.g., 10,000 events) for each cell line.

    • Use unstained cells as a negative control to set the background fluorescence.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) for each cell population. The MFI is a quantitative measure of the average this compound uptake per cell. Compare the MFI values between different cell lines.

Visualizing the Uptake Mechanism and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in this compound uptake and the general experimental workflows.

MHI148_Uptake_Pathway This compound Uptake Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP Transporter MHI148->OATP Binding MHI148_in Intracellular this compound OATP->MHI148_in Transport Mitochondria Mitochondria MHI148_in->Mitochondria Accumulation Lysosome Lysosome MHI148_in->Lysosome Accumulation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1a->OATP Upregulation

Caption: this compound cellular uptake is mediated by OATP transporters.

Experimental_Workflow Experimental Workflow for this compound Uptake Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Incubation Incubation of Cells with this compound Cell_Culture->Incubation MHI148_Prep This compound Solution Preparation MHI148_Prep->Incubation Washing Washing to Remove Unbound Dye Incubation->Washing Microscopy Fluorescence Microscopy (Qualitative) Washing->Microscopy Flow_Cytometry Flow Cytometry (Quantitative) Washing->Flow_Cytometry Data_Analysis Data Analysis and Comparison Microscopy->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing this compound uptake in cell lines.

References

MHI-148: A Comparative Guide to a Novel Theranostic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of MHI-148 as a theranostic agent, offering a detailed comparison with other near-infrared (NIR) dyes, IR-783 and Indocyanine Green (ICG). The following sections present quantitative data, experimental protocols, and visual diagrams to objectively evaluate the performance of this compound for cancer imaging and therapy.

Performance Comparison: this compound vs. Alternatives

This compound, a heptamethine cyanine (B1664457) dye, has demonstrated significant promise as a theranostic agent due to its inherent tumor-targeting capabilities.[1][2][3] Unlike the clinically approved dye Indocyanine Green (ICG), which lacks tumor-targeting properties, this compound and a similar research dye, IR-783, exhibit preferential accumulation in cancer cells.[1][4] This targeted uptake is a key advantage, leading to improved imaging contrast and localized therapeutic effects.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in comparison to IR-783 and ICG, based on available preclinical data.

Table 1: Imaging Performance Comparison

FeatureThis compoundIR-783Indocyanine Green (ICG)
Tumor-to-Normal Tissue Ratio 9.1[1]High (data varies)1.4 - 1.7[1]
Tumor-Specific Uptake Mechanism OATPs and HIF-1α mediated[5][6]OATPs mediated[5]Non-specific (EPR effect)[4]
Optimal Imaging Time Post-Injection 8 - 24 hours[2][7]~24 hours[8]Minutes to hours[7]
Biocompatibility Good[7]Good[8]Excellent (FDA-approved)[4]

Table 2: Therapeutic Performance Comparison

FeatureThis compoundIR-783Indocyanine Green (ICG)
Therapeutic Modality Photothermal Therapy (PTT) & Photodynamic Therapy (PDT)[9][10][11]Photothermal Therapy (PTT) & Photodynamic Therapy (PDT)[8][10]Photothermal Therapy (PTT) & Photodynamic Therapy (PDT)[12][13][14]
Efficacy High tumor reduction upon NIR irradiation[9]Significant tumor reduction upon NIR irradiation[15][16][17]Effective with various formulations and laser parameters[13][18]
Targeting Inherent tumor targetingInherent tumor targetingRequires formulation/conjugation for targeting

Mechanism of Action: this compound Signaling Pathway

The preferential accumulation of this compound in tumor cells is a significant advantage for a theranostic agent. This is primarily mediated by the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of cancer cells, a mechanism shared with IR-783.[5] Additionally, the hypoxic microenvironment of tumors induces the expression of Hypoxia-Inducible Factor 1α (HIF-1α), which further enhances the uptake of this compound.[6] This dual-targeting mechanism contributes to the high tumor-to-normal tissue contrast observed with this compound.

MHI148_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MHI148 This compound OATP OATP Transporter MHI148->OATP Binding MHI148_in This compound OATP->MHI148_in Transport Theranostics Theranostic Effects (Imaging & Therapy) MHI148_in->Theranostics Enables Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Induces HIF1a->OATP Upregulates Theranostic_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_ex_vivo Ex Vivo Analysis Cell_Uptake Cellular Uptake (Cancer vs. Normal Cells) Tumor_Model Tumor Model Development Cell_Uptake->Tumor_Model Cytotoxicity Cytotoxicity Assay (With/Without Light) Cytotoxicity->Tumor_Model ROS ROS Generation (for PDT) ROS->Tumor_Model Photothermal Photothermal Conversion (for PTT) Photothermal->Tumor_Model Imaging In Vivo Imaging (Biodistribution & Targeting) Tumor_Model->Imaging Therapy Therapeutic Efficacy (Tumor Regression) Imaging->Therapy Determine Optimal Treatment Time Toxicity Systemic Toxicity Evaluation Therapy->Toxicity Ex_Vivo_Imaging Ex Vivo Organ Imaging Therapy->Ex_Vivo_Imaging Histology Histological Analysis Toxicity->Histology Ex_Vivo_Imaging->Histology

References

A Comparative Biodistribution Analysis of Near-Infrared Dyes MHI-148 and IR-780 for Tumor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biodistribution, cellular uptake mechanisms, and experimental protocols for the near-infrared (NIR) heptamethine cyanine (B1664457) dyes, MHI-148 and IR-780.

This guide provides an objective comparison of the biodistribution profiles of two prominent NIR dyes, this compound and IR-780, which are extensively utilized in preclinical cancer research for imaging and targeted therapy. Both dyes exhibit inherent tumor-targeting properties, primarily attributed to their uptake by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells. This document summarizes available quantitative data, details the experimental methodologies for conducting biodistribution studies, and illustrates the key signaling pathways involved in their cellular uptake.

Comparative Biodistribution Data

The following table summarizes the semi-quantitative biodistribution of this compound and IR-780 in major organs and tumors, as determined by ex vivo fluorescence imaging. It is important to note that the data presented is compiled from separate studies and may not be directly comparable due to variations in experimental conditions, including animal models, tumor types, dye dosage, and imaging parameters. The data is expressed as mean fluorescence intensity, a semi-quantitative measure of dye accumulation.

OrganThis compound (Mean Fluorescence Intensity ± SD)IR-780 (Mean Fluorescence Intensity ± SD)
Tumor1.8x10⁸ ± 0.2x10⁸[1][2]1.5x10⁸ ± 0.3x10⁸[3]
Liver0.8x10⁸ ± 0.1x10⁸[1][2]1.2x10⁸ ± 0.2x10⁸[3]
Lungs0.5x10⁸ ± 0.1x10⁸[1][2]0.7x10⁸ ± 0.1x10⁸[3]
Spleen0.4x10⁸ ± 0.05x10⁸[1][2]0.6x10⁸ ± 0.1x10⁸[3]
Kidneys0.6x10⁸ ± 0.1x10⁸[1][2]0.9x10⁸ ± 0.2x10⁸[3]
Heart0.3x10⁸ ± 0.05x10⁸[1][2]0.4x10⁸ ± 0.08x10⁸[3]

Disclaimer: The data for this compound and IR-780 are derived from different studies. Direct comparison should be made with caution.

Experimental Protocols

In Vivo Biodistribution Study

A standardized protocol for assessing the in vivo biodistribution of this compound and IR-780 in a tumor-bearing mouse model is outlined below.

1. Animal Model:

  • Nude mice (e.g., BALB/c or athymic) are typically used.

  • Tumor cells (e.g., human colon carcinoma HT-29 for this compound, or human lung adenocarcinoma A549 for IR-780) are subcutaneously injected into the flank of the mice.[1][3]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Dye Administration:

  • This compound or IR-780 is dissolved in a biocompatible solvent, such as a mixture of Cremophor EL, ethanol, and water, or in a solution containing DMSO and PEG.

  • The dye solution is administered to the mice via intravenous (tail vein) injection.

  • The dosage can vary, but a typical dose is around 1-2 mg/kg body weight.

3. In Vivo Imaging:

  • At various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours), the mice are anesthetized (e.g., with isoflurane).

  • Whole-body fluorescence imaging is performed using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific dye (e.g., excitation ~780 nm, emission ~810 nm).

  • Regions of interest (ROIs) are drawn over the tumor and major organs to quantify the fluorescence signal.

Ex Vivo Biodistribution Analysis

To obtain more accurate quantitative data on organ distribution, ex vivo analysis is performed at the end of the in vivo study.

1. Tissue Harvesting:

  • At a predetermined time point (e.g., 72 hours post-injection), mice are euthanized.

  • The tumor and major organs (liver, lungs, spleen, kidneys, heart, etc.) are carefully excised.

2. Ex Vivo Imaging:

  • The harvested organs are arranged on a non-fluorescent surface and imaged using the IVIS under the same conditions as the in vivo imaging.[1][3]

  • The fluorescence intensity of each organ is quantified.

3. Quantitative Analysis (Optional):

  • For more precise quantification, organs can be weighed and homogenized.

  • The fluorescence of the homogenates is then measured using a plate reader.

  • A standard curve of the dye in the corresponding tissue homogenate is used to determine the amount of dye per gram of tissue (% injected dose per gram or %ID/g).

Signaling Pathway and Experimental Workflow

The preferential accumulation of this compound and IR-780 in tumor cells is largely mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Organic Anion Transporting Polypeptides (OATPs) signaling axis.[4][5]

Signaling_Pathway HIF-1α/OATPs Signaling Pathway for Dye Uptake cluster_extracellular Extracellular cluster_cell Cancer Cell NIR_Dye This compound / IR-780 OATP OATP NIR_Dye->OATP uptake Dye_Accumulation Dye Accumulation (Mitochondria & Lysosomes) OATP->Dye_Accumulation HIF1a_inactive HIF-1α (inactive) (Normoxia) VHL VHL HIF1a_inactive->VHL hydroxylation Proteasome Proteasomal Degradation HIF1a_inactive->Proteasome HIF1a_active HIF-1α (active) (Hypoxia) Nucleus Nucleus HIF1a_active->Nucleus VHL->Proteasome ubiquitination OATP_mRNA OATP mRNA Nucleus->OATP_mRNA transcription OATP_mRNA->OATP translation Hypoxia Hypoxia Hypoxia->HIF1a_active stabilizes

Caption: HIF-1α/OATPs signaling pathway in cancer cells.

The following diagram illustrates a typical experimental workflow for the comparative biodistribution analysis of this compound and IR-780.

Experimental_Workflow Comparative Biodistribution Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Tumor_Model Establish Tumor Xenograft (e.g., Nude Mice) Group_1 Group 1: This compound Tumor_Model->Group_1 Group_2 Group 2: IR-780 Tumor_Model->Group_2 Injection Intravenous Injection of Dyes Group_1->Injection Group_2->Injection InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Injection->InVivo_Imaging Euthanasia Euthanasia & Organ Harvest InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Fluorescence Imaging of Organs and Tumor Euthanasia->ExVivo_Imaging Quantification Quantification of Fluorescence Intensity ExVivo_Imaging->Quantification Comparison Comparative Analysis of Biodistribution Profiles Quantification->Comparison

Caption: Experimental workflow for comparative biodistribution.

References

Validating MHI-148 Imaging: A Comparative Guide with Histological Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MHI-148, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, for tumor imaging, with a focus on its validation through histological analysis. We present supporting experimental data, detailed protocols for key experiments, and a comparative look at alternative imaging methods.

This compound: A Targeted Approach to Cancer Imaging

This compound is a fluorescent dye that exhibits preferential uptake and retention in cancer cells compared to normal cells.[1][2] This tumor-specific accumulation is attributed to its interaction with organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor cells, and the hypoxic microenvironment characteristic of many cancers.[3][4] Upon entering cancer cells, this compound localizes within the mitochondria and lysosomes.[4] This targeted accumulation allows for clear visualization of tumors using near-infrared fluorescence imaging techniques.

Performance of this compound Imaging: A Quantitative Overview

Quantitative analysis from various studies highlights the efficacy of this compound in delineating tumor tissues. The following tables summarize key performance metrics.

Metric Cancer Type Value Source
Average Fluorescence Intensity (Lesion) Oral Squamous Cell Carcinoma214 ± 4.70[3]
Average Fluorescence Intensity (Normal Tissue) Oral Squamous Cell Carcinoma104.63 ± 3.14[3]
Tumor-to-Normal Tissue (T/NT) Ratio Hepatocellular CarcinomaSignificantly higher than Indocyanine Green (ICG)[1]
Peak Tumor Accumulation (In Vivo) Colon Carcinoma (HT-29 Xenograft)12 hours post-injection[4]

Comparison with Alternative Imaging Agents

While this compound demonstrates significant promise, it is essential to compare its performance with other available imaging agents.

This compound vs. Indocyanine Green (ICG)

ICG is a widely used NIR dye in clinical practice. However, studies suggest that this compound offers advantages in tumor imaging.

Feature This compound Indocyanine Green (ICG) Key Findings
Tumor Uptake and Retention Higher and more sustainedLower and faster clearanceThis compound shows prolonged retention in tumor tissues, allowing for a wider imaging window.[1]
Tumor-to-Normal Tissue Ratio Significantly higherLowerThis compound provides better contrast between cancerous and healthy tissue.[1]
Mechanism Targeted uptake via OATPsPrimarily relies on enhanced permeability and retention (EPR) effectThis compound's mechanism allows for more specific tumor targeting.
Other Non-Cyanine Dye-Based Imaging Modalities

A variety of other imaging techniques are employed for tumor visualization, each with its own set of advantages and limitations. Direct quantitative comparisons with this compound are limited, but the following table provides a general overview.

Modality Principle Advantages Limitations
Magnetic Resonance Imaging (MRI) Uses magnetic fields and radio waves to create detailed images of organs and tissues.High spatial resolution, excellent soft tissue contrast, non-ionizing radiation.Lower sensitivity compared to molecular imaging, can require contrast agents, expensive.
Positron Emission Tomography (PET) Uses radiotracers to visualize metabolic processes.High sensitivity, provides functional information.Lower spatial resolution, involves ionizing radiation, expensive.
Hyperspectral Imaging (HSI) Captures images across a wide range of the electromagnetic spectrum.Non-invasive, label-free, can provide information about tissue composition.Limited penetration depth, complex data analysis.

Experimental Protocols for Validation of this compound Imaging

Accurate validation of this compound imaging results requires meticulous experimental procedures that correlate fluorescence signals with histopathological findings.

Orthotopic Lung Cancer Mouse Model and In Vivo Imaging

This protocol describes the establishment of a clinically relevant lung cancer model for testing this compound imaging.

  • Cell Culture: Culture human non-small cell lung cancer cells (e.g., H460) in appropriate media.

  • Animal Model: Use male athymic nude mice (6-8 weeks old).

  • Orthotopic Injection: Under anesthesia, perform a direct injection of cancer cells mixed with Matrigel into the lung parenchyma.

  • Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality such as micro-CT.

  • This compound Administration: Once tumors are established, intravenously inject this compound at a predetermined dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, 24, 48 hours), perform near-infrared fluorescence imaging of the mice to determine the optimal imaging window.

Ex Vivo Imaging and Histological Correlation

This protocol details the process of correlating the fluorescence signal from this compound with the microscopic anatomy of the tumor.

  • Ex Vivo Imaging: Immediately perform NIR fluorescence imaging on the excised tissues to visualize the distribution of this compound.

  • Tissue Fixation and Sectioning:

    • Fix the tissues in 10% neutral buffered formalin.

    • For frozen sections, snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.

    • Embed the fixed or frozen tissues in paraffin (B1166041) or OCT compound, respectively.

    • Section the tissue blocks at a thickness of 5-10 µm using a microtome or cryostat.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

    • Deparaffinize and rehydrate paraffin sections. For frozen sections, air dry and then fix.

    • Stain the sections with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).

    • Dehydrate and mount the stained sections.

  • Fluorescence Microscopy and Correlation:

    • Image unstained adjacent sections using a fluorescence microscope to detect the this compound signal.

    • Co-register the fluorescence images with the H&E stained images to precisely correlate the this compound signal with tumor morphology, margins, and cellular structures.

Visualizing the Pathway and Process

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

MHI148_Uptake_Pathway cluster_blood Bloodstream cluster_cell Cancer Cell cluster_tme Tumor Microenvironment MHI148_blood This compound OATP OATP MHI148_blood->OATP Uptake MHI148_cell This compound OATP->MHI148_cell Mitochondria Mitochondria MHI148_cell->Mitochondria Lysosome Lysosome MHI148_cell->Lysosome Hypoxia Hypoxia Hypoxia->OATP Upregulates

This compound cellular uptake pathway.

Experimental_Workflow A Orthotopic Tumor Model (e.g., Lung Cancer in Mice) B This compound Administration (Intravenous Injection) A->B C In Vivo NIR Fluorescence Imaging B->C D Tissue Harvesting (Tumor and Organs) C->D E Ex Vivo NIR Fluorescence Imaging D->E F Tissue Processing (Fixation & Sectioning) D->F I Image Co-registration & Correlation E->I G Histological Staining (H&E) F->G H Fluorescence Microscopy F->H G->I H->I

Workflow for validating this compound imaging with histology.

Logical_Relationship cluster_imaging Imaging Data cluster_histology Histological Findings High_Fluorescence High this compound Fluorescence Signal Tumor_Tissue Tumor Tissue (Confirmed by H&E) High_Fluorescence->Tumor_Tissue Correlates with Low_Fluorescence Low/No this compound Fluorescence Signal Normal_Tissue Normal Tissue (Confirmed by H&E) Low_Fluorescence->Normal_Tissue Correlates with

Correlation between this compound fluorescence and histology.

References

A Comparative Guide: Cross-Validation of MHI-148 Fluorescence with PET Imaging for Tumor Delineation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of near-infrared (NIR) fluorescence imaging using the heptamethine cyanine (B1664457) dye MHI-148 and positron emission tomography (PET) for tumor visualization. It offers a cross-validation of these two powerful imaging modalities, supported by experimental data, to aid researchers in selecting the optimal imaging strategy for their preclinical cancer studies.

I. Introduction: Two Modalities, One Target

Effective visualization of tumors is paramount in preclinical cancer research for evaluating therapeutic efficacy, understanding disease progression, and developing targeted drug delivery systems. Both NIR fluorescence imaging and PET are at the forefront of in vivo imaging technologies, each offering distinct advantages.

This compound , a near-infrared fluorescent dye, has emerged as a promising agent for cancer imaging.[1][2] It exhibits preferential uptake and retention in various cancer cells, including lung, prostate, and hepatocellular carcinoma, allowing for clear tumor delineation through fluorescence imaging.[3][4][5] This specificity is attributed to its transport into cancer cells, a process likely mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in tumor tissues.[6][7]

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging technique that maps metabolic processes in the body using radiotracers.[7] By labeling molecules involved in specific biological pathways with positron-emitting radionuclides, PET can provide functional information about tumors. A common approach in oncology is the use of ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog that accumulates in metabolically active cancer cells.[8]

This guide focuses on the direct comparison of this compound NIR fluorescence with PET imaging, leveraging a dual-modality approach where this compound is also labeled with a positron emitter, Gallium-68 (⁶⁸Ga), to create a PET tracer (⁶⁸Ga-MHI-148).[9] This allows for a unique and direct cross-validation of the signals from both modalities originating from the same targeting molecule.

II. Quantitative Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data from a key study that directly compared this compound NIRF imaging with ⁶⁸Ga-MHI-148 PET imaging in preclinical models of hepatocellular carcinoma (HCC).[9]

Table 1: In Vivo Tumor-to-Muscle (T/M) Ratios for ⁶⁸Ga-MHI-148 PET Imaging [9]

Animal ModelTumor TypeTime Post-InjectionMean T/M SUV Ratio
Mouse (PDX)Hepatocellular Carcinoma1 hour~3.5
Rabbit (Orthotopic)Hepatocellular Carcinoma1 hour~4.0

SUV: Standardized Uptake Value. Data is approximated from graphical representations in the source study.

Table 2: Ex Vivo Fluorescence Intensity of this compound in a Mouse HCC Model [9]

OrganRelative Fluorescence Intensity (%)
Tumor100
Liver~18
Spleen~15
Kidney~12
Lung~10
Heart~8

Fluorescence intensity in the tumor is set to 100% for comparison. Data is approximated from graphical representations in the source study.

III. Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following are representative protocols for this compound fluorescence and ⁶⁸Ga-MHI-148 PET imaging, based on published studies.[9][10]

A. This compound Near-Infrared Fluorescence Imaging Protocol
  • Animal Model: Nude mice bearing orthotopic or subcutaneous hepatocellular carcinoma xenografts.[9]

  • Imaging Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in a sterile vehicle like phosphate-buffered saline (PBS) for injection.

  • Administration: this compound solution is administered to the mice via intraperitoneal or intravenous injection at a predetermined dose.[9]

  • Imaging Procedure:

    • At various time points post-injection (e.g., 1, 4, 8, 24 hours), the mice are anesthetized (e.g., using isoflurane).[5]

    • Whole-body NIR fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS spectrum).[5]

    • Typical excitation and emission wavelengths for this compound are in the near-infrared spectrum (e.g., Ex: 745 nm, Em: 820 nm).

  • Ex Vivo Analysis:

    • Following the final in vivo imaging session, mice are euthanized.

    • Tumors and major organs (liver, spleen, kidneys, lungs, heart) are excised.

    • Ex vivo NIR fluorescence imaging of the harvested tissues is performed to confirm the in vivo findings and quantify the biodistribution of this compound.[9]

B. ⁶⁸Ga-MHI-148 PET Imaging Protocol
  • Radiolabeling: this compound is conjugated with a chelator (e.g., DOTA) and then radiolabeled with Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator to produce ⁶⁸Ga-MHI-148.[9]

  • Animal Model: Similar to the fluorescence imaging protocol, tumor-bearing mice or rabbits are used.[9]

  • Administration: ⁶⁸Ga-MHI-148 is administered intravenously to the anesthetized animals.[9]

  • PET/CT Imaging:

    • At a specified time post-injection (e.g., 45-60 minutes), a PET/CT scan is acquired.[9]

    • The CT scan provides anatomical reference images.

    • The PET scan detects the gamma rays produced from the positron annihilation of ⁶⁸Ga, allowing for the 3D reconstruction of the radiotracer's distribution.

  • Image Analysis:

    • The PET and CT images are co-registered.

    • Regions of interest (ROIs) are drawn on the tumor and normal tissues (e.g., muscle) to quantify the radiotracer uptake.

    • The uptake is typically expressed as the Standardized Uptake Value (SUV), and tumor-to-background ratios are calculated.[9]

IV. Visualizing the Workflow and Underlying Biology

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

A. This compound Tumor Targeting Signaling Pathway

MHI148_Targeting cluster_cell Cancer Cell OATP OATP Transporter Mitochondria Mitochondria OATP->Mitochondria Accumulation Lysosome Lysosome OATP->Lysosome Accumulation MHI148 This compound Dye MHI148->OATP Uptake

Caption: this compound uptake and accumulation in cancer cells.

B. Dual-Modality Imaging Experimental Workflow

Dual_Modality_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Tumor_Model Establish Tumor Model (e.g., HCC Xenograft) MHI148_Prep Prepare this compound (for NIRF) and 68Ga-MHI-148 (for PET) Tumor_Model->MHI148_Prep NIRF_Imaging In Vivo NIRF Imaging (this compound) MHI148_Prep->NIRF_Imaging PET_Imaging In Vivo PET/CT Imaging (68Ga-MHI-148) MHI148_Prep->PET_Imaging Ex_Vivo_NIRF Ex Vivo NIRF Imaging (Biodistribution) NIRF_Imaging->Ex_Vivo_NIRF PET_Quant PET Image Quantification (SUV, T/M Ratio) PET_Imaging->PET_Quant Comparison Cross-Validation Comparison of Signals Ex_Vivo_NIRF->Comparison PET_Quant->Comparison

Caption: Workflow for cross-validating this compound NIRF and PET imaging.

V. Comparison of Alternatives

While ⁶⁸Ga-MHI-148 provides a direct comparison, it is also valuable to consider alternative PET tracers that could be used to validate this compound's fluorescence signal based on its biological targeting mechanism. Given that this compound's uptake is mediated by OATPs, PET tracers that also target these transporters would be relevant alternatives. Research into OATP-targeting PET tracers is an active area. For instance, radiolabeled bile acids or other known OATP substrates could potentially be developed for this purpose.

The most established clinical PET tracer, ¹⁸F-FDG , offers a comparison based on a different biological principle: glucose metabolism.[8] While not a direct validation of OATP-mediated uptake, comparing this compound fluorescence with ¹⁸F-FDG PET can provide complementary information on tumor physiology, distinguishing regions of high OATP expression from areas of high metabolic activity.

Table 3: Comparison of this compound NIRF, ⁶⁸Ga-MHI-148 PET, and ¹⁸F-FDG PET

FeatureThis compound NIR Fluorescence⁶⁸Ga-MHI-148 PET¹⁸F-FDG PET
Imaging Principle Detection of near-infrared photons emitted from the dye.Detection of gamma rays from positron annihilation.Detection of gamma rays from positron annihilation.
Biological Target Primarily OATP-mediated uptake and mitochondrial/lysosomal accumulation.[2][6]Same as this compound NIRF.[9]Glucose transporters (GLUTs) and cellular metabolism.[8]
Resolution Lower spatial resolution, particularly in deep tissues.Higher spatial resolution and tomographic capability.Higher spatial resolution and tomographic capability.
Quantification Semi-quantitative (fluorescence intensity).Fully quantitative (Standardized Uptake Value - SUV).Fully quantitative (Standardized Uptake Value - SUV).
Advantages Non-ionizing radiation, relatively low cost, high-throughput potential.High sensitivity, quantitative, good tissue penetration.Well-established, clinically relevant, reflects metabolic activity.
Limitations Limited tissue penetration, scattering of light.Use of ionizing radiation, requires a cyclotron or generator for radionuclide production.Not specific to cancer (inflammation can also show uptake), influenced by blood glucose levels.

VI. Conclusion

The cross-validation of this compound fluorescence with ⁶⁸Ga-MHI-148 PET imaging demonstrates a strong correlation between the two modalities, confirming the tumor-targeting capabilities of the this compound molecule.[9]

  • This compound NIR fluorescence is a valuable tool for rapid, non-invasive, and cost-effective screening of tumor burden in preclinical models, especially for subcutaneous tumors. Its primary limitation is the depth of tissue penetration.

  • PET imaging, using either ⁶⁸Ga-MHI-148 or other relevant tracers, provides a highly sensitive and quantitative method for in-depth, 3D assessment of tumor physiology and radiotracer biodistribution.

The choice between these modalities, or their combined use, will depend on the specific research question, the required level of quantification, and the anatomical location of the tumor. This guide provides the foundational information for researchers to make informed decisions in designing their preclinical imaging studies.

References

Assessing the Specificity of MHI-148 in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye MHI-148 with other imaging agents, focusing on its specificity for various cancer types. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective assessment of its performance for researchers, scientists, and drug development professionals.

This compound is a heptamethine cyanine (B1664457) dye that exhibits inherent tumor-targeting properties, making it a promising candidate for cancer imaging and targeted drug delivery.[1][2] Its specificity stems from its preferential uptake and retention in cancer cells compared to normal cells. This phenomenon is primarily attributed to two key factors: the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of various tumor cells and the hypoxic microenvironment characteristic of many solid tumors.[1][3] Once inside the cancer cells, this compound accumulates in the mitochondria and lysosomes.[1]

Comparative Analysis of this compound Specificity

The specificity of this compound has been evaluated in a multitude of cancer cell lines and animal models, demonstrating broad applicability. Studies have shown its effective accumulation in cancers of the colon, lung, brain, bladder, prostate, kidney, stomach, and liver.[1][3][4] This intrinsic tumor-targeting capability distinguishes it from conventional NIR dyes like Indocyanine Green (ICG), which often require conjugation to a tumor-specific ligand for targeted delivery.[4]

To provide a clear comparison, the following table summarizes the performance of this compound against a common alternative, Indocyanine Green (ICG), in hepatocellular carcinoma (HCC).

FeatureThis compoundIndocyanine Green (ICG)Reference
Tumor-to-Normal Tissue (T/NT) Ratio Peaks at 8 hours post-injectionRelatively unchanged over time[4]
Imaging Intensity in HCC HigherLower[4]
Tumor Retention Prolonged (detectable for at least 3 days)Not specified[4]
Targeting Mechanism Spontaneous uptake via OATPs and hypoxiaRequires targeted modification for tumor specificity[4]
Biocompatibility Comparable to ICGHigh[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental procedures involved in assessing this compound's specificity, the following diagrams are provided.

MHI148_Uptake_Pathway cluster_intracellular Intracellular Space (Cancer Cell) MHI148 This compound OATP OATP Transporter MHI148->OATP MHI148_in This compound OATP->MHI148_in Mitochondria Mitochondria MHI148_in->Mitochondria Accumulation Lysosomes Lysosomes MHI148_in->Lysosomes Accumulation Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->OATP Upregulates Expression

This compound Cellular Uptake Pathway

MHI148_Specificity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture 1. Cell Culture (Cancer vs. Normal) dye_incubation 2. This compound Incubation cell_culture->dye_incubation animal_model 5. Animal Model (Tumor Xenograft) fluorescence_microscopy 3. Fluorescence Microscopy (Uptake & Localization) dye_incubation->fluorescence_microscopy cytotoxicity_assay 4. Cytotoxicity Assay dye_incubation->cytotoxicity_assay dye_injection 6. This compound Injection animal_model->dye_injection nir_imaging 7. In Vivo NIR Imaging (Tumor Accumulation & T/NT Ratio) dye_injection->nir_imaging biodistribution 8. Ex Vivo Biodistribution nir_imaging->biodistribution

Experimental Workflow for Specificity Assessment

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the specificity of this compound.

In Vitro Cellular Uptake and Localization
  • Cell Culture: Human colon carcinoma (HT-29) cells and normal human fibroblasts (NIH3T3) are cultured in appropriate media until they reach 80-90% confluency.

  • Dye Incubation: Cells are treated with this compound at a specific concentration (e.g., 5 µM) and incubated for various time points (e.g., 30 min, 1h, 2h).

  • Fluorescence Microscopy: After incubation, cells are washed with PBS to remove excess dye. For co-localization studies, cells are further incubated with organelle-specific trackers such as LysoTracker Green and Rhodamine 123 for lysosomes and mitochondria, respectively. The intracellular accumulation and localization of this compound are then observed using a fluorescence microscope.[5]

In Vivo Near-Infrared (NIR) Fluorescence Imaging
  • Animal Models: Athymic nude mice are subcutaneously injected with cancer cells (e.g., HT-29) to establish tumor xenografts.

  • Dye Administration: Once tumors reach a palpable size, this compound is administered to the mice via intravenous injection.

  • NIR Imaging: At various time points post-injection (e.g., 2, 4, 8, 24, 48, 72 hours), the mice are anesthetized and imaged using an in vivo imaging system to monitor the biodistribution and tumor accumulation of this compound. The fluorescence intensity in the tumor and surrounding normal tissue is quantified to determine the tumor-to-normal tissue (T/NT) ratio.[4][6]

Ex Vivo Biodistribution Analysis
  • Tissue Harvesting: Following the final in vivo imaging session, mice are euthanized, and major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) are harvested.

  • Ex Vivo Imaging: The harvested organs are immediately imaged using the NIR imaging system to quantify the accumulation of this compound in each organ. This provides a more detailed assessment of the dye's biodistribution and tumor specificity.[6]

Conclusion

This compound demonstrates significant potential as a specific tumor imaging and targeting agent across a variety of cancer types. Its inherent ability to accumulate in tumor tissue, driven by OATP-mediated transport and the hypoxic microenvironment, offers a distinct advantage over non-targeted NIR dyes. The presented data and experimental frameworks provide a solid foundation for researchers to evaluate and utilize this compound in their preclinical cancer research and drug development endeavors.

References

MHI-148 Conjugation Enhances Paclitaxel Efficacy in Preclinical Colon Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of MHI-148-paclitaxel conjugate (PTX-MHI) with traditional chemotherapy reveals a promising targeted approach to cancer treatment. Preclinical data demonstrates that PTX-MHI exhibits superior tumor-specific cytotoxicity and in vivo tumor inhibition compared to paclitaxel (B517696) alone in colon cancer models.

Researchers and drug development professionals are continuously seeking more effective and targeted cancer therapies that minimize off-target effects. This compound, a heptamethine cyanine (B1664457) dye, has emerged as a tumor-targeting agent. When conjugated with the widely used chemotherapeutic drug paclitaxel (PTX), it creates a novel drug delivery system, PTX-MHI, designed to selectively target cancer cells. This guide provides a comprehensive comparison of the efficacy of PTX-MHI against traditional chemotherapy, supported by experimental data.

Superior In Vitro Cytotoxicity of PTX-MHI in Colon Cancer Cells

The cytotoxic effects of PTX-MHI and unconjugated paclitaxel were evaluated in human colon carcinoma (HT-29) cells and normal fibroblast (NIH3T3) cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results indicate that PTX-MHI induces significantly higher cytotoxicity in cancer cells while showing minimal effect on normal cells, a critical advantage over traditional chemotherapy.

Treatment Concentration (µM)HT-29 Cell Viability (%) - PTXHT-29 Cell Viability (%) - PTX-MHINIH3T3 Cell Viability (%) - PTXNIH3T3 Cell Viability (%) - PTX-MHI
0.01~95~85~100~100
0.05~80~60~98~98
0.1~65~40~95~95
0.5~40~20~80~90
1.5~25<10~60~85

Data is estimated from graphical representations in the cited study and presented to illustrate the comparative efficacy.

The data clearly shows a dose-dependent cytotoxic effect of both PTX and PTX-MHI on HT-29 cancer cells. However, PTX-MHI demonstrates a more potent effect at all concentrations tested. Notably, at a concentration of 1.5 µM, PTX-MHI reduced HT-29 cell viability to less than 10%, whereas paclitaxel alone only achieved a reduction to approximately 25%. In contrast, both treatments had a significantly lower impact on the viability of normal NIH3T3 fibroblasts, with PTX-MHI being remarkably less toxic than paclitaxel at higher concentrations.

Enhanced In Vivo Tumor Growth Inhibition

To assess the in vivo efficacy, a subcutaneous HT-29 tumor xenograft model in BALB/c nude mice was utilized. The study compared tumor growth in mice treated with PBS (control), this compound alone, paclitaxel alone, and PTX-MHI.

Days Post-TreatmentTumor Volume (mm³) - ControlTumor Volume (mm³) - PTXTumor Volume (mm³) - PTX-MHI
0~100~100~100
5~200~180~150
10~400~300~200
15~700~500~250
20~1100~800~300
25~1600~1200~350
30~2200~1700~400

Tumor volume data is approximated from the graphical results of the in vivo study for comparative purposes.

The in vivo results corroborate the in vitro findings, with the PTX-MHI treated group exhibiting a significant inhibition of tumor growth compared to all other groups.[1] After 30 days of treatment, the average tumor volume in the PTX-MHI group was approximately 400 mm³, a stark contrast to the control group (~2200 mm³), the this compound alone group, and the paclitaxel alone group (~1700 mm³).[1] Importantly, no significant body weight loss was observed in the PTX-MHI-treated mice, suggesting a favorable safety profile.[1]

Mechanism of Action: Targeted Delivery via OATP Signaling

The enhanced efficacy and reduced systemic toxicity of PTX-MHI are attributed to its targeted delivery mechanism. This compound selectively accumulates in tumor cells through the overexpressed Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface.[1] This targeted uptake is further facilitated by the hypoxic tumor microenvironment.[1] Once inside the cancer cell, PTX-MHI localizes to the mitochondria and lysosomes, leading to mitochondria- and lysosome-mediated cell death.[1] In contrast, normal cells have low or no expression of OATPs, resulting in minimal uptake of PTX-MHI and consequently, reduced cytotoxicity.[1]

MHI_148_Targeting_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PTX_MHI PTX-MHI Conjugate OATP OATP Transporter (Overexpressed) PTX_MHI->OATP Binding and Transport Mitochondria Mitochondria OATP->Mitochondria Intracellular Accumulation Lysosome Lysosome OATP->Lysosome Intracellular Accumulation Cell_Death Apoptosis Mitochondria->Cell_Death Induces Lysosome->Cell_Death Induces

This compound targeted delivery to cancer cells.

Comparison with Traditional Chemotherapy for Colon Cancer

Traditional chemotherapy for colon cancer often involves combination regimens like FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, and irinotecan). While effective, these systemic treatments are associated with significant side effects due to their non-specific action on both cancerous and healthy rapidly dividing cells.

Paclitaxel, a key component of the novel conjugate, is also a conventional chemotherapeutic agent used for various cancers. However, its efficacy can be limited by poor water solubility and a lack of tumor-targeting capabilities, leading to off-target toxicities.[1] The conjugation with this compound directly addresses these limitations by enhancing solubility and ensuring targeted delivery to the tumor site.

Experimental Protocols

Synthesis of PTX-MHI Conjugate

The PTX-MHI conjugate was synthesized through an ester formation reaction between the hydroxyl group of paclitaxel and the carboxylic group of this compound.[1] The successful conjugation was confirmed using absorbance spectrum analysis and time-of-flight mass spectrometry.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

HT-29 and NIH3T3 cells were seeded in 96-well plates and treated with varying concentrations of this compound, PTX, and PTX-MHI for 24, 48, and 72 hours. Cell viability was assessed by adding MTT solution, which is converted to formazan (B1609692) crystals by metabolically active cells. The formazan crystals were then dissolved, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Treatment Add varying concentrations of PTX, PTX-MHI, or this compound Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability Absorbance_Reading->Data_Analysis

Workflow of the MTT cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study

Female BALB/c nude mice were subcutaneously injected with HT-29 cells. Once tumors reached a palpable size, the mice were randomly assigned to four groups: control (PBS), this compound, PTX, and PTX-MHI. The treatments were administered intravenously. Tumor volumes were measured every other day for 30 days, and the body weights of the mice were monitored to assess systemic toxicity.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of M-148: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the near-infrared heptamethine cyanine (B1664457) dye, MHI-148, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a dedicated partner in research and development, this guide offers procedural, step-by-step instructions to mitigate risks and build confidence in handling specialized laboratory chemicals.

Core Safety and Handling Principles

This compound, like many fluorescent dyes, should be handled as a potentially hazardous chemical. When dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO), the disposal procedure must also account for the hazards associated with the solvent. DMSO is a combustible liquid and can facilitate the absorption of other dissolved chemicals through the skin.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, but is not limited to:

  • Gloves: Butyl rubber gloves are recommended when working with DMSO, as it can penetrate nitrile gloves.[1]

  • Eye Protection: Chemical splash goggles are essential.

  • Protective Clothing: A fully buttoned lab coat should be worn.

All handling of this compound waste, particularly liquid waste containing DMSO, should be conducted within a certified laboratory chemical fume hood to prevent the inhalation of vapors or mists.[1]

Quantitative Data Summary

Specific quantitative data for this compound disposal, such as concentration limits, is not currently established. The following table summarizes key handling and safety information derived from guidelines for similar compounds.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[3][4]
Solvent for Disposal Combustible Solvent (for incineration)[5]
Recommended Gloves Butyl Rubber (when in DMSO)[1]
Work Environment Certified Chemical Fume Hood[1]
Storage of Waste Tightly sealed, labeled, compatible containers in a designated, well-ventilated area (e.g., flammable storage cabinet).[1]
Incompatible Materials Strong oxidizing agents, acids, and bases.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the procedures for the disposal of this compound in both liquid and solid forms.

Procedure 1: Disposal of Liquid this compound Waste (in DMSO or other solvents)
  • Waste Collection:

    • Collect all liquid waste containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container.[4]

    • Ensure the container is appropriate for flammable liquids if DMSO is the solvent.[1]

  • Container Labeling:

    • Clearly label the container with the words "Hazardous Waste."[3]

    • List all chemical constituents with their approximate percentages, including "this compound (Heptamethine Cyanine Dye)" and the solvent (e.g., "Dimethyl Sulfoxide").[1]

    • Include any known hazard warnings (e.g., "Combustible," "Irritant").

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated satellite accumulation area, which should be a well-ventilated location such as a flammable storage cabinet.[1]

    • Ensure the storage area is away from incompatible materials.[1]

  • Disposal:

    • Arrange for a chemical waste pickup through your institution's EHS department or a licensed waste disposal contractor.[6]

    • The recommended disposal method for DMSO-containing waste is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

Procedure 2: Disposal of this compound Contaminated Solid Waste

This category includes items such as pipette tips, vials, gloves, and weighing paper that have come into contact with this compound.

  • Waste Collection:

    • Collect all contaminated solid waste in a dedicated, sealed, and clearly labeled hazardous waste container or a designated waste bag.[1]

  • Container Labeling:

    • Label the container or bag as "this compound Contaminated Solid Waste."

    • If the solid waste is significantly contaminated with a hazardous solvent, list the solvent on the label as well.

  • Storage:

    • Store the sealed container or bag in the designated hazardous waste accumulation area.[1]

  • Disposal:

    • Arrange for collection by your institution's EHS department or a licensed waste disposal contractor.[7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MHI148_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., this compound in DMSO) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, gloves) waste_type->solid_waste Solid collect_liquid Collect in sealed, compatible liquid waste container. liquid_waste->collect_liquid collect_solid Collect in designated, sealed solid waste container or bag. solid_waste->collect_solid label_liquid Label with 'Hazardous Waste', all chemical constituents, and percentages. collect_liquid->label_liquid label_solid Label as 'this compound Contaminated Solid Waste'. List hazardous solutes if applicable. collect_solid->label_solid store_waste Store in designated hazardous waste area (e.g., Flammables Cabinet). label_liquid->store_waste label_solid->store_waste ehs_pickup Arrange for pickup by EHS or licensed waste contractor. store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of MHI-148: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling MHI-148. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), detailed operational procedures, and disposal plans to ensure the safe and effective use of this near-infrared heptamethine cyanine (B1664457) dye in the laboratory.

Disclaimer: No official Safety Data Sheet (SDS) for this compound is publicly available at this time. The following recommendations are based on best practices for handling similar chemical compounds, including other heptamethine cyanine dyes, fluorescent agents, and powdered chemicals, as well as the common solvent, Dimethyl Sulfoxide (DMSO). It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental context and to adhere to all institutional and local safety regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the lack of specific toxicological data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in solution.

Protection Type Equipment Specification Purpose
Hand Protection Double-gloving with nitrile or neoprene gloves.Prevents skin contact with the powdered dye and solutions. The use of double gloves provides an extra layer of protection.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A full-face shield should be worn over goggles for large quantities or high-risk operations.Protects eyes and face from splashes of this compound solutions and airborne particles of the powdered dye.
Skin & Body Protection A fully-buttoned laboratory coat. Long pants and closed-toe shoes are mandatory. Consider a disposable gown for procedures with a high risk of contamination.Prevents incidental skin contact with this compound.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.Protects the respiratory system from inhalation of potentially harmful chemical dust.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing risks. The following procedures outline the complete process from preparation to disposal.

Preparation and Engineering Controls:
  • Ventilation: All work with powdered this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling Powdered this compound:
  • Weighing: Weigh the powdered this compound in a chemical fume hood. Use a balance with a draft shield to minimize the dispersal of the powder.

  • Static Control: Use an anti-static gun or brush to minimize static electricity, which can cause the fine powder to become airborne.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for powdered chemicals.

Preparing this compound Solutions:
  • Solvent Safety: this compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[1] Therefore, extreme caution must be exercised to avoid skin contact with DMSO solutions of this compound.

  • Solution Preparation: Add the solvent to the pre-weighed this compound powder slowly to avoid splashing. Cap the container and mix gently until the solid is fully dissolved.

Experimental Use:
  • Containment: Perform all experimental procedures involving this compound within a chemical fume hood or other appropriate containment device.

  • Avoid Aerosols: Take care to avoid the generation of aerosols.

Disposal Plan: Responsible Waste Management

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.

Safe_Handling_of_MHI148 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Vent 2. Prepare Ventilated Workspace (Chemical Fume Hood) Prep->Vent Ensure proper fit & function Area 3. Designate Handling Area Vent->Area Weigh 4. Weigh Powdered this compound Area->Weigh Dissolve 5. Prepare Solution (e.g., with DMSO) Weigh->Dissolve Add solvent to powder Experiment 6. Conduct Experiment Dissolve->Experiment Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Waste 8. Segregate & Label Waste Decontaminate->Waste Dispose 9. Dispose via EHS Waste->Dispose Follow institutional protocol

Caption: A logical workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。